molecular formula C11H12FNO4 B1344168 Tert-butyl 2-fluoro-5-nitrobenzoate CAS No. 526218-22-4

Tert-butyl 2-fluoro-5-nitrobenzoate

Cat. No.: B1344168
CAS No.: 526218-22-4
M. Wt: 241.22 g/mol
InChI Key: KTDUZCFVCPSEOM-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-5-nitrobenzoate is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDUZCFVCPSEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625291
Record name tert-Butyl 2-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526218-22-4
Record name tert-Butyl 2-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 2-fluoro-5-nitrobenzoate

Executive Summary: this compound is a pivotal chemical intermediate whose strategic combination of functional groups—a reactive nitro moiety, a versatile fluoro substituent, and a sterically protective tert-butyl ester—renders it invaluable in modern organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its critical applications in pharmaceutical development, agrochemical formulation, and material science. Authored for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to serve as a definitive resource on this versatile building block.

In the landscape of medicinal chemistry and advanced material science, the efficiency and success of a synthetic campaign often hinge on the selection of appropriately functionalized starting materials. This compound (Figure 1) has emerged as a compound of significant interest due to its unique molecular architecture.

The molecule incorporates three key functional groups, each conferring distinct and synergistic reactivity:

  • The Fluoro Group: Positioned ortho to the ester, it acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis. The high electronegativity of fluorine can also modulate the electronic properties and metabolic stability of derivative compounds.[1]

  • The Nitro Group: This powerful electron-withdrawing group further activates the aromatic ring for SNAr reactions. Crucially, it serves as a synthetic handle that can be readily reduced to an amine, providing a vector for a vast array of subsequent chemical transformations, such as amide bond formation or diazotization.

  • The Tert-butyl Ester: This group serves as a robust protecting group for the carboxylic acid. Its steric bulk prevents unwanted reactions at the carbonyl center under many conditions, and it can be selectively removed (deprotected) under acidic conditions to unmask the carboxylic acid for further functionalization.[2] This dual role of protection and enhanced solubility is crucial for many applications.[2]

This guide delves into the essential technical details of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Structural Properties

This compound is a brown solid at room temperature.[2] Its structural and chemical properties are fundamental to its application in synthesis. A summary of its key identifiers and properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂FNO₄[2][3][4][5]
Molecular Weight 241.22 g/mol [2][3][5]
CAS Number 526218-22-4[2]
Appearance Brown solid[2]
Purity ≥ 96% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Synthesis and Mechanistic Rationale

The most direct and common route to this compound is the esterification of its parent carboxylic acid, 2-fluoro-5-nitrobenzoic acid. This process is designed to be efficient and high-yielding, leveraging common laboratory reagents.

Recommended Synthesis Protocol

This protocol describes the tert-butylation of 2-fluoro-5-nitrobenzoic acid using di-tert-butyl dicarbonate, a standard and reliable method.

Materials:

  • 2-Fluoro-5-nitrobenzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-nitrobenzoic acid.

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane.

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) to the solution.

    • Rationale: DMAP is a highly effective acylation catalyst that accelerates the reaction between the carboxylic acid and the Boc-anhydride.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution at room temperature.

    • Rationale: (Boc)₂O serves as the source of the tert-butyl group. The reaction proceeds via a mixed anhydride intermediate, which is then attacked by the tert-butoxide generated in situ. Effervescence (CO₂ evolution) will be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and destroy excess (Boc)₂O.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Rationale: The washing steps remove water-soluble byproducts and the DMAP catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_end Final Product start_acid 2-Fluoro-5-nitrobenzoic Acid reaction Esterification Reaction (Room Temp, 12-18h) start_acid->reaction start_reagents (Boc)₂O, DMAP, DCM start_reagents->reaction workup Aqueous Workup (NaHCO₃, Extraction) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify end_product This compound purify->end_product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate.[2] Its functional groups provide a predictable and powerful toolkit for molecular elaboration.

Role as a Trifunctional Synthetic Intermediate

The compound serves as a linchpin in multi-step syntheses, allowing for sequential and selective modification at three distinct points:

  • Nitro Group Reduction: The nitro group is readily reduced to an aniline using standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This unmasks a nucleophilic amino group, which is a gateway to amides, sulfonamides, ureas, and other structures prevalent in pharmaceuticals.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-ester and para-nitro group, can be displaced by a wide range of nucleophiles (N-based, O-based, S-based). This allows for the direct installation of complex side chains onto the aromatic ring.

  • Ester Deprotection: The tert-butyl ester can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the parent carboxylic acid. This allows for late-stage amide coupling or other carboxylate-specific reactions without disturbing other functional groups.

This trifecta of reactivity makes it a preferred building block for constructing complex molecular scaffolds, particularly in the development of new pharmaceuticals, agrochemicals, and advanced polymers.[2][6]

Application Pathway Diagram

G cluster_transforms Key Synthetic Transformations cluster_products Resulting Intermediates main This compound nitro_reduction Nitro Reduction (e.g., H₂, Pd/C) main->nitro_reduction 1 snar SNAr Reaction (e.g., R₂NH) main->snar 2 deprotection Ester Deprotection (e.g., TFA) main->deprotection 3 amine Amino Intermediate (for Amide Coupling) nitro_reduction->amine substituted Substituted Benzoate (Diverse Side Chains) snar->substituted acid Carboxylic Acid (for further coupling) deprotection->acid

Caption: Key synthetic transformations of the title compound.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a standard suite of analytical techniques is employed. While specific spectral data must be acquired experimentally, the expected results can be predicted from the structure:

  • ¹H NMR: Will show characteristic signals for the tert-butyl group (a singlet integrating to 9H at ~1.6 ppm) and distinct aromatic protons with couplings influenced by the fluorine atom.

  • ¹³C NMR: Will display signals for the quaternary carbons of the tert-butyl group, the ester carbonyl, and the six aromatic carbons, with C-F coupling constants being particularly diagnostic.

  • IR Spectroscopy: Will exhibit strong absorbances corresponding to the C=O stretch of the ester (~1720 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

  • Mass Spectrometry: Will show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) consistent with the molecular weight of 241.22 g/mol .

Spectroscopic data for the precursor, 2-fluoro-5-nitrobenzoic acid, is readily available for comparison.[7][8]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed. According to available Safety Data Sheets (SDS), this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[3][9] General advice includes consulting a physician if inhaled, ingested, or in case of significant skin or eye contact.[3] It is essential to consult the full SDS before handling this compound.[9]

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its predictable reactivity, combined with the stability afforded by the tert-butyl ester, makes it an exceptionally valuable intermediate for creating complex molecules. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of this compound's properties and potential is key to unlocking new synthetic possibilities and accelerating innovation.

References

  • 2-FLUORO-5-NITRO-BENZOIC ACID TERT-BUTYL ESTER - Safety Data Sheet. (2022-08-11).
  • MSDS of 2-Fluoro-5-nitro-benzoic acid tert-butyl ester.
  • 2-Fluoro-5-nitro-benzoic acid tert-butyl ester - Chem-Impex.
  • This compound | C11H12FNO4 | CID 22380964 - PubChem.
  • tert-Butyl 5-fluoro-2-nitrobenzoate - ChemScene.
  • tert-Butyl 2-fluoro-4-nitrobenzoate - Chem-Impex.
  • 2-Fluoro-5-nitrobenzoic acid - Safety Data Sheet - ChemicalBook. (2025-07-26).
  • 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum - ChemicalBook.
  • 2-Fluoro-5-nitro-benzoic acid - SpectraBase.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH.

Sources

An In-Depth Technical Guide to the Physical Properties of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

Tert-butyl 2-fluoro-5-nitrobenzoate (CAS No. 526218-22-4) is a versatile building block in organic synthesis.[1] Its strategic importance stems from the unique interplay of its functional groups: the activating and directing effects of the nitro and fluoro substituents on the aromatic ring, and the protective and solubilizing nature of the tert-butyl ester. This combination makes it a valuable precursor for the synthesis of complex bioactive molecules.[1] The tert-butyl group, in particular, can enhance solubility and stability, which are critical considerations in drug development and formulation.[1] This guide will delve into the known physical properties of this compound and provide robust protocols for the determination of characteristics that are not yet extensively documented in scientific literature.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. While some experimental data for this compound is available from commercial suppliers, other key parameters lack extensive documentation.

General and Computational Data

Below is a summary of the currently available information for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₄Chem-Impex[1], PubChem[2]
Molecular Weight 241.22 g/mol Chem-Impex[1], PubChem[2]
Appearance Brown solidChem-Impex[1]
Purity ≥ 96% (HPLC)Chem-Impex[1]
CAS Number 526218-22-4Chem-Impex[1]
XLogP3-AA 2.7PubChem (Computed)
Topological Polar Surface Area (TPSA) 69.44 ŲChemScene (Computed)[3]
Hydrogen Bond Donor Count 0PubChem (Computed)
Hydrogen Bond Acceptor Count 5PubChem (Computed)[4]
Rotatable Bond Count 3PubChem (Computed)
Experimental Data: Gaps and Methodologies

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is expected.

Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the brown solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Profile:

    • For a preliminary measurement, use a rapid heating rate (10-20 °C/min) to estimate the approximate melting point.

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to within 20 °C of the estimated melting point, then reducing the heating rate to 1-2 °C/min.

  • Observation and Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Logical Workflow for Melting Point Determination

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • NO₂ Stretch (Nitro Group): Two strong absorption bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

  • C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Signals in their characteristic regions.

Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Measurement: Apply pressure to ensure good contact and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups.

Solubility Profile

The tert-butyl ester group is known to enhance solubility in organic solvents. [1]A systematic solubility study is crucial for applications in synthesis and formulation.

Protocol for Qualitative Solubility Determination:

  • Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

  • Procedure: To approximately 1 mL of each solvent in a test tube, add a small, measured amount of the compound (e.g., 10 mg).

  • Observation: Agitate the mixture and observe for dissolution at room temperature. If the compound dissolves, it is considered soluble. If not, gentle heating can be applied to assess solubility at elevated temperatures.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. [5]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [5]* Storage: Store in a tightly closed container in a cool, dry place, away from heat and incompatible materials. [1]Recommended storage is at 0-8 °C. [1]* First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal and materials chemistry. While a complete, publicly available dataset of its physical properties is currently lacking, this guide provides a framework for its characterization. By following the detailed protocols outlined herein, researchers can confidently determine the necessary physical and spectral data to advance their scientific endeavors. The synthesis of this and related compounds is an active area of research, and it is anticipated that a more comprehensive experimental profile will emerge in the literature over time.

References

  • PubChem. This compound. [Link]

  • USA Chemical Suppliers. 2-fluoro-5-nitrobenzoic acid suppliers USA. [Link]

  • PubChem. Tert-butyl 2-fluoro-4-nitrobenzoate. [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-fluoro-5-nitrobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is critical for optimizing reaction conditions, formulation development, and ensuring bioavailability.[1] This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the implications of this data in a research and development context.

Introduction: The Significance of this compound

This compound (C₁₁H₁₂FNO₄, Molar Mass: 241.22 g/mol ) is a versatile building block in organic synthesis.[1] Its structure, featuring a nitro group and a fluorine atom on the benzene ring, makes it a valuable precursor for a variety of more complex molecules.[1] The tert-butyl ester group provides steric hindrance and can be readily cleaved under specific conditions, offering a strategic advantage in multi-step syntheses.[1] This compound and its isomers are utilized in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Given its pivotal role, a thorough understanding of its physical properties, particularly its solubility in various solvents, is paramount for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₄[1]
Molar Mass 241.22 g/mol [1]
Appearance Brown solid[1]
Purity ≥ 96% (HPLC)[1]
CAS Number 526218-22-4[1]

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For this compound, a moderately polar molecule, its solubility will be dictated by a balance of several factors:

  • Polarity: The presence of the nitro group (NO₂) and the fluoro group (F) introduces significant polarity to the aromatic ring. The ester group also contributes to the overall polarity.

  • Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

  • Van der Waals Forces: The nonpolar tert-butyl group and the benzene ring contribute to van der Waals interactions.

The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions are overcome by solute-solvent interactions, leading to dissolution. The thermodynamics of this process, including the enthalpy and entropy of mixing, ultimately dictate the equilibrium solubility.

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Causality Behind Experimental Choices

The shake-flask method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium, providing a more accurate and reproducible measure of solubility compared to kinetic methods. The use of a constant temperature bath is crucial as solubility is highly temperature-dependent. The extended equilibration time ensures that the dissolution process has reached a steady state. Subsequent analysis by a validated analytical technique like UV-Vis spectroscopy or HPLC is essential for accurate quantification.

Detailed Step-by-Step Methodology

Objective: To determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, >96% purity)

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) of analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate within a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: If necessary, dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis: Analyze the concentration of this compound in the diluted solution using a pre-validated UV-Vis or HPLC method.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the results in appropriate units (e.g., g/L, mg/mL, or mol/L).

Self-Validating System

To ensure the trustworthiness of the results, the following controls should be implemented:

  • Time to Equilibrium Study: In a preliminary experiment, measure the concentration of the dissolved compound at different time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium is indeed reached within the chosen timeframe.

  • Multiple Replicates: Perform the solubility determination in at least triplicate for each solvent to assess the precision of the method.

  • Purity of Compound: The purity of the this compound should be confirmed by a suitable analytical method (e.g., HPLC, NMR) prior to the solubility studies.

Analytical Quantification

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the concentration of a chromophoric compound like this compound.

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

  • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity, making it the preferred method, especially for complex matrices or when high accuracy is required.

Protocol:

  • Method Development: Develop an isocratic or gradient HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to create a calibration curve.

  • Sample Analysis: Inject a known volume of the diluted, filtered sample from the shake-flask experiment into the HPLC system.

  • Concentration Determination: Determine the peak area of the analyte in the sample chromatogram and use the calibration curve to calculate the concentration.

Expected Solubility Trends and Data Presentation

Table 2: Predicted Qualitative Solubility and Rationale

SolventPolarity IndexPredicted SolubilityRationale
Methanol 6.6HighPolar protic solvent, capable of hydrogen bonding with the solute.
Ethanol 5.2HighSimilar to methanol, a polar protic solvent.
Acetone 5.4HighPolar aprotic solvent with a significant dipole moment.
Ethyl Acetate 4.3ModerateModerately polar aprotic solvent.
Dichloromethane 3.4ModerateAprotic solvent with moderate polarity.
Acetonitrile 6.2HighHighly polar aprotic solvent.
Hexane 0.0LowNonpolar solvent, poor interaction with the polar functional groups of the solute.
Water 9.0LowAlthough highly polar, the nonpolar tert-butyl group and aromatic ring will limit solubility.

The experimentally determined quantitative data should be summarized in a clear and concise table for easy comparison.

Table 3: Experimentally Determined Solubility of this compound at 25 °C (Template)

SolventSolubility (g/L)Solubility (mg/mL)Solubility (mol/L)
Methanol Experimental ValueExperimental ValueExperimental Value
Ethanol Experimental ValueExperimental ValueExperimental Value
Acetone Experimental ValueExperimental ValueExperimental Value
Ethyl Acetate Experimental ValueExperimental ValueExperimental Value
Dichloromethane Experimental ValueExperimental ValueExperimental Value
Acetonitrile Experimental ValueExperimental ValueExperimental Value

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add to known volume of solvent equil Agitate at constant temperature (24-72h) prep2->equil Place in shaker settle Settle for 2h equil->settle filter Filter supernatant (0.22 µm) settle->filter analyze Analyze concentration (UV-Vis/HPLC) filter->analyze

Caption: Shake-Flask Solubility Determination Workflow.

analytical_workflow cluster_uv_vis UV-Vis Spectroscopy cluster_hplc HPLC Analysis uv1 Determine λmax uv2 Prepare calibration curve uv1->uv2 uv3 Measure sample absorbance uv2->uv3 uv4 Calculate concentration uv3->uv4 hplc1 Develop HPLC method hplc2 Prepare calibration curve hplc1->hplc2 hplc3 Inject sample hplc2->hplc3 hplc4 Calculate concentration from peak area hplc3->hplc4

Caption: Analytical Quantification Workflows.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By following the detailed protocols and adhering to the principles of scientific integrity, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective use of this important chemical intermediate in drug discovery, agrochemical development, and materials science. The provided methodologies can be adapted for the solubility determination of other solid compounds, serving as a foundational resource for any chemistry research laboratory.

References

  • Chem-Impex. (n.d.). 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. Retrieved from [Link]

  • Chem-Impex. (n.d.). tert-Butyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Tert-butyl 2-fluoro-5-nitrobenzoate (CAS No. 526218-22-4). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. Given the limited publicly available toxicological data for this specific molecule, this document synthesizes information from various sources and advocates for a cautious approach, treating the compound as potentially hazardous until more comprehensive data is available.

Chemical Identity and Physical Properties

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluoro group, a nitro group, and a tert-butyl ester, imparts specific reactivity and stability characteristics that are valuable in medicinal chemistry.[1]

PropertyValueSource(s)
CAS Number 526218-22-4[1][2][3]
Molecular Formula C11H12FNO4[1][2][3][4]
Molecular Weight 241.22 g/mol [1][2][3][4]
Appearance Brown solid[1]
Purity ≥ 96% (HPLC)[1]
Solubility No data available[3]
Decomposition Temp. No data available[3]

Hazard Identification and Classification

As of the latest review, this compound does not have a harmonized classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, based on the known hazards of structurally similar compounds, such as other nitroaromatics and fluorinated benzoic acid derivatives, a precautionary approach is warranted.

Inferred Potential Hazards:

  • Skin and Eye Irritation: A common hazard for substituted benzoic acids and their esters.[5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6]

  • Allergic Skin Reaction: Prolonged or repeated exposure may cause sensitization in susceptible individuals.[3][7]

  • Toxicity: The toxicological properties have not been thoroughly investigated.[3][8]

Due to the lack of comprehensive data, it is prudent to handle this compound with the same precautions as a substance with unknown but potentially significant hazards.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[9] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[10]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]

Personal Protective Equipment (PPE) Workflow

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure. The following diagram illustrates a decision-making workflow for appropriate PPE selection.

PPE_Workflow start Start: Assess Procedure basic_ppe Basic PPE: - Lab Coat - Nitrile Gloves - Safety Glasses start->basic_ppe Always Required dust_aerosol Potential for Dust/ Aerosol Generation? splash_risk Risk of Splash? dust_aerosol->splash_risk No respirator Add: NIOSH-approved Respirator (N95 or higher) dust_aerosol->respirator Yes large_quantity Handling >1g? splash_risk->large_quantity No goggles Upgrade to: Chemical Goggles splash_risk->goggles Yes double_gloves Consider: Double Gloving large_quantity->double_gloves Yes exit exit large_quantity->exit No basic_ppe->dust_aerosol goggles->large_quantity face_shield Add: Face Shield goggles->face_shield High Energy Procedure respirator->splash_risk face_shield->large_quantity double_gloves->exit

Caption: PPE Selection Workflow for Handling this compound.

Safe Handling and Storage

Handling Protocol
  • Preparation: Before handling, review this safety guide and the available Safety Data Sheets.[2][3] Ensure all necessary engineering controls and PPE are in place.

  • Dispensing: Avoid creating dust. Use appropriate tools for transferring the solid. If weighing, do so in a fume hood or a ventilated balance enclosure.

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[9][10] Contaminated work clothing should not be allowed out of the workplace.[11]

  • Clothing: Remove and wash contaminated clothing before reuse.[5]

Storage Conditions
  • Temperature: Store in a cool, well-ventilated place. Some suppliers recommend storage at 0-8 °C.[1]

  • Container: Keep the container tightly closed in a dry place.[6][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

  • Moisture: Avoid moisture.[3]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is crucial in the event of an exposure.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[2][3][6]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]
Accidental Release (Spill) Response

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Location evacuate->assess small_spill Small Spill (<1g, in fume hood) assess->small_spill Small large_spill Large Spill (>1g or outside hood) assess->large_spill Large ppe Don Appropriate PPE (incl. respirator) small_spill->ppe call_ehs Call Emergency Personnel / EHS large_spill->call_ehs contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Sweep or Scoop into a Labeled Waste Container contain->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose exit End dispose->exit call_ehs->exit

Caption: Emergency Response Workflow for a Spill of this compound.

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[3]

  • Conditions to Avoid: Avoid moisture.[3]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may be formed.[3] This could include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[6][7]

Toxicological and Ecological Information: Acknowledging Data Gaps

A significant challenge in assessing the risk of this compound is the lack of comprehensive toxicological and ecological data. Many supplier safety data sheets explicitly state "no data available" for acute toxicity, skin corrosion/irritation, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[2][3][8]

Causality and Prudence: The presence of a nitroaromatic functional group is a structural alert for potential mutagenicity and other long-term health effects. The fluoro-substituent can alter metabolic pathways, potentially leading to the formation of reactive intermediates. Without empirical data, a conservative approach is the only scientifically defensible one. Researchers must assume the compound is toxic and handle it accordingly.

Recommendations for Further Study:

  • In vitro mutagenicity assays (e.g., Ames test) should be conducted to assess the genotoxic potential.

  • Acute toxicity studies (oral, dermal, inhalation) are needed to establish a baseline for hazard classification.

  • Skin and eye irritation studies would provide essential data for refining PPE requirements.

Ecological data regarding persistence, degradability, and bioaccumulation potential is also absent.[8] Therefore, releases to the environment must be strictly avoided.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in clearly labeled, sealed containers.[9] Do not mix with other waste streams.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] A common method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Conclusion

This compound is a valuable research chemical with an incomplete safety profile. This guide emphasizes the importance of a robust safety culture, prioritizing engineering controls, consistent use of appropriate PPE, and adherence to strict handling and disposal protocols. The causality behind these recommendations is rooted in a precautionary principle, acknowledging the potential hazards inferred from the compound's chemical structure in the absence of complete toxicological data. It is the responsibility of every researcher to handle this and all research chemicals with the utmost care and respect for the unknown.

References

  • This compound | C11H12FNO4 | CID 22380964. PubChem. [Link]

  • MSDS of 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. Capot Chemical Co., Ltd. [Link]

  • tert-Butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388. PubChem. [Link]

  • SAFETY DATA SHEET. United Initiators. [Link]

  • SAFETY DATA SHEET. United Initiators. [Link]

Sources

Tert-butyl 2-fluoro-5-nitrobenzoate stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-fluoro-5-nitrobenzoate

Introduction

This compound is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a sterically hindered tert-butyl ester, an electron-withdrawing nitro group, and a reactive fluoro substituent, provides a unique combination of reactivity and stability.[1] The tert-butyl ester group, for instance, is known to enhance solubility and stability, which is crucial for many applications.[1] However, the interplay of these functional groups also dictates the compound's susceptibility to various degradation pathways. For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability profile is not merely a matter of compliance but a prerequisite for ensuring the integrity of experimental outcomes, the viability of synthetic routes, and the safety of manufactured products.

This guide provides a detailed examination of the chemical stability, optimal storage conditions, and potential degradation pathways of this compound. Moving beyond a simple recitation of storage temperatures, we will explore the underlying chemical principles that govern its stability and provide field-proven protocols for its assessment.

Section 1: Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before delving into its stability. These characteristics influence its handling, reactivity, and analytical detection.

PropertyValueSource(s)
CAS Number 526218-22-4[1][2]
Molecular Formula C₁₁H₁₂FNO₄[1][2]
Molecular Weight 241.22 g/mol [1][2]
Appearance Brown solid[1]
Purity ≥ 96% (HPLC)[1]
Recommended Storage 0-8 °C[1][3]

graph "tert_butyl_2_fluoro_5_nitrobenzoate_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent nodes F [label="F", pos="-2.0,1.0!", fontcolor="#202124"]; N [label="N", pos="2.0,1.0!", fontcolor="#202124"]; O1_N [label="O", pos="2.8,0.4!", fontcolor="#EA4335"]; O2_N [label="O", pos="2.8,1.6!", fontcolor="#EA4335"]; plus [label="+", pos="2.0,1.4!"]; minus [label="-", pos="2.8,0.0!"];

C_ester [label="C", pos="-0.1,2.5!", fontcolor="#202124"]; O_ester1 [label="O", pos="-0.1,3.5!", fontcolor="#EA4335"]; O_ester2 [label="O", pos="1.0,2.5!", fontcolor="#EA4335"]; C_tert [label="C", pos="2.2,2.5!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="2.2,3.7!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="3.2,1.9!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="3.2,3.1!", fontcolor="#202124"];

// Substituent bonds C2 -- F; C6 -- N; N -- O1_N; N -- O2_N [style=dashed]; C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

// Labels for clarity ring [label="C₁₁H₁₂FNO₄", pos="0,-2.5!", fontsize=12, fontcolor="#5F6368"]; }

Caption: Chemical Structure of this compound.

Section 2: Chemical Stability Profile

The stability of this compound is a function of its constituent parts. While generally stable under recommended conditions, it is susceptible to degradation under specific environmental stresses.[4][5]

Theoretical Assessment of Stability
  • Tert-butyl Ester: This group is known for its steric bulk, which provides significant protection against nucleophilic attack (e.g., base-mediated hydrolysis) compared to less hindered esters like methyl or ethyl esters. However, it is inherently sensitive to strong acids, which can readily cleave it via a carbocation mechanism.[6]

  • Nitro Group: As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also a chromophore, suggesting potential photosensitivity. Furthermore, nitroaromatic compounds can undergo thermal decomposition, a process that can be complex and autocatalytic.[7][8]

  • Fluoro Group: The fluorine atom is highly electronegative and can influence the reactivity of the adjacent ester group and the aromatic ring. Its presence can affect the rate of hydrolysis and other degradation reactions.

Potential Degradation Pathways

Understanding the likely routes of degradation is fundamental to designing robust stability studies and defining appropriate storage conditions.

  • Hydrolytic Degradation:

    • Acid-Catalyzed Hydrolysis: This is the most probable degradation pathway. Strong acidic conditions will protonate the carbonyl oxygen, making the ester susceptible to cleavage, releasing 2-fluoro-5-nitrobenzoic acid and a stable tert-butyl cation (which rapidly becomes isobutene and water).[6]

    • Base-Catalyzed Hydrolysis: While the tert-butyl group offers steric hindrance, strong basic conditions over extended periods or at elevated temperatures could lead to saponification, yielding the corresponding carboxylate salt.

    • Neutral Hydrolysis: Under neutral pH conditions at ambient temperature, hydrolysis is expected to be very slow.

  • Thermal Degradation: The thermal decomposition of nitroaromatic compounds is a known hazard and can proceed through various mechanisms, including the homolysis of the C-NO₂ bond.[7][9] This process can generate reactive radical species and gaseous decomposition products like nitrogen oxides (NOx).[5] While stable under normal conditions, exposure to high temperatures should be strictly avoided.[4]

  • Photodegradation: The presence of the nitroaromatic system suggests a potential for photosensitivity. The ICH Q1B guidelines provide a standardized approach for evaluating the photostability of drug substances.[10][11] Exposure to light, particularly UV radiation, could lead to the formation of degradation products through complex radical pathways or rearrangements.

  • Reductive Degradation: The nitro group can be reduced to an amino group (forming tert-butyl 5-amino-2-fluorobenzoate) in the presence of reducing agents. This is a common synthetic transformation but represents a degradation pathway if unintended.

Degradation_Pathways Parent tert-Butyl 2-fluoro-5-nitrobenzoate Acid_Product 2-Fluoro-5-nitrobenzoic Acid Parent->Acid_Product  Acid Hydrolysis (H⁺) Amino_Product tert-Butyl 5-amino-2-fluorobenzoate Parent->Amino_Product  Reduction Thermal_Products NOx, COx, HF, Radical Species Parent->Thermal_Products  High Temperature (Δ) Photo_Products Photodegradants Parent->Photo_Products  Light (hν)

Caption: Potential Degradation Pathways of this compound.

Chemical Incompatibilities

To prevent degradation and ensure safety, the compound should not be stored with or exposed to:

  • Strong Oxidizing Agents: These can react exothermically with the organic structure.[4][5]

  • Strong Acids: Will catalyze the hydrolysis of the tert-butyl ester.[6][12]

  • Strong Bases: May induce hydrolysis over time.

  • Reducing Agents: Can reduce the nitro group.

Section 3: Recommended Storage and Handling

Proper storage and handling are critical to maintaining the purity and integrity of this compound.

Optimal Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

  • Temperature: Store refrigerated at 0-8 °C.[1] This minimizes the rate of any potential thermal or hydrolytic degradation.

  • Atmosphere: Store in a tightly closed container.[13][14] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and oxygen.

  • Light: Protect from light. Store in an opaque or amber container to prevent photodegradation.

  • Location: Keep in a dry, well-ventilated area away from incompatible substances.[4][13]

Safe Handling Procedures

Standard laboratory safety protocols should be followed:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][14]

  • Avoid generating dust during handling.[13]

  • Wash hands thoroughly after handling.[4][13]

  • In case of a spill, sweep up the material, place it in a suitable disposal container, and clean the area, avoiding dust generation.[13]

Section 4: Experimental Protocols for Stability Assessment

The following protocols provide a framework for a comprehensive stability assessment. The causality behind these experimental choices is to subject the molecule to stress conditions that are slightly more aggressive than it would likely encounter during its lifecycle, thereby identifying potential degradation pathways and validating the analytical method's ability to detect them.

Forced_Degradation_Workflow Start Prepare Stock Solution of This compound Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Start->Oxidation Thermal Thermal Stress (Solid & Solution) Start->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Start->Photo Control Control Samples (Unstressed, Dark) Start->Control Analysis Analyze All Samples by Stability-Indicating HPLC-UV Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Report Assess Mass Balance Identify Degradants Determine Stability Profile Analysis->Report

Caption: Experimental Workflow for a Forced Degradation Study.

Protocol 4.1: Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat at 60°C for 8 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.

    • Rationale: Elevated temperature accelerates the acid-catalyzed cleavage of the tert-butyl ester.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1N HCl and dilute to ~0.1 mg/mL.

    • Rationale: Milder conditions are used initially due to the potential for multiple reactions on the activated aromatic ring.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to ~0.1 mg/mL.

    • Rationale: Tests the compound's susceptibility to oxidation, a common degradation pathway.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 60°C for 48 hours.

    • Solid State: Place a small amount of the solid compound in an oven at 60°C for 48 hours. Then, dissolve and dilute to ~0.1 mg/mL.

    • Rationale: Assesses both solution and solid-state thermal stability.

  • Photostability:

    • Expose a thin layer of the solid compound and a solution (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines.[10] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][11]

    • Simultaneously, run a dark control sample (wrapped in aluminum foil) under the same temperature conditions.[15]

    • After exposure, dissolve/dilute the samples to ~0.1 mg/mL.

    • Rationale: Provides a standardized assessment of light sensitivity.

  • Control Sample: Dilute the stock solution to ~0.1 mg/mL without subjecting it to any stress.

Protocol 4.2: Stability-Indicating Analytical Method (HPLC-UV)

Objective: To separate the parent compound from all potential degradation products generated during the forced degradation study.

Methodology:

  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or PDA scan from 200-400 nm).

  • Injection Volume: 10 µL.

System Validation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples where it is present.

Conclusion

This compound is a robust synthetic intermediate when handled and stored correctly. Its primary vulnerabilities are acid-catalyzed hydrolysis and potential degradation under high heat or prolonged light exposure. The recommended storage condition of 0-8 °C in a tightly sealed, light-protected container is critical for preserving its chemical integrity.[1] By employing systematic stability studies, such as the forced degradation protocol outlined herein, researchers can confidently ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (1993). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • MSDS of 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. (n.d.). Chembase. Retrieved from [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. (2007). Google Patents.
  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (2025). Springer. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025). ResearchGate. Retrieved from [Link]

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (1995). ACS Publications. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. Retrieved from [Link]

  • FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. (n.d.). Caron Scientific. Retrieved from [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Key Building Block

Tert-butyl 2-fluoro-5-nitrobenzoate (CAS No. 526218-22-4) is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring an ortho-fluorine substituent, a meta-nitro group, and a sterically demanding tert-butyl ester, makes it a highly valuable precursor for the synthesis of complex bioactive molecules and advanced polymers.[1] The fluorine atom can act as a handle for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group can be readily reduced to an amine, opening pathways to a diverse array of heterocyclic scaffolds. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, prized for its stability across a wide range of nucleophilic and reductive conditions, yet easily cleaved under mild acidic treatment.[2]

The primary challenge in its synthesis lies in the esterification of the parent 2-fluoro-5-nitrobenzoic acid with tert-butanol. Direct acid-catalyzed methods, such as the classic Fischer-Speier esterification, are often inefficient for tertiary alcohols due to the high propensity of the intermediate tert-butyl carbocation to undergo elimination to form isobutylene.[3] This guide provides a detailed examination of modern, efficient synthetic strategies, focusing on a field-proven catalytic protocol that overcomes these traditional limitations.

An Overview of Synthetic Strategies

The synthesis of tert-butyl esters from carboxylic acids requires careful consideration of the substrate's reactivity and the stability of the tert-butyl group. Several methodologies can be considered, each with distinct advantages and drawbacks.

  • Fischer-Speier Esterification: This equilibrium-controlled reaction involves heating the carboxylic acid and alcohol with a strong acid catalyst (e.g., H₂SO₄).[4] For tertiary alcohols like tert-butanol, the harsh acidic conditions and elevated temperatures favor E1 elimination, leading to low yields of the desired ester.[3]

  • Acyl Chloride Intermediate: A two-step approach where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride is then reacted with tert-butanol, typically in the presence of a non-nucleophilic base. While effective, this adds a step to the synthesis and involves handling moisture-sensitive and corrosive intermediates.

  • Mitsunobu Reaction: This powerful reaction enables the conversion of primary and secondary alcohols to esters under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[6][7] It proceeds with a clean inversion of stereochemistry at the alcohol center.[8][9] While applicable, it requires stoichiometric amounts of reagents, leading to byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.

  • Modern Catalytic tert-Butylation: Recent advancements have introduced highly efficient catalytic methods for the direct tert-butylation of carboxylic acids. A standout approach utilizes a catalytic amount of a strong Brønsted acid, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[2][10][11] This method is characterized by its mild conditions, high yields, operational simplicity, and safety, making it the recommended strategy.[12]

Recommended Synthetic Protocol: Tf₂NH-Catalyzed tert-Butylation

This section details a highly efficient and reliable protocol for the synthesis of this compound, adapted from leading methodologies in modern organic synthesis.[10] The procedure is designed to be self-validating through rigorous purification and characterization.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
2-Fluoro-5-nitrobenzoic acidC₇H₄FNO₄185.111.85 g10.01.0
tert-Butyl Acetate (t-BuOAc)C₆H₁₂O₂116.16100 mL-Solvent
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)C₂HF₆NO₄S₂281.15141 mg0.50.05
Dichloromethane (DCM)CH₂Cl₂84.935 mL-Solvent
Saturated aq. NaHCO₃NaHCO₃84.01100 mL-Quench
Anhydrous MgSO₄MgSO₄120.37As needed-Drying
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzoic acid (1.85 g, 10.0 mmol).

  • Solvent Addition: Add tert-butyl acetate (100 mL). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Catalyst Preparation: In a separate vial, dissolve bis(trifluoromethanesulfonyl)imide (141 mg, 0.5 mmol) in dichloromethane (5 mL).

  • Catalyst Addition: Slowly add the Tf₂NH solution dropwise to the cooled, stirring suspension in the reaction flask.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing chilled saturated aqueous sodium bicarbonate solution (100 mL) with vigorous stirring to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a brown solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.[1]

Trustworthiness: Product Validation

To ensure the integrity of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and the presence of the tert-butyl and fluoro-nitro-aromatic moieties.

  • HPLC Analysis: To determine the purity of the final compound (expected to be ≥96%).[1]

  • Mass Spectrometry (MS): To confirm the molecular weight (241.22 g/mol ).[13]

Mechanistic Insights and Workflow Visualization

The success of the recommended protocol hinges on the unique interplay between the superacid catalyst and the tert-butyl acetate reagent.

Causality Behind Experimental Choices:

  • Tf₂NH as Catalyst: Bis(trifluoromethanesulfonyl)imide is a highly acidic (pKa ≈ -12) yet non-oxidizing Brønsted acid. Its role is to protonate the ester carbonyl of tert-butyl acetate, generating a highly electrophilic tert-butyl cation equivalent in situ. This occurs under much milder conditions than those required with traditional acids like H₂SO₄, thereby suppressing the elimination of the tert-butyl cation to isobutylene.

  • tert-Butyl Acetate as Reagent and Solvent: Using t-BuOAc in large excess serves the dual purpose of being the tert-butyl donor and the reaction medium. This high concentration drives the equilibrium towards product formation, in accordance with Le Châtelier's principle.

  • Low Temperature (0 °C): Conducting the reaction at a reduced temperature further disfavors the E1 elimination side reaction, ensuring that the tert-butyl cation reacts preferentially with the carboxylate nucleophile.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, validated product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_validation Validation A 2-Fluoro-5-nitrobenzoic Acid + t-Butyl Acetate (Solvent) C Combine Reagents at 0 °C A->C B Prepare Tf2NH Catalyst Solution in DCM B->C D Stir & Monitor (TLC / HPLC) C->D E Quench with aq. NaHCO3 D->E F Extract with DCM E->F G Dry & Concentrate F->G H Purify (Chromatography or Recrystallization) G->H I Characterize Product (NMR, HPLC, MS) H->I

Caption: Workflow for the catalytic synthesis of this compound.

References

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. Vertex AI Search.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect.
  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
  • 2-Fluoro-5-nitrobenzoic acid 98. Sigma-Aldrich.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Who we serve.
  • 2-Fluoro-5-nitrobenzoic acid. Ossila.
  • Mitsunobu reaction. Wikipedia.
  • Mitsunobu Reaction. Organic-chemistry.org.
  • 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. Chem-Impex.
  • tert-Butyl 5-fluoro-2-nitrobenzo
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Fischer–Speier esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

Sources

The Strategic Utility of Tert-butyl 2-fluoro-5-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-fluoro-5-nitrobenzoate has emerged as a highly versatile and strategic building block in contemporary organic synthesis. Its unique trifunctional architecture—comprising a sterically demanding tert-butyl ester, a reactive nitro group, and a selectively displaceable fluorine atom—offers a powerful toolkit for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of the core reactivity, mechanistic underpinnings, and practical applications of this compound, with a focus on its role in pharmaceutical and agrochemical research. Detailed, field-proven protocols for its synthesis and subsequent transformations are presented, underscoring its value as a cornerstone intermediate for creating diverse and high-value chemical entities.

Introduction: A Multifaceted Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of its starting materials. This compound (Compound 1 ) is a prime example of a building block designed for versatility and control.[1][2] Its structure is a deliberate convergence of three key functional groups, each imparting distinct and advantageous properties:

  • The Activated Aromatic Ring: The presence of a strongly electron-withdrawing nitro group renders the aromatic ring electron-deficient. This electronic profile is the primary driver for the molecule's principal reactivity: nucleophilic aromatic substitution (SNAr).

  • The Fluorine Leaving Group: Positioned ortho to the ester, the fluorine atom serves as an excellent leaving group in SNAr reactions. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. This often allows for milder reaction conditions compared to other halogens.

  • The Tert-butyl Ester Protecting Group: This bulky ester group serves two critical functions. First, it acts as a robust protecting group for the carboxylic acid, preventing its participation in undesired side reactions. Second, its steric hindrance can influence the regioselectivity of certain reactions and often enhances the solubility of intermediates in organic solvents.[2] It is notably stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to unmask the carboxylic acid for further derivatization.

This combination makes this compound a valuable precursor for a wide range of substituted aromatic compounds, particularly in the synthesis of pharmaceuticals and agrochemicals where precise functionalization is paramount.[1][2]

Synthesis of the Building Block

The preparation of this compound is a straightforward process that begins with the nitration of 3-fluorobenzoic acid. This is followed by the esterification of the resulting 2-fluoro-5-nitrobenzoic acid.

Step 1: Nitration of 3-Fluorobenzoic Acid

The synthesis of the precursor, 2-fluoro-5-nitrobenzoic acid, involves the regioselective nitration of 3-fluorobenzoic acid. The directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) groups synergize to favor the introduction of the nitro group at the C2 and C5 positions. However, the position para to the fluorine and ortho to the carboxylic acid (C5) is sterically and electronically favored.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid [3]

  • Reaction Setup: In a flask cooled to 0 °C, 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) is dissolved in concentrated sulfuric acid (50 mL).

  • Nitration: Fuming nitric acid (e.g., 4.7 g, 67 mmol) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional hour.

  • Workup and Isolation: The reaction mixture is carefully poured into 750 mL of water, leading to the precipitation of the product. The solid is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-fluoro-5-nitrobenzoic acid, typically as a light yellow solid. Yields are often high, in the range of 93-97%.[3]

Step 2: Tert-butyl Esterification

With the carboxylic acid in hand, the final step is the introduction of the tert-butyl ester. A common and effective method involves the reaction of the acid with a tert-butyl source under acidic catalysis.

Experimental Protocol: Synthesis of this compound

This protocol is based on established esterification procedures for nitrobenzoic acids.

  • Reaction Setup: 2-Fluoro-5-nitrobenzoic acid (1.0 eq) is dissolved in an inert solvent such as toluene or dichloromethane.

  • Esterification: A catalytic amount of a strong acid, such as polyfluoroalkanesulfonic acid (e.g., 2-10 mol%), is added.[4] The solution is heated to approximately 60-100 °C.

  • Addition of Tert-butyl source: A suitable source of the tert-butyl group, such as tert-butanol or isobutylene, is introduced to the reaction mixture.

  • Reaction Monitoring and Workup: The reaction is monitored by TLC or HPLC for the consumption of the starting acid. Upon completion, the reaction is cooled, washed with an aqueous bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, activated by the nitro group, greatly facilitates the displacement of the fluoride by a wide range of nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom (C2). This is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, a good leaving group in this context.

This process allows for the facile formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Nitro_Reduction cluster_methods Reduction Methods Start Substituted tert-butyl 5-nitrobenzoate Product Substituted tert-butyl 5-aminobenzoate Start->Product Reduction Method1 H₂, Pd/C (Catalytic Hydrogenation) Method1->Product Method2 Fe, AcOH (Metal/Acid Reduction) Method2->Product Method3 SnCl₂, HCl (Stannous Chloride Reduction) Method3->Product

Sources

An In-Depth Technical Guide to the Applications of Tert-butyl 2-fluoro-5-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 2-fluoro-5-nitrobenzoate, a versatile building block in modern medicinal chemistry. We will delve into its chemical properties, reactivity, and, most importantly, its strategic applications in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique attributes for the efficient construction of novel therapeutics. Particular focus is given to its role in the synthesis of benzoxazepinone-based WDR5 inhibitors, a promising new class of anti-cancer agents.

Introduction: The Strategic Advantage of a Multifunctional Building Block

This compound has emerged as a reagent of significant interest in medicinal chemistry due to its unique combination of functional groups.[1] The presence of an electron-withdrawing nitro group, a labile fluorine atom, and a sterically bulky tert-butyl ester provides a powerful toolkit for the synthetic chemist.[1] This strategic arrangement of functionalities allows for selective and efficient chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules.[1] Its applications span various therapeutic areas, with a notable impact on the development of anti-inflammatory drugs and oncology candidates.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 526218-22-4Chem-Impex[1]
Molecular Formula C₁₁H₁₂FNO₄Chem-Impex[1]
Molecular Weight 241.22 g/mol Chem-Impex[1]
Appearance Brown solidChem-Impex[1]
Purity ≥ 96% (HPLC)Chem-Impex[1]

The key to the utility of this compound lies in its reactivity, which is dominated by the interplay between the fluoro and nitro groups on the aromatic ring. The strong electron-withdrawing nature of the nitro group, positioned para to the fluorine atom, significantly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .[2] This makes the fluorine atom an excellent leaving group, readily displaced by a variety of nucleophiles.

The tert-butyl ester serves a dual purpose. Firstly, it acts as a protecting group for the carboxylic acid, preventing its interference in reactions targeting the aromatic ring. Secondly, its steric bulk can influence the regioselectivity of certain reactions and enhance the solubility of intermediates in organic solvents.

Core Application: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound in medicinal chemistry is as an electrophilic partner in SNAr reactions. This powerful C-N and C-O bond-forming reaction is a cornerstone of modern drug discovery, enabling the facile introduction of diverse functionalities onto an aromatic scaffold.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized by the electron-withdrawing nitro group.[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the substituted product.[2]

WDR5_Inhibitor_Synthesis start This compound intermediate1 Tert-butyl 2-(2-hydroxyethylamino)-5-nitrobenzoate start->intermediate1 SNAr reagent1 2-Aminoethanol reagent1->intermediate1 intermediate2 Tert-butyl 5-amino-2-(2-hydroxyethylamino)benzoate intermediate1->intermediate2 Reduction reduction Reduction of Nitro Group (e.g., H₂, Pd/C) benzoxazepinone 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Core intermediate2->benzoxazepinone Cyclization cyclization Intramolecular Cyclization (Lactamization) wdr5_inhibitor WDR5 Inhibitors benzoxazepinone->wdr5_inhibitor Further Functionalization

Sources

The Lynchpin in Modern Agrochemical Design: A Technical Guide to Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect of Crop Protection

In the intricate world of agrochemical synthesis, the strategic incorporation of specific molecular motifs is paramount to achieving desired efficacy, selectivity, and environmental profiles. Among the versatile building blocks available to the modern chemist, fluorinated and nitrated aromatic compounds have emerged as particularly powerful tools. This guide provides an in-depth technical exploration of one such pivotal intermediate: tert-butyl 2-fluoro-5-nitrobenzoate. We will dissect its synthesis, reactivity, and, most critically, its role as a linchpin in the construction of advanced herbicidal and fungicidal agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in the pursuit of next-generation crop protection solutions.

I. The Strategic Importance of Fluorine and Nitro Groups in Agrochemicals

The prevalence of fluorine-containing compounds in the agrochemical industry is a testament to the profound impact of this halogen on a molecule's biological activity. The introduction of a fluorine atom can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][2] The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack—a key feature we will explore in the context of this compound.

Similarly, the nitro group (NO₂) is a powerful electron-withdrawing group that plays a crucial role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr).[3][4] Its presence is often a prerequisite for the facile displacement of a leaving group, such as a halogen. Furthermore, the nitro group can be a key pharmacophore in its own right or serve as a synthetic handle for further transformations, such as reduction to an amine, opening up avenues for diverse molecular architectures.[3][5] The combination of both a fluorine atom and a nitro group on a benzene ring, as seen in our title compound, creates a highly activated system primed for selective chemical modification.

II. Synthesis and Physicochemical Properties of this compound

This compound is a versatile intermediate that is not typically prepared by direct nitration of tert-butyl 2-fluorobenzoate due to the potential for side reactions and the deactivating effect of the ester group. A more common and efficient approach involves the esterification of the parent carboxylic acid, 2-fluoro-5-nitrobenzoic acid.

Synthesis Pathway

The synthesis can be logically broken down into two principal stages: the preparation of 2-fluoro-5-nitrobenzoic acid and its subsequent tert-butylation.

1. Synthesis of 2-Fluoro-5-nitrobenzoic Acid:

Several routes to 2-fluoro-5-nitrobenzoic acid have been reported, often starting from commercially available precursors. A representative synthesis is outlined below:

Synthesis_of_Acid A 2-Fluorotoluene B 2-Fluoro-5-nitrotoluene A->B HNO₃, H₂SO₄ C 2-Fluoro-5-nitrobenzoic acid B->C KMnO₄ or other oxidant

Caption: Synthesis of 2-fluoro-5-nitrobenzoic acid.

In this pathway, 2-fluorotoluene undergoes nitration to yield 2-fluoro-5-nitrotoluene, which is then oxidized to the corresponding carboxylic acid.

2. Tert-butylation of 2-Fluoro-5-nitrobenzoic Acid:

The introduction of the tert-butyl ester group can be achieved through several methods. A common laboratory-scale procedure involves the reaction of the carboxylic acid with a tert-butylating agent in the presence of an acid catalyst.[6][7]

Experimental Protocol: Tert-butylation of 2-Fluoro-5-nitrobenzoic Acid

  • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as tert-butyl acetate, add a catalytic amount of a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[6][7]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 526218-22-4[8]
Molecular Formula C₁₁H₁₂FNO₄[8]
Molecular Weight 241.22 g/mol [8]
Appearance Brown solid[8]
Purity (typical) ≥ 96% (HPLC)[8]

III. The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary role of this compound in agrochemical synthesis is to serve as an electrophilic partner in Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atom, activated by the ortho-ester and para-nitro electron-withdrawing groups, is an excellent leaving group in this context.[4][9]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactants Intermediate Products A This compound B Resonance-stabilized anionic intermediate A->B Addition (rate-determining step) Nu Nucleophile (Nu⁻) C Substituted product B->C Elimination F Fluoride ion (F⁻) Saflufenacil_Synthesis A 2-Chloro-4-fluoro-5-nitrobenzoic acid B Key Intermediate A->B Reaction with uracil derivative C Saflufenacil B->C Further transformations Hypothetical_Synthesis A This compound C Diphenyl Ether Product A->C SₙAr Reaction (Base, e.g., K₂CO₃) B Substituted Phenol B->C D Final Agrochemical C->D Further Synthetic Steps (e.g., nitro reduction, amidation)

Sources

The Strategic Role of Tert-butyl 2-fluoro-5-nitrobenzoate in Advanced Polymer and Materials Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-fluoro-5-nitrobenzoate, a versatile monomer for the synthesis of high-performance polymers and advanced materials. We will delve into the strategic design of this molecule, detailing its synthesis, purification, and its pivotal role in nucleophilic aromatic substitution (SNAr) polymerization. This guide will offer researchers, scientists, and professionals in drug development and materials science a deep understanding of the causality behind experimental choices, self-validating protocols, and the structure-property relationships of the resulting polymers.

Introduction: The Architectural Significance of this compound

This compound is a highly functionalized aromatic compound that has garnered significant interest in the field of polymer chemistry.[1][2] Its molecular architecture is strategically designed for controlled polymerization and the subsequent tailoring of material properties. The key features of this monomer are:

  • An Activated Fluorine Atom: The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the presence of a strongly electron-withdrawing nitro group at the 5-position (para- to the fluorine).[1] This activation is crucial for facilitating polymerization under relatively mild conditions.

  • A Bulky Tert-butyl Ester Group: The tert-butyl ester serves several purposes. It enhances the solubility of the monomer and the resulting polymer in common organic solvents, which is advantageous for processing.[2] Furthermore, this group can be thermally or chemically cleaved post-polymerization to yield a carboxylic acid functionality, opening avenues for further modification, cross-linking, or altering the polymer's polarity.

  • A Reactive Nitro Group: Beyond its role in activating the fluorine atom, the nitro group can be chemically reduced to an amine group in the final polymer. This transformation allows for the introduction of new functionalities, such as cross-linking sites or points for grafting other polymer chains, thereby tuning the material's properties.

These features make this compound a valuable building block for a diverse range of materials, including high-performance thermoplastics, advanced coatings, and functional materials for pharmaceutical and agrochemical applications.[2]

Synthesis and Purification of this compound

The synthesis of this compound is typically a two-step process starting from 2-fluoro-5-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by esterification with tert-butanol.

Synthesis of 2-fluoro-5-nitrobenzoic acid

The initial precursor, 2-fluoro-5-nitrobenzoic acid, can be synthesized via the oxidation of 2-fluoro-5-nitrotoluene.

Experimental Protocol: Oxidation of 2-fluoro-5-nitrotoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-nitrotoluene and a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.

  • Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts (e.g., manganese dioxide if using KMnO₄).

  • Acidification and Isolation: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until a precipitate (2-fluoro-5-nitrobenzoic acid) is formed.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Esterification to this compound

The second step is the esterification of the synthesized 2-fluoro-5-nitrobenzoic acid with tert-butanol.

Experimental Protocol: Tert-butylation of 2-fluoro-5-nitrobenzoic acid

  • Reaction Setup: In a flask, dissolve 2-fluoro-5-nitrobenzoic acid in an excess of tert-butanol, which acts as both the reactant and the solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a polyfluoroalkanesulfonic acid, to protonate the carboxylic acid and facilitate nucleophilic attack by the tert-butanol.[3]

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture and neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Diagram: Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification 2-fluoro-5-nitrotoluene 2-fluoro-5-nitrotoluene 2-fluoro-5-nitrobenzoic_acid 2-fluoro-5-nitrobenzoic acid 2-fluoro-5-nitrotoluene->2-fluoro-5-nitrobenzoic_acid KMnO4 or CrO3 tert-butyl_2-fluoro-5-nitrobenzoate This compound 2-fluoro-5-nitrobenzoic_acid->tert-butyl_2-fluoro-5-nitrobenzoate tert-butanol, H+ catalyst

Caption: Synthesis of this compound.

Polymerization via Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in polymer science is as a monomer in nucleophilic aromatic substitution (SNAr) polymerization. This step-growth polymerization method is ideal for creating high-performance poly(arylene ether)s.

The SNAr Polymerization Mechanism

The SNAr polymerization involves the reaction of an activated aryl fluoride (in this case, this compound) with a bisphenoxide nucleophile. The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The bisphenoxide, generated by deprotonating a bisphenol with a base like potassium carbonate, attacks the carbon atom bearing the fluorine atom on the this compound monomer. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system. This results in the formation of an ether linkage and the propagation of the polymer chain.

Diagram: SNAr Polymerization Mechanism

SNAr_Mechanism Monomer This compound Meisenheimer_Complex Meisenheimer Complex (Intermediate) Monomer->Meisenheimer_Complex Nucleophilic Attack Bisphenoxide Bisphenoxide Nucleophile Bisphenoxide->Meisenheimer_Complex Polymer_Chain Poly(arylene ether) Meisenheimer_Complex->Polymer_Chain Fluoride Elimination

Caption: The two-step mechanism of SNAr polymerization.

Experimental Protocol for SNAr Polymerization

The following is a general protocol for the synthesis of a poly(arylene ether) using this compound and a bisphenol, such as Bisphenol A.

Experimental Protocol: Synthesis of a Poly(arylene ether)

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of this compound and the chosen bisphenol (e.g., Bisphenol A). Also, add a slight excess of anhydrous potassium carbonate (K₂CO₃) as the base.

  • Solvent System: Add a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO), and an azeotroping agent like toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to azeotropically remove the water generated from the reaction of the bisphenol with the base. This is crucial as water can interfere with the polymerization.

  • Polymerization: After the complete removal of water, increase the temperature to initiate polymerization (typically 160-180 °C). The reaction mixture will become more viscous as the polymer chains grow.

  • Isolation and Purification: After several hours, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol or water.

  • Final Product: Filter the fibrous polymer, wash it thoroughly with water and methanol to remove any unreacted monomers and salts, and dry it in a vacuum oven.

Characterization and Properties of the Resulting Polymers

The synthesized polymers can be characterized by a variety of analytical techniques to determine their structure, molecular weight, and physical properties.

  • Structural Characterization: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymer, including the presence of ether linkages and the functional groups from the monomers.

  • Molecular Weight Determination: Gel permeation chromatography (GPC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Thermal Properties: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer, while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).

  • Solubility: The solubility of the polymer in various organic solvents is tested to understand its processability.

Table 1: Expected Properties of Poly(arylene ether)s from this compound

PropertyExpected Value/CharacteristicSignificance
Glass Transition Temperature (Tg) 180 - 250 °CHigh Tg indicates good dimensional stability at elevated temperatures.
Thermal Stability (TGA, 5% wt. loss) > 450 °C in N₂Excellent thermal stability is crucial for high-performance applications.[5]
Solubility Soluble in common organic solvents (e.g., THF, chloroform, DMAc)Good solubility allows for easy processing into films and coatings.
Dielectric Constant 2.5 - 3.5Low dielectric constant is desirable for applications in microelectronics.[5]
Mechanical Properties Tough and ductileThe polymers are expected to form strong, flexible films.

Post-Polymerization Modifications: Expanding Functionality

A key advantage of using this compound is the potential for post-polymerization modification, which allows for the fine-tuning of the material's properties.

  • Deprotection of the Tert-butyl Ester: The tert-butyl ester group can be removed by treatment with an acid (e.g., trifluoroacetic acid) to yield a carboxylic acid group along the polymer backbone. This increases the polarity of the polymer and provides sites for further reactions, such as cross-linking or grafting.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting amino groups can be used to introduce a variety of functionalities or to induce cross-linking.

Diagram: Post-Polymerization Modification Pathways

Post_Polymerization Initial_Polymer Poly(arylene ether) with tert-butyl ester and nitro groups Carboxylic_Acid_Polymer Poly(arylene ether) with carboxylic acid and nitro groups Initial_Polymer->Carboxylic_Acid_Polymer Acidic Deprotection Amine_Polymer Poly(arylene ether) with tert-butyl ester and amine groups Initial_Polymer->Amine_Polymer Nitro Group Reduction Dual_Functional_Polymer Poly(arylene ether) with carboxylic acid and amine groups Carboxylic_Acid_Polymer->Dual_Functional_Polymer Nitro Group Reduction Amine_Polymer->Dual_Functional_Polymer Acidic Deprotection

Caption: Pathways for modifying the polymer's functional groups.

Conclusion

This compound is a strategically designed monomer that offers a versatile platform for the synthesis of high-performance poly(arylene ether)s. Its activated fluoro and nitro groups facilitate controlled polymerization via the SNAr mechanism, while the tert-butyl ester provides processability and a handle for post-polymerization modification. The resulting polymers exhibit excellent thermal stability, good mechanical properties, and tunable functionality, making them promising candidates for a wide range of applications in materials science and beyond. This guide has provided a comprehensive technical overview, from monomer synthesis to polymer characterization and modification, to empower researchers in their pursuit of advanced materials.

References

  • Poly(arylene thioether) synthesis via nitro‐displacement reaction - ResearchGate. (URL: [Link])

  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s - ResearchGate. (URL: [Link])

  • Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - MDPI. (URL: [Link])

  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). - ResearchGate. (URL: [Link])

  • Poly(arylene ether)s via Nitro Displacement Reaction: Synthesis of Poly(biphenylene oxide)s Containing Trifluoromethyl Groups from AB Type Monomers - ACS Publications. (URL: [Link])

  • 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols - PMC - NIH. (URL: [Link])

  • Process for preparing nitro benzoic acid alkyl esters - Google P
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (URL: [Link])

  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution - MDPI. (URL: [Link])

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (URL: [Link])

Sources

Whitepaper: The Nitro Group as a Decisive Activator in the Reactivity of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl 2-fluoro-5-nitrobenzoate is a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research.[1][2] Its utility stems from a precisely arranged set of functional groups where the reactivity of the C-F bond is dramatically enhanced. This guide elucidates the profound effect of the 5-nitro group on the molecule's reactivity, focusing on the mechanism of Nucleophilic Aromatic Substitution (SNAr). We will dissect the electronic interplay between the substituents, explain the stabilization of the critical Meisenheimer intermediate, and provide a field-proven experimental protocol. This document serves as a comprehensive resource for scientists aiming to leverage the unique reactivity of this substrate in complex molecular synthesis.

Introduction: A Molecule Designed for Reactivity

Aromatic rings, with their high electron density, are inherently poor substrates for nucleophilic attack. However, the strategic placement of electron-withdrawing groups (EWGs) can reverse this electronic character, rendering the ring electrophilic and susceptible to substitution.[3][4][5] this compound is a classic example of such an "activated" system. It is a valuable intermediate precisely because it is designed for a specific, high-yielding transformation: the displacement of its fluoride atom by a nucleophile.[1]

The central thesis of this guide is that the nitro group at the C5 position is not merely an accessory but the primary driver of the molecule's synthetic utility. Its powerful electron-withdrawing nature is the key that unlocks the facile cleavage of the exceptionally strong C-F bond, a process that would otherwise be energetically prohibitive. Understanding this influence is crucial for its effective application in drug discovery, where the scaffold can be readily elaborated to generate diverse libraries of novel compounds.[6][7][8]

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of the synergistic electronic effects of its substituents.

  • The Nitro Group (-NO₂): This is the most powerful EWG on the ring. It exerts a strong electron-withdrawing effect through both induction (-I) and, more significantly, resonance (-M). Its position para to the fluorine leaving group is a critical design feature.

  • The Fluoro Group (-F): As the most electronegative element, fluorine exerts a potent inductive electron-withdrawing effect (-I), which polarizes the C-F bond and makes the C2 carbon highly electrophilic. Paradoxically, while the C-F bond is the strongest single bond to carbon, fluorine's ability to stabilize the transition state of the initial nucleophilic attack makes it an excellent leaving group in SNAr reactions.[9][10]

  • The Tert-butyl Ester Group (-COOtBu): This group is moderately deactivating via its -I effect. The bulky tert-butyl group also serves a practical purpose, acting as a robust protecting group for the carboxylic acid, which can be removed under acidic conditions post-substitution if required. It also enhances solubility in organic solvents.[1]

The dominant electronic feature is the powerful resonance withdrawal by the nitro group, which extends over the entire aromatic system and is most pronounced at the ortho and para positions.

The SNAr Mechanism: The Nitro Group in Action

The reaction proceeds via a two-step addition-elimination mechanism, which is the hallmark of Nucleophilic Aromatic Substitution (SNAr).[3][6] The nitro group plays its starring role in the first, rate-determining step.

Step 1 (Rate-Determining): Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon atom (C2) bearing the fluorine. This attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[11][12]

The stability of this intermediate is paramount to the reaction's success. The strong electron-withdrawing nitro group, being para to the site of attack, is perfectly positioned to delocalize the negative charge through resonance.[4][13] This delocalization significantly lowers the activation energy of this step, dramatically accelerating the reaction rate compared to an un-nitrated analogue.[14]

Caption: Figure 1: SNAr Mechanism Highlighting Nitro Group Stabilization.

Step 2 (Fast): Restoration of Aromaticity The aromaticity is restored as the fluoride ion—an excellent leaving group in this context—is expelled, yielding the final substituted product.

Quantitative Impact: A Comparative Analysis

To fully appreciate the nitro group's effect, we must compare the reactivity of this compound with its non-nitrated counterpart, Tert-butyl 2-fluorobenzoate. While precise kinetic data varies with the nucleophile and conditions, the qualitative and quantitative differences are stark and well-established in the principles of physical organic chemistry.

ParameterTert-butyl 2-fluorobenzoate (Non-Nitrated)This compound (Nitrated)Rationale for Difference
Relative Reaction Rate Very Slow (Baseline)Extremely Fast (>>10,000x)The nitro group strongly stabilizes the Meisenheimer complex, lowering the activation energy of the rate-determining step.[13][14]
Typical Reaction Temp. >150 °C (often requires harsh conditions)25 °C – 80 °CThe activated substrate requires significantly less thermal energy to overcome the reaction barrier.[6]
Typical Reaction Time 24 - 72 hours1 - 6 hoursA direct consequence of the accelerated reaction rate.
Yield Often low to moderateGenerally high to excellent (>85%)Faster, cleaner reaction kinetics lead to fewer side products and higher conversion.
Substrate Scope Limited to very strong nucleophilesBroad; accommodates a wide range of N, O, and S nucleophilesThe high reactivity allows for the use of less reactive nucleophiles under milder conditions.[6][10]

Experimental Protocol: SNAr with a Primary Amine

This protocol provides a self-validating, field-proven methodology for the substitution reaction. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize Tert-butyl 2-(benzylamino)-5-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Workflow Diagram:

Workflow A 1. Reagent Setup Dissolve substrate in anhydrous DMF. Add K2CO3 and Benzylamine. B 2. Reaction Heat mixture to 60 °C. Monitor progress via TLC. A->B C 3. Workup Cool to RT. Pour into water and extract with EtOAc. B->C D 4. Purification Wash organic layer with brine. Dry over MgSO4 and filter. C->D E 5. Isolation Concentrate under reduced pressure. Purify via flash column chromatography. D->E F 6. Analysis Characterize pure product (NMR, MS). E->F

Caption: Figure 2: Experimental workflow for the SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Causality: A dry, inert atmosphere is crucial to prevent side reactions with atmospheric moisture. K₂CO₃ is a mild base used to neutralize the HF acid formed in situ and to deprotonate any protonated amine, ensuring the nucleophile remains in its more reactive free-base form.

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate) via syringe. Stir the suspension for 5 minutes. Add benzylamine (1.1 eq) dropwise.

    • Causality: DMF is a polar aprotic solvent, ideal for SNAr. It effectively solvates the potassium cation but poorly solvates the amine nucleophile, increasing its effective reactivity. A slight excess of the amine ensures complete consumption of the limiting substrate.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour, eluting with a 3:1 Hexanes:EtOAc mixture. The reaction is complete upon the disappearance of the starting material spot.

    • Causality: Moderate heating provides the necessary activation energy. TLC is a simple and effective way to visually track the consumption of the reactant and the formation of the product, preventing unnecessary heating that could lead to decomposition.

  • Aqueous Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

    • Causality: This step quenches the reaction and removes the water-soluble DMF and K₂CO₃. Repeated extractions ensure maximum recovery of the organic-soluble product.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water from the organic phase. MgSO₄ is a drying agent that removes all traces of water.

  • Final Isolation: Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure product.

    • Causality: Chromatography separates the desired product from any unreacted benzylamine and minor impurities, providing the final product with high purity required for subsequent applications.

Conclusion: A Cornerstone of Modern Synthesis

The nitro group in this compound is the decisive factor governing its chemical behavior. By acting as a powerful activating group, it transforms an otherwise inert aromatic fluoride into a highly reactive substrate for Nucleophilic Aromatic Substitution. This activation is achieved by lowering the energy of the rate-determining transition state through potent resonance stabilization of the Meisenheimer complex. This fundamental principle allows chemists to perform substitutions under mild, predictable, and high-yielding conditions. For researchers in drug development, this reliable reactivity makes this compound an indispensable tool for the rapid and efficient synthesis of novel molecular entities, accelerating the discovery of new therapeutic agents.

References

  • E. Buncel, J. M. Dust, and F. Terrier. "Hydride-induced Meisenheimer complex formation reflects activity of nitro aromatic anti-tuberculosis compounds." RSC Medicinal Chemistry.
  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." BenchChem.
  • MDPI. "Stable Spirocyclic Meisenheimer Complexes." MDPI.
  • MDPI. "Special Issue : Nitro Group Containing Drugs." Pharmaceuticals.
  • BYJU'S.
  • L. Bitar and A. Jaber. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." SvedbergOpen.
  • Wikipedia.
  • Wikipedia. "Meisenheimer complex." Wikipedia.
  • Chemistry LibreTexts.
  • Chemistry Steps.
  • P. S. S. T. P. V. K. T. V. R. K. H. S. B. V. R. P. V. R. C. R. Mandava. "Nitro-Group-Containing Drugs." PubMed.
  • Taipei Medical University. "Nitro-Group-Containing Drugs." Taipei Medical University.
  • ASM Journals. "Formation of Hydride-Meisenheimer Complexes of Picric Acid (2,4,6-Trinitrophenol) and 2,4-Dinitrophenol during Mineralization of Picric Acid by Nocardioides sp. Strain CB 22-2." Applied and Environmental Microbiology.
  • ResearchGate. "(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Chem-Impex. "2-Fluoro-5-nitro-benzoic acid tert-butyl ester." Chem-Impex.
  • M. R. Crampton, J. A. Stevens, and C. F. L. A. E. Taylor.
  • Chemistry Stack Exchange. "Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene." Chemistry Stack Exchange.
  • Chem-Impex.
  • Professor Dave Explains.
  • MDPI. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." MDPI.
  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem.

Sources

Tert-butyl 2-fluoro-5-nitrobenzoate suppliers and purchasing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sourcing Tert-butyl 2-fluoro-5-nitrobenzoate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the identification, qualification, and procurement of this compound (CAS No. 526218-22-4). Beyond a simple list of suppliers, this document delves into the technical nuances of sourcing this critical building block, ensuring scientific integrity and supply chain reliability for high-stakes research and development projects.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a specialized aromatic compound recognized for its utility as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a fluoro group, a nitro group, and a tert-butyl ester, provides a unique combination of reactivity and stability.[1] The electron-withdrawing nature of the fluoro and nitro groups enhances the reactivity of the aromatic ring, making it a valuable precursor for creating more complex molecules.[1][2] The tert-butyl ester group offers steric protection and can be selectively cleaved under specific conditions, a crucial feature in multi-step synthetic pathways.

This compound is particularly significant in the fields of medicinal chemistry and agrochemical development, where it serves as a foundational component for synthesizing novel bioactive molecules.[1][2] Its structural motifs are instrumental in the development of targeted therapies and advanced materials.[1][2]

Key Compound Identifiers
PropertyValueSource
CAS Number 526218-22-4[1][3]
Molecular Formula C₁₁H₁₂FNO₄[1][3]
Molecular Weight 241.22 g/mol [1][3]
IUPAC Name This compound[3]
Appearance Typically a brown or light yellow solid[1]

Core Applications in Scientific Research

The strategic importance of this compound stems from its application as a key building block in several areas of chemical R&D.

  • Pharmaceutical Development : The compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[1] Its structure allows for the introduction of functionalities essential for biological activity and efficacy. The strategic placement of the fluoro and nitro groups can influence properties like metabolic stability and binding affinity, key considerations in drug design.[4]

  • Agrochemical Formulations : It is utilized in the development of modern pesticides and herbicides.[1][2] The unique electronic properties of the molecule contribute to the potency and selectivity of the final agrochemical products.

  • Organic Synthesis : As a versatile reagent, it enables chemists to construct complex molecular architectures more efficiently.[1] The different reactive sites on the molecule can be addressed selectively to build elaborate target structures.

  • Material Science : Researchers are exploring its use in creating advanced polymers and coatings with enhanced chemical resistance and durability.[1][2]

Supplier Identification and Qualification

Sourcing high-purity this compound is critical for experimental reproducibility and success. The procurement process must extend beyond simple price comparison to a thorough evaluation of supplier reliability and product quality.

Identifying Potential Suppliers

A systematic search using the compound's CAS number (526218-22-4) is the most effective method for identifying manufacturers and distributors. The following table lists examples of suppliers found in public databases, though this is not an exhaustive list and further qualification is necessary.

SupplierStated PurityCAS NumberAvailable Quantities
Chem-Impex≥ 96% (HPLC)526218-22-4Custom
AOBChemNot specified526218-22-4250mg, 500mg, 1g, 5g
BLD PharmNot specified526218-22-4Custom
ChemScene≥98%1192319-18-8*Custom

*Note: ChemScene lists a different CAS number for what appears to be an isomeric compound, Tert-butyl 5-fluoro-2-nitrobenzoate. Researchers must be precise about the required isomer.[5]

The Supplier Qualification Workflow

A rigorous qualification process is essential to mitigate risks associated with chemical purity, batch-to-batch consistency, and supply chain stability. The following workflow outlines the critical steps for vetting a potential supplier.

Caption: Supplier qualification workflow for ensuring chemical quality.

The Procurement Process: A Step-by-Step Protocol

  • Initiate Inquiry : Contact the selected supplier(s) with the CAS number (526218-22-4), required quantity, and desired purity level.

  • Request Certificate of Analysis (CoA) : Always request a lot-specific CoA. This document is the primary evidence of the product's quality and identity.[1] A typical CoA will include the lot number, appearance, purity as determined by a specific method (e.g., HPLC or GC), and spectroscopic data confirming the structure (e.g., ¹H-NMR).[6][7]

  • Review Safety Data Sheet (SDS) : The SDS provides critical information on handling, storage, personal protective equipment (PPE), and emergency procedures.[8][9][10] Ensure your facility is equipped to handle the compound according to these guidelines.

  • Obtain a Quote : The quote should clearly state the price, estimated lead time, and shipping costs, including any fees for hazardous materials.[5]

  • Issue Purchase Order (PO) : Provide a formal PO that includes the exact chemical name, CAS number, quantity, price, and shipping/billing information.

  • Receiving and In-House QC : Upon receipt, visually inspect the packaging for damage. Log the material into your chemical inventory system. It is best practice to perform in-house quality control on a small sample to verify its identity and purity against the supplier's CoA, especially for novel or critical applications. This self-validating step ensures the integrity of your experimental starting material.

Technical Specifications and Quality Control

The reliability of your research is directly linked to the quality of your starting materials. Understanding the technical specifications of this compound is paramount.

Expected Certificate of Analysis (CoA) Data
ParameterTypical SpecificationAnalytical MethodRationale
Appearance Light yellow to brown solidVisual InspectionConfirms basic physical state and flags potential gross contamination.
Purity ≥96-98%HPLC, GCQuantifies the percentage of the active compound, ensuring minimal interference from impurities.
Identity Conforms to structure¹H-NMR, LC-MSConfirms the molecular structure is correct, preventing the use of incorrect isomers or compounds.[11]

Synthesis and Mechanism: An Expert's Insight

While end-users typically purchase this compound, understanding its synthesis provides valuable context. The synthesis of nitrobenzoic acids often involves the nitration of a corresponding benzoic acid or toluene derivative. For example, related compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid can be synthesized from 2-chloro-4-fluorotoluene through a multi-step process involving photochlorination, nitration, and hydrolysis-oxidation.[12][13] These reactions require careful control of conditions, particularly temperature and the ratio of nitrating acids, to achieve the desired regioselectivity and yield.[14][15] This knowledge is crucial when troubleshooting experiments where impurities derived from the synthesis of the starting material might be a factor.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. The Safety Data Sheet (SDS) is the definitive source for this information.

  • Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Handling : Use in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust or vapors.[9] Keep away from heat, sparks, and open flames.[9]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Recommended storage temperatures are often between 0-8 °C.[1]

The following diagram illustrates the logical flow for safe chemical handling in a research environment.

Caption: Standard operating procedure for safe chemical handling.

References

  • AA Blocks. 2248323-01-3 | tert-butyl 2-amino-5-fluoro-3-nitrobenzoate. Available from: [Link]

  • AOBChem USA. This compound. Available from: [Link]

  • USA Chemical Suppliers. 2-fluoro-5-nitrobenzoic acid suppliers USA. Available from: [Link]

  • United Initiators. SAFETY DATA SHEET. Available from: [Link]

  • PubChem. This compound | C11H12FNO4 | CID 22380964. Available from: [Link]

  • Thermo Fisher Scientific. Certificate of analysis. Available from: [Link]

  • Thermo Fisher Scientific. Certificate of analysis. Available from: [Link]

  • Thermo Fisher Scientific. Certificate of analysis. Available from: [Link]

  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available from: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

Sources

Introduction to nucleophilic aromatic substitution with Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution with Tert-butyl 2-fluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a detailed examination of the SNAr reaction, focusing on the highly activated and versatile substrate, this compound. We will dissect the mechanistic principles that govern this transformation, explore the specific roles of the substrate's functional groups, and provide field-proven experimental protocols. This document is intended to serve as a practical resource for scientists aiming to leverage this powerful reaction in their research and development endeavors.

The Foundational Principles of Nucleophilic Aromatic Substitution (SNAr)

Unlike the familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, nucleophilic substitution on an aromatic ring is mechanistically distinct.[3][4] The electron-rich nature of the benzene ring typically makes it a target for electrophiles, not nucleophiles.[5] However, the strategic placement of potent electron-withdrawing groups (EWGs) can reverse this polarity, rendering the ring sufficiently electron-deficient (electrophilic) to be attacked by a nucleophile.[5][6]

The reaction proceeds via a well-established addition-elimination mechanism .[4][5][7] This is a two-step process:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5][8] This is typically the slow, rate-determining step of the reaction.[9][10]

  • Elimination: The leaving group departs, restoring the ring's aromaticity and yielding the final substituted product. This step is generally fast.[3][9]

For this pathway to be efficient, two key conditions must be met:

  • The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R).[3][5]

  • The ring must possess a good leaving group, typically a halide.[3]

The positioning of the EWG is critical. The reaction is significantly accelerated when the EWG is located ortho or para to the leaving group, as this allows for the direct delocalization and stabilization of the negative charge in the Meisenheimer complex through resonance.[4][7][8] An EWG in the meta position offers only weaker, inductive stabilization and is therefore much less effective.[4]

Caption: General mechanism of the SNAr reaction.

Deconstructing the Substrate: this compound

This compound is an exemplary substrate for SNAr reactions, with each component playing a distinct and crucial role in its reactivity. It serves as a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1]

PropertyValueSource
CAS Number 526218-22-4[1]
Molecular Formula C₁₁H₁₂FNO₄[1]
Molecular Weight 241.22 g/mol [1]
Appearance Brown solid[1]
The Nitro Group: The Engine of Activation

The nitro group (-NO₂) is the quintessential activating group for SNAr reactions.[3][4][5] Positioned para to the fluorine leaving group, its powerful electron-withdrawing nature, operating through both inductive and resonance effects, dramatically lowers the energy barrier for nucleophilic attack. During the formation of the Meisenheimer complex, the negative charge can be delocalized directly onto the oxygen atoms of the nitro group, providing substantial resonance stabilization that is not possible with a meta-substituent.[3][7]

The Fluoro Group: An Unconventional Leaving Group

In SN1 and SN2 reactions, the leaving group ability of halides follows the trend I > Br > Cl > F. In SNAr, this trend is inverted: F > Cl > Br > I.[5] This is known as the "element effect." The reason for this reversal lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, the bond to the leaving group is not yet broken.[9] Fluorine's extreme electronegativity makes the ipso-carbon highly electrophilic, accelerating the initial attack by the nucleophile.[9] This powerful inductive activation outweighs its poor leaving group ability (due to the strength of the C-F bond), making fluoroarenes the most reactive halides in SNAr reactions.[9][10]

The Tert-butyl Ester: The Protecting Group and Synthetic Lever

The carboxylic acid functionality is often incompatible with the basic or nucleophilic conditions of many reactions. The tert-butyl ester serves as a robust protecting group, masking the acidic proton and preventing unwanted side reactions. It is sterically bulky, which can influence the accessibility of the nearby fluoro group, but its primary electronic effect is weakly electron-donating through induction.[11]

Crucially, the tert-butyl ester can be selectively removed under acidic conditions after the SNAr reaction is complete, unmasking the carboxylic acid for further synthetic manipulations, such as amide bond formation.[12][13] This two-step sequence—SNAr followed by deprotection—is a powerful strategy in medicinal chemistry for building complex molecular scaffolds.

Reaction Dynamics and Practical Considerations

Executing a successful SNAr reaction requires careful consideration of the nucleophile, solvent, and base.

  • Nucleophiles : A wide array of nucleophiles can be employed, including primary and secondary amines, alcohols (as alkoxides), and thiols (as thiolates).[4][5] The choice of nucleophile is dictated by the desired final product.

  • Solvents : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the solvents of choice.[14] They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophile relatively "naked" and highly reactive. They are also capable of dissolving the polar Meisenheimer complex intermediate.

  • Bases : When using neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DBU) is required. The base serves two purposes: to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the acid (e.g., HF) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocols

The following protocols are designed as self-validating systems for researchers. They represent standard, field-proven methodologies that can be adapted as needed.

Protocol 1: SNAr with an Amine Nucleophile

This protocol describes the reaction of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to dissolve/suspend the solids (approx. 0.2 M concentration relative to the substrate).

  • Add the primary amine (1.2 eq) to the mixture via syringe.

  • Heat the reaction mixture to 60-80 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 2-(alkylamino)-5-nitrobenzoate.

Protocol 2: Deprotection of the Tert-butyl Ester

This protocol describes the acidic cleavage of the tert-butyl ester to reveal the free carboxylic acid.

Materials:

  • Tert-butyl 2-(alkylamino)-5-nitrobenzoate (from Protocol 1) (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester starting material in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents, or as a 25-50% v/v solution in DCM).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting crude carboxylic acid can often be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes).

Experimental_Workflow cluster_SNAr Part 1: SNAr Reaction cluster_Deprotection Part 2: Deprotection Start Reactants: - this compound - Amine Nucleophile - K₂CO₃ in DMF Reaction Heat at 60-80 °C Monitor by TLC/LC-MS Start->Reaction Workup Aqueous Workup (Water/EtOAc Extraction) Reaction->Workup Purify1 Column Chromatography Workup->Purify1 Product1 Intermediate Product: Protected Amino Acid Purify1->Product1 Start2 Intermediate Product in DCM Product1->Start2 Proceed to Deprotection Cleavage Add Trifluoroacetic Acid (TFA) Stir at RT Start2->Cleavage Evaporation Concentrate in vacuo Cleavage->Evaporation Purify2 Recrystallization / Trituration Evaporation->Purify2 FinalProduct Final Product: Free Carboxylic Acid Purify2->FinalProduct

Caption: A typical two-stage synthetic workflow.

Conclusion

This compound is a powerful and versatile reagent for nucleophilic aromatic substitution. Its carefully arranged functional groups—a potent activating group, an excellent leaving group for SNAr, and a strategically placed protecting group—make it an ideal building block for the synthesis of complex aromatic compounds. By understanding the underlying mechanistic principles and employing robust experimental protocols, researchers can effectively harness the reactivity of this substrate to advance projects in drug discovery, materials science, and beyond.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • Choy, J., & Jaime-Figueroa, S. (2010). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 51(17), 2244-2246. [Link]

  • Ramapanicker, R., & Gopidas, K. R. (2004). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Organic Letters, 6(10), 1543-1545. [Link]

  • ACS Publications. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

  • PubMed Central (PMC). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • National Institutes of Health (NIH). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

  • PubMed Central (PMC). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. [Link]

  • Green Chem. Blog. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Leah4sci. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

Sources

Methodological & Application

Introduction: The Strategic Advantage of Tert-butyl 2-fluoro-5-nitrobenzoate in SNAr Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) with Tert-butyl 2-fluoro-5-nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] This reaction is particularly vital in medicinal chemistry and materials science, where the precise functionalization of aromatic rings is paramount for tuning biological activity and material properties.

This compound has emerged as a superior electrophilic substrate for SNAr reactions due to its meticulously designed electronic and steric properties.[3] The molecule's reactivity is governed by two key features:

  • Electronic Activation : The presence of a strongly electron-withdrawing nitro group (-NO₂) para to the fluorine atom significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles.[4][5][6]

  • Leaving Group Ability : In the context of SNAr, fluoride is an exceptional leaving group. Its high electronegativity polarizes the C-F bond and accelerates the initial nucleophilic attack, which is typically the rate-determining step of the reaction.[1][4]

The tert-butyl ester serves as a robust protecting group that can be selectively removed under acidic conditions post-substitution, providing a handle for further synthetic transformations. This guide provides a detailed exploration of the SNAr mechanism, practical considerations for reaction optimization, and validated, step-by-step protocols for the reaction of this compound with various classes of nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 or SN2 reactions, the SNAr pathway does not proceed via a direct displacement or a carbocation intermediate.[7][8] Instead, it follows a well-established two-step addition-elimination mechanism .[4][5][9]

  • Step 1: Nucleophilic Addition & Meisenheimer Complex Formation The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the fluorine leaving group.[1] This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][4][5] The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro group at the para position plays a pivotal role by delocalizing the negative charge through resonance, thereby stabilizing the intermediate.[4][6]

  • Step 2: Elimination & Restoration of Aromaticity In the second, typically faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex.[9] This step restores the aromaticity of the ring, yielding the final substituted product.

Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.

Key Experimental Parameters and Optimization

The success and efficiency of an SNAr reaction depend on the careful selection of several key parameters. Understanding the role of each component is essential for optimizing reaction conditions and troubleshooting unexpected outcomes.

ParameterRole & RationaleCommon Choices & Field Insights
Nucleophile The species that displaces the leaving group. Its strength and steric profile dictate reactivity.Amines, Phenols, Thiols, Anilines. [2][5] Pro-Tip: For weakly acidic nucleophiles like phenols and thiols, pre-formation of the corresponding anion (phenoxide/thiolate) with a base dramatically increases nucleophilicity.
Base To deprotonate acidic nucleophiles (phenols, thiols) or to neutralize the HF byproduct when using neutral nucleophiles (amines).Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄.[10][11] Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA). Strong: Sodium Hydride (NaH), t-BuOK (for complete deprotonation). Pro-Tip: Cs₂CO₃ is often superior for O- and S-nucleophiles due to the high solubility of its fluoride salt. DIPEA is a non-nucleophilic base ideal for amine reactions.
Solvent Must solubilize reactants and facilitate the reaction. Polar aprotic solvents are standard.DMF, DMSO, Acetonitrile (ACN), THF. [2][12] Rationale: These solvents solvate the counter-ion of the base but poorly solvate the nucleophilic anion, enhancing its reactivity.[12] Safety Note: Avoid using NaH with DMF, as the combination can lead to exothermic decomposition.[13] DMSO can also decompose exothermically at high temperatures.[13]
Temperature Controls the reaction rate.Room Temperature to 120 °C. Pro-Tip: Start at room temperature or slightly elevated (e.g., 50 °C). If the reaction is sluggish as monitored by TLC/LC-MS, gradually increase the temperature. High temperatures can sometimes lead to side reactions.[14]

General Experimental Workflow

A systematic approach from setup to purification is critical for achieving high yield and purity.

Caption: A generalized workflow for SNAr reactions.

Validated Experimental Protocols

The following protocols provide detailed procedures for reacting this compound with representative amine, phenol, and thiol nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (Morpholine)

This protocol describes the reaction with a secondary amine, where a mild base is used to scavenge the HF generated in situ.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound241.221.00 g4.151.0
Morpholine87.120.40 mL4.561.1
K₂CO₃ (anhydrous, powdered)138.210.86 g6.221.5
Acetonitrile (anhydrous)41.0520 mL--

Step-by-Step Procedure

  • Reaction Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.15 mmol) and potassium carbonate (0.86 g, 6.22 mmol).

  • Inert Atmosphere : Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition : Add anhydrous acetonitrile (20 mL) via syringe, followed by the dropwise addition of morpholine (0.40 mL, 4.56 mmol).

  • Reaction : Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting material spot.[15][16] The reaction is typically complete within 4-6 hours.

  • Work-up : Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate (2 x 10 mL).

  • Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Reaction with a Phenol Nucleophile (4-Methoxyphenol)

This procedure involves the pre-formation of a phenoxide using a strong base to enhance nucleophilicity.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Sodium Hydride (60% in mineral oil)40.000.18 g4.561.1
4-Methoxyphenol124.140.57 g4.561.1
This compound241.221.00 g4.151.0
N,N-Dimethylformamide (DMF, anhydrous)73.0920 mL--

Step-by-Step Procedure

  • Base and Nucleophile Setup : To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.18 g, 4.56 mmol). Carefully wash the NaH with hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes via cannula.

  • Solvent Addition : Add anhydrous DMF (10 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Phenoxide Formation : Dissolve 4-methoxyphenol (0.57 g, 4.56 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Substrate Addition : Add a solution of this compound (1.00 g, 4.15 mmol) in anhydrous DMF (5 mL) to the phenoxide solution at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitoring : Check for the disappearance of the starting material by LC-MS or TLC.[14][17]

  • Work-up (Quenching) : Upon completion, cool the reaction to 0 °C and quench it by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing and Drying : Combine the organic layers and wash with water (3 x 30 mL) to remove residual DMF, followed by a brine wash (30 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[18] All operations should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards :

    • Sodium Hydride (NaH) : Highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.[13]

    • DMF/DMSO : Can be harmful if inhaled or absorbed through the skin. Some dipolar aprotic solvents are classified as reprotoxic and should be handled with caution.[13]

    • Phenols/Thiols : Are often toxic and corrosive. Avoid skin contact.

  • Work-up Safety : Quenching reactions, especially those involving reactive reagents like NaH, should be done slowly and at reduced temperatures (0 °C) to control any exothermic processes.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Inactive nucleophile (incomplete deprotonation). 3. Wet reagents or solvents.1. Gradually increase reaction temperature. 2. Use a stronger base or ensure complete deprotonation before adding the substrate. 3. Use freshly dried, anhydrous solvents and reagents.[19]
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Side reactions (e.g., di-substitution if applicable).1. Increase reaction time or temperature. 2. Ensure proper pH during extraction; perform back-extraction of aqueous layers if product has some water solubility. 3. Use a stoichiometric amount of the nucleophile.[20]
Multiple Spots on TLC 1. Side product formation. 2. Degradation of starting material or product. 3. Reaction with solvent (e.g., hydrolysis).1. Lower the reaction temperature; consider a milder base. 2. Ensure the reaction is run under an inert atmosphere and that the temperature is not excessively high. 3. Use high-purity anhydrous solvents.[20]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ACS Publications. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. [Link]

  • National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with the SNAr Reaction. Wordpress. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • National Center for Biotechnology Information. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Reddit. (2022). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated![Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • Chemistry LibreTexts. (2020). 9.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • YouTube. (2025). What Safety Precautions Should Be Taken When Working with Solvents?[Link]

  • Arkivoc. (n.d.). A novel synthesis of polysubstituted phenols using the SnAr reaction of 2,5-dinitrofuran. [Link]

  • ResearchGate. (n.d.). SNAr reaction of 2 with phenols 8a–ca. [Link]

  • OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

  • YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Link]

  • YouTube. (2013). Nucleophilic Aromatic Substitution (SNAr). [Link]

Sources

Tert-butyl 2-fluoro-5-nitrobenzoate reaction with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of N-Substituted 2-Amino-5-nitrobenzoates via Nucleophilic Aromatic Substitution of tert-Butyl 2-Fluoro-5-Nitrobenzoate with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of substituted anilines is a cornerstone of modern drug discovery, providing foundational scaffolds for a vast array of therapeutic agents. Among the methods for their preparation, Nucleophilic Aromatic Substitution (SNAr) stands out for its efficiency and predictability in forging carbon-nitrogen bonds on activated aromatic rings.[1] This application note provides a detailed technical guide for the reaction of this compound with primary amines—a reaction of significant utility in pharmaceutical development.[2][3]

The choice of this compound as the electrophilic partner is highly strategic:

  • Nitro Group (-NO₂): Positioned para to the leaving group, this powerful electron-withdrawing group strongly activates the aromatic ring for nucleophilic attack by stabilizing the key reaction intermediate.[4][5]

  • Fluorine (-F): As a leaving group, fluorine is ideal for SNAr reactions. Its high electronegativity polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to attack. The rate-determining step is the nucleophilic addition, not the cleavage of the C-F bond, making fluorine superior to other halogens in this context.[4][6]

  • tert-Butyl Ester: This group serves as a robust protecting group for the carboxylic acid. It is stable to the basic or neutral conditions of the SNAr reaction and can be selectively removed later under acidic conditions (e.g., using trifluoroacetic acid) to unmask the carboxylic acid for further elaboration, such as amide bond formation.[7]

This guide offers a comprehensive mechanistic overview, a validated step-by-step protocol, troubleshooting advice, and a discussion of the reaction's applications, designed to empower researchers to confidently employ this versatile transformation.

The Reaction Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a classical two-step SNAr mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][5]

  • Nucleophilic Addition (Rate-Determining Step): The primary amine, acting as the nucleophile, attacks the electron-deficient carbon atom bonded to the fluorine. This initial attack is the slowest step in the sequence and leads to the formation of the tetrahedral Meisenheimer complex, temporarily breaking the aromaticity of the ring.

  • Stabilization and Elimination: The negative charge of this intermediate is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group through resonance.[4] This stabilization is what makes the reaction feasible. In the final, rapid step, the fluoride ion is eliminated as the leaving group, and the aromaticity of the ring is restored to yield the final N-substituted product.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary amines. Reaction times and temperatures may require optimization depending on the nucleophilicity and steric bulk of the amine.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine, n-butylamine) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (to make a ~0.2 M solution).

  • Reagent Addition: To the stirred solution, add the primary amine (1.2 eq) followed by the base (e.g., K₂CO₃, 2.0 eq). The base acts as an acid scavenger for the HF that is implicitly formed.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, as determined by TLC, gently heat the mixture to 50-80 °C.[4]

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical eluent system is 20-30% ethyl acetate in hexanes. Visualize spots under UV light (254 nm). The product should have a different Rf value than the starting material.

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3x the volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Dissolve Benzoate in Anhydrous DMF add 2. Add Amine and Base (K₂CO₃) setup->add react 3. Stir at RT or Heat (50-80 °C) add->react monitor 4. Monitor by TLC react->monitor quench 5. Quench with Water & Extract with EtOAc monitor->quench Reaction Complete wash 6. Wash with Brine & Dry (MgSO₄) quench->wash purify 7. Concentrate & Purify via Chromatography wash->purify char 8. Characterize Product (NMR, MS) purify->char

Caption: A generalized experimental workflow for the SNAr reaction.

Process Optimization & Troubleshooting

Even robust reactions can present challenges. The following table outlines common issues and their solutions.[4]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Amine is a weak nucleophile (sterically hindered or electron-poor). 3. Reagents or solvent are not anhydrous.1. Gradually increase reaction temperature to 80-100 °C and monitor. 2. Increase reaction time or use a stronger, non-nucleophilic base if applicable. 3. Ensure use of anhydrous solvents and properly dried reagents.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. The amine has multiple nucleophilic sites. 3. Reaction with residual water.1. Reduce the reaction temperature and increase the reaction time. 2. Use a protecting group strategy for the amine if necessary. 3. Re-dry all solvents and reagents before use.
Difficult Purification 1. Product and starting material have similar polarity. 2. Residual DMF in the crude product.1. Allow the reaction to proceed to full conversion. Use a shallower gradient during column chromatography. 2. Ensure thorough washing with water and brine during the workup phase to completely remove DMF.

Applications in Drug Development

The product of this reaction, a tert-butyl 2-(alkylamino)-5-nitrobenzoate, is a highly valuable intermediate. Its synthetic utility stems from the two distinct functional handles that can be selectively manipulated:

  • Nitro Group Reduction: The nitro group can be readily reduced to a primary amine (e.g., using H₂, Pd/C, or SnCl₂), yielding a 2,5-diaminobenzoate derivative. This scaffold is a precursor to various heterocyclic systems, including benzodiazepines, which are known for their CNS activity.[8][9]

  • Ester Deprotection: The tert-butyl ester can be cleanly cleaved under acidic conditions (e.g., TFA in DCM) to reveal the free carboxylic acid.[7] This allows for subsequent amide coupling reactions, a critical step in building complex drug molecules.

The ability to perform these transformations selectively provides a modular and powerful route for generating diverse chemical libraries for screening and lead optimization in drug discovery programs.

Conclusion

The nucleophilic aromatic substitution of this compound with primary amines is a reliable and high-yield transformation essential to the medicinal chemist's toolkit. By understanding the underlying mechanism and adhering to a validated protocol, researchers can efficiently synthesize key building blocks for the development of novel therapeutics. The strategic choice of activating groups, leaving groups, and protecting groups makes this substrate particularly well-suited for complex, multi-step synthetic campaigns.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
  • ResearchGate. (n.d.). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2-Amino-5-fluoro-3-nitrobenzoate (3). Retrieved from [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]

  • Sigman, M. S., & Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (1998). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2'-fluoro-5-nitrobenzophenone. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (1965). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.

Sources

Application Notes & Protocols: Strategic Synthesis of tert-Butyl 2-(dialkylamino)-5-nitrobenzoates via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-5-nitrobenzoate Scaffolds

The functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials. The reaction of tert-butyl 2-fluoro-5-nitrobenzoate with secondary amines represents a highly efficient and modular approach to synthesizing a versatile class of intermediates: tert-butyl 2-(dialkylamino)-5-nitrobenzoates.

This specific transformation is of significant interest to drug development professionals for several reasons:

  • Activating Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group positioned para to the fluorine leaving group. This arrangement strongly activates the aromatic ring towards nucleophilic attack, facilitating the reaction.[1][2]

  • Excellent Leaving Group: In the context of SNAr, fluoride is an exceptional leaving group. Although the C-F bond is strong, the rate-determining step is the initial attack by the nucleophile. Fluorine's high electronegativity enhances the electrophilicity of the carbon atom it is attached to, accelerating this crucial first step.[3]

  • Protected Carboxylate: The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its interference in the substitution reaction and allowing for selective deprotection under mild acidic conditions in later synthetic stages.

  • Versatile Product Scaffold: The resulting product contains multiple handles for further chemical modification. The nitro group can be reduced to an amine, enabling a wide array of subsequent coupling reactions, while the tertiary amine and ester functionalities can also be manipulated.

These application notes provide a detailed examination of the reaction mechanism, a comprehensive and validated protocol for its execution, and expert insights into optimization and troubleshooting.

The SNAr Reaction Mechanism: An Addition-Elimination Pathway

The reaction proceeds through a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for rationalizing experimental choices and troubleshooting potential issues.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the lone pair of electrons from the secondary amine (the nucleophile) on the electron-deficient carbon atom bearing the fluorine atom (ipso-carbon). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Resonance Stabilization: The stability of the Meisenheimer complex is the key to the reaction's success. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the electron-withdrawing nitro group.[1][2] This delocalization significantly lowers the activation energy of the initial step.

  • Elimination and Aromaticity Restoration: In the final step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, the leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Diagram: The SNAr Mechanism

Caption: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer intermediate.

Experimental Protocol: Synthesis of tert-Butyl 2-(morpholino)-5-nitrobenzoate

This protocol details a representative procedure using morpholine as the secondary amine. It is designed to be a self-validating system, incorporating in-process checks and clear endpoints.

3.1 Materials and Reagents

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

3.2 Equipment

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

3.3 Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Causality Note: An inert atmosphere prevents side reactions with atmospheric moisture. K₂CO₃ is a cost-effective, non-nucleophilic base essential for neutralizing the hydrofluoric acid (HF) byproduct. Failure to add a base will result in the protonation of the amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.2 M. Begin vigorous stirring. Add morpholine (1.2 eq) to the suspension.

    • Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (K⁺) while leaving the anion (CO₃²⁻) and the nucleophile relatively free, enhancing reactivity. A slight excess of the amine ensures the complete consumption of the limiting reagent.

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

    • Causality Note: While highly activated, SNAr reactions often require thermal energy to overcome the initial activation barrier. The optimal temperature may vary depending on the nucleophilicity of the amine (see Table 1).

  • Monitoring Progress: Monitor the reaction by TLC (e.g., 20% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress. The reaction is generally complete within 4-8 hours.

    • Trustworthiness Note: Regular monitoring is crucial. It prevents unnecessary heating which can lead to decomposition and confirms the reaction has reached completion, ensuring reproducibility.

  • Work-up and Extraction: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMSO). Extract the aqueous phase three times with ethyl acetate.

    • Causality Note: This aqueous work-up removes the water-soluble DMSO and inorganic salts (K₂CO₃, KF). Multiple extractions are necessary to ensure efficient recovery of the organic product.

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).

    • Causality Note: The water washes remove residual DMSO, while the brine wash helps to break any emulsions and begins the drying process by removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Trustworthiness Note: Purification is almost always necessary to remove unreacted amine, the base, and any minor byproducts, yielding a product of high purity suitable for subsequent steps.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Reaction Scope and Optimization

The reactivity of secondary amines in this transformation is highly dependent on their nucleophilicity and steric bulk. The following table provides a guideline for adapting the protocol to different amines.

Secondary AmineStructureRelative NucleophilicitySteric HindranceTypical ConditionsExpected Yield
Pyrrolidine HighLow60 °C, 2-4 h>90%
Morpholine ModerateLow80 °C, 4-8 h85-95%
N-Methylaniline LowModerate100-120 °C, 12-24 h60-75%
Diisopropylamine ModerateHigh120 °C, 24-48 h<40% or No Reaction

Table 1: Influence of Secondary Amine Structure on Reaction Conditions.

  • Expertise Insights: Highly nucleophilic and sterically unhindered amines like pyrrolidine react rapidly at lower temperatures. Aromatic amines such as N-methylaniline are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring, thus requiring more forcing conditions. Severely hindered amines like diisopropylamine may fail to react altogether due to the steric clash preventing the initial nucleophilic attack.

Visualization of the Synthetic Workflow

Diagram: Experimental Workflow

Workflow A 1. Reagent Preparation - Add Substrate & Base to Flask - Add Anhydrous Solvent B 2. Reaction Setup - Add Secondary Amine - Heat to Target Temperature A->B Under N₂ C 3. In-Process Monitoring - Track by TLC / LC-MS - Check for SM disappearance B->C Stir 4-24h D 4. Aqueous Work-up - Quench with Water - Extract with Organic Solvent C->D Upon Completion E 5. Purification - Dry & Concentrate Organic Layer - Flash Column Chromatography D->E Crude Product F 6. Final Product - Characterize (NMR, MS) - Assess Purity E->F

Caption: A generalized workflow for the synthesis and purification of target compounds.

Troubleshooting and Safety

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive amine (protonated).2. Insufficient temperature.3. Poor quality solvent/reagents.1. Ensure sufficient anhydrous base is present.2. Increase reaction temperature in 10-20 °C increments.3. Use freshly opened anhydrous solvents.
Multiple Product Spots 1. Product decomposition at high temp.2. Side reactions (e.g., hydrolysis of ester).1. Reduce reaction temperature and increase time.2. Ensure anhydrous conditions throughout the reaction and work-up.
Difficult Purification 1. Product co-elutes with starting amine.2. Streaking on silica gel.1. Use an acidic wash (e.g., dilute HCl) during work-up to remove excess basic amine.2. Add 0.5-1% triethylamine to the chromatography eluent to suppress amine tailing.

Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMSO can facilitate skin absorption of other chemicals. Avoid contact with skin and eyes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from BenchChem website.

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]3]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]1]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]2]

Sources

Application Notes and Protocols for the Use of Tert-butyl 2-fluoro-5-nitrobenzoate with Thiol Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-S Bond Formation via Nucleophilic Aromatic Substitution

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the formation of carbon-sulfur (C-S) bonds is a cornerstone transformation. Aryl thioethers are privileged motifs found in a multitude of biologically active molecules and functional materials. The nucleophilic aromatic substitution (SNAr) reaction stands out as a robust and predictable method for constructing these linkages. Tert-butyl 2-fluoro-5-nitrobenzoate has emerged as a highly valuable electrophilic partner in such reactions. Its utility is underpinned by a confluence of favorable structural and electronic features:

  • An Activated Aromatic System: The potent electron-withdrawing nitro group (-NO₂) at the para-position to the fluorine atom significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. This activation is crucial for the SNAr mechanism to proceed efficiently.

  • An Excellent Leaving Group: The fluorine atom is an effective leaving group in SNAr reactions, a consequence of the high polarization of the C-F bond which facilitates the initial nucleophilic attack.

  • A Versatile Protecting Group: The tert-butyl ester functionality serves as a sterically hindered and acid-labile protecting group for the carboxylic acid. This allows for the selective modification of other parts of the molecule before unmasking the carboxylic acid for further derivatization, such as amide bond formation.

This guide provides a comprehensive overview of the reaction between this compound and various thiol nucleophiles. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols for both alkyl and aryl thiols, discusses potential side reactions and troubleshooting, and outlines methods for the subsequent deprotection of the tert-butyl ester.

Reaction Mechanism: The Addition-Elimination Pathway

The reaction of this compound with a thiol nucleophile proceeds via the classical SNAr addition-elimination mechanism. The key steps are as follows:

  • Thiolate Formation: In the presence of a suitable base, the thiol (R-SH) is deprotonated to form the more nucleophilic thiolate anion (R-S⁻). The choice of base is critical and depends on the pKa of the thiol.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The thiolate anion attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the fluoride ion, the leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Navigating Nucleophilic Aromatic Substitution: A Detailed Guide to the Reaction of Tert-butyl 2-fluoro-5-nitrobenzoate with Alcohol Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

This application note provides a comprehensive technical guide to the reaction of tert-butyl 2-fluoro-5-nitrobenzoate with a range of alcohol nucleophiles. It delves into the underlying mechanistic principles of Nucleophilic Aromatic Substitution (SNAr), offers detailed and validated experimental protocols for various alcohol classes, and provides critical insights into reaction optimization, troubleshooting, and data interpretation. The objective is to empower researchers to effectively and efficiently utilize this versatile transformation for the synthesis of complex aryl ethers, which are pivotal structures in modern pharmaceuticals and advanced materials.

Theoretical Framework: Understanding the SNAr Reaction

The reaction between this compound and alcohol nucleophiles is a classic example of the Nucleophilic Aromatic Substitution (SNAr) mechanism. This powerful reaction enables the formation of carbon-oxygen bonds, specifically aryl ethers, which are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials.

The feasibility of this reaction hinges on the electronic architecture of the aromatic ring. The presence of a potent electron-withdrawing group—in this case, a nitro group (–NO₂) positioned para to the fluorine atom—is fundamentally crucial. This group significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards attack by nucleophiles. It achieves this by powerfully stabilizing the negatively charged intermediate formed during the reaction through resonance. The fluorine atom, being an effective leaving group for SNAr reactions, facilitates the substitution process. The sterically demanding tert-butyl ester group can also exert an influence on the reaction's regioselectivity and overall rate.

Core Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of an alkoxide or phenoxide (generated in situ from the corresponding alcohol or phenol by a base) on the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step of the reaction.

  • Meisenheimer Complex Formation: This nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, with significant stabilization provided by the nitro group, which can accommodate the charge on its oxygen atoms.

  • Leaving Group Departure: Aromaticity is restored in the final step through the expulsion of the fluoride ion, yielding the desired aryl ether product.

SNAr_Mechanism cluster_0 SNAr Reaction Pathway reagents t-BuO₂C-Ar-F + R-O⁻ meisenheimer Meisenheimer Complex Resonance-Stabilized Anionic Intermediate reagents->meisenheimer 1. Nucleophilic Attack (Rate-Determining) product t-BuO₂C-Ar-OR + F⁻ meisenheimer->product 2. Fluoride Departure & Aromatization

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points for the reaction of this compound with primary, secondary, and phenolic alcohols. Researchers should note that optimization of parameters such as base, solvent, temperature, and reaction time may be required to achieve optimal results for specific, structurally complex substrates.

Essential Pre-Reaction Considerations
  • Anhydrous Conditions: SNAr reactions involving strong bases like sodium hydride are highly sensitive to moisture. Water can quench the base and lead to the hydrolysis of the starting ester. Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents are essential for reproducible, high-yielding results.

  • Selection of Base: A non-nucleophilic base is critical to deprotonate the alcohol without competing in the primary substitution reaction.

    • Sodium Hydride (NaH): A powerful, non-nucleophilic base suitable for a wide range of alcohols. It is typically used as a 60% dispersion in mineral oil.

    • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Milder bases that are particularly effective for more acidic nucleophiles like phenols. They offer easier handling and workup procedures.

  • Choice of Solvent: Polar aprotic solvents are ideal as they effectively solvate the base's cation while leaving the nucleophile's reactivity largely intact.

    • Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Excellent choices for dissolving a wide range of reactants and facilitating the reaction, often at lower temperatures.

    • Tetrahydrofuran (THF): A less polar option, often suitable for reactions with more reactive nucleophiles.

Protocol 1: Reaction with a Primary Alcohol (e.g., Ethanol)

This protocol details the synthesis of tert-butyl 2-ethoxy-5-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (EtOH) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous ethanol (1.1 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium ethoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the solution of the starting material dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 2-ethoxy-5-nitrobenzoate.

Protocol_Workflow start Start: Assemble Dry Glassware under N₂ na_suspension Suspend NaH (1.2 eq) in Anhydrous THF at 0°C start->na_suspension add_etoh Add Anhydrous EtOH (1.1 eq) dropwise na_suspension->add_etoh form_alkoxide Stir 30 min @ 0°C (Formation of Sodium Ethoxide) add_etoh->form_alkoxide add_substrate Add Substrate (1.0 eq) solution in THF form_alkoxide->add_substrate react Warm to RT, Stir 2-4h (Monitor by TLC) add_substrate->react quench Quench with sat. aq. NH₄Cl at 0°C react->quench extract Extract with EtOAc (3x) quench->extract wash_dry Wash with Brine, Dry (MgSO₄), Filter extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end_product End: Isolated Product purify->end_product

Caption: A generalized workflow for SNAr reactions.

Protocol 2: Reaction with a Phenol (e.g., Phenol)

Due to the higher acidity of the phenolic proton, milder bases can be effectively employed.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and phenol (1.1 eq) in anhydrous DMF, add finely ground potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 5-nitro-2-phenoxybenzoate.

Data Interpretation and Troubleshooting

Table 1: Representative Reaction Conditions and Expected Outcomes

NucleophileBase (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Ethanol (Primary)NaH (1.2)THFRT2-485-95
Isopropanol (Secondary)NaH (1.2)THF506-870-85
PhenolK₂CO₃ (2.0)DMF804-690-98
4-MethoxyphenolCs₂CO₃ (1.5)DMFRT3-5>95

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Potential Cause: Inactive base (e.g., old NaH), presence of moisture, insufficient temperature for less reactive nucleophiles.

    • Corrective Action: Use a fresh bottle of base. Ensure all glassware is rigorously dried and use anhydrous solvents. For sluggish reactions, consider increasing the temperature or switching to a more polar solvent like DMF.

  • Formation of Side Products:

    • Potential Cause: Hydrolysis of the tert-butyl ester can occur if the reaction is quenched with a strong acid or if there is excessive water present. For sterically hindered alcohols, elimination may compete with substitution.

    • Corrective Action: Maintain strict anhydrous conditions. Use a mild quench like saturated aqueous NH₄Cl. For challenging substrates, a milder base (e.g., Cs₂CO₃) and lower temperatures may minimize side reactions.

  • Difficult Purification:

    • Potential Cause: The product and starting material have similar polarities, leading to co-elution during column chromatography.

    • Corrective Action: Optimize the solvent system for chromatography, often by using less polar solvent mixtures (e.g., Hexane/EtOAc, Toluene/EtOAc). If separation remains difficult, recrystallization of the product can be an effective alternative purification method.

Conclusion

The nucleophilic aromatic substitution of this compound with alcohol and phenol nucleophiles represents a highly reliable and efficient strategy for the synthesis of diverse aryl ethers. A solid grasp of the SNAr mechanism, coupled with meticulous control over experimental conditions—particularly moisture exclusion and appropriate selection of base and solvent—is paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a robust foundation for researchers to successfully implement and adapt this valuable synthetic transformation.

References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Smith, M. B., Ed.; John Wiley & Sons, 2019. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • SNAr (Addition-Elimination) Mechanism. Master Organic Chemistry. [Link]

  • 2-Fluoro-5-nitro-benzoic acid tert-butyl ester (Supplier Information). Chem-Impex International. [Link]

Application Notes and Protocols for Reactions Involving Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Tert-butyl 2-fluoro-5-nitrobenzoate in Synthesis

This compound (CAS No. 526218-22-4) is a versatile substituted aromatic compound increasingly recognized for its utility as a key building block in medicinal chemistry and agrochemical development.[1] Its molecular architecture is distinguished by three key features that define its reactivity profile:

  • An Activated Aromatic Ring: The presence of a strongly electron-withdrawing nitro group (para to the fluorine) significantly activates the aromatic ring towards nucleophilic attack.

  • An Excellent Leaving Group: The fluorine atom at the ortho position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • A Sterically Shielding and Labile Protecting Group: The tert-butyl ester functionality provides steric bulk and serves as a robust protecting group for the carboxylic acid. This group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to unmask the carboxylic acid for further functionalization.

These features make this compound an ideal substrate for SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles at the C2 position. This capability is instrumental in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents targeting inflammatory diseases.[1]

Core Principles of Solvent Selection for SNAr Reactions

The choice of solvent is paramount to the success of SNAr reactions involving this compound. The solvent not only needs to solubilize the reactants but also must facilitate the key steps of the reaction mechanism.

The SNAr Mechanism: A Two-Step Process

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] First, the nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized by the electron-withdrawing nitro group. In the second, typically rapid, step, the fluoride ion is eliminated, and the aromaticity of the ring is restored to yield the substituted product.[2]

Diagram: The SNAr Mechanism

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex|{Resonance Stabilized Anion} Reactants->Meisenheimer Addition (Rate-Determining Step) Products Substituted Product + F⁻ Meisenheimer->Products Elimination

Caption: The addition-elimination mechanism of SNAr.

Key Solvent Characteristics
  • Polar Aprotic Solvents are Preferred: Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are the most common choices. Their polarity helps to dissolve the ionic intermediates and reagents. Crucially, their aprotic nature prevents the solvation of the nucleophile, which would otherwise decrease its reactivity.

  • Solubility is a Primary Consideration: this compound is a solid at room temperature.[1] The chosen solvent must adequately dissolve both the substrate and the nucleophile to ensure a homogeneous reaction mixture, leading to optimal reaction rates.

  • Boiling Point and Reaction Temperature: The boiling point of the solvent often dictates the practical upper limit for the reaction temperature. While many SNAr reactions with this substrate can proceed at room temperature or with gentle heating, more challenging nucleophiles may require higher temperatures to achieve a reasonable reaction rate.

Data Summary: Common Solvents and Their Properties

The following table summarizes the properties of commonly used solvents for SNAr reactions with this compound and their suitability.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Suitability for SNArKey Considerations
DimethylformamideDMF15336.7ExcellentHigh boiling point allows for a wide temperature range. It is an excellent solvent for a broad range of nucleophiles. Can be difficult to remove during workup.
Dimethyl sulfoxideDMSO18946.7ExcellentVery high boiling point and polarity make it ideal for less reactive nucleophiles. Can be challenging to remove completely.
AcetonitrileACN8237.5GoodLower boiling point is suitable for reactions that proceed at moderate temperatures. Easier to remove than DMF or DMSO.
TetrahydrofuranTHF667.5Moderate to GoodLower polarity than other aprotic polar solvents. Often used with strong bases like NaH for reactions with alcohol nucleophiles.[2]
N,N-DimethylacetamideDMAc16537.8ExcellentSimilar to DMF but with a slightly higher boiling point.

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles. These are based on established procedures for analogous compounds.[2]

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-nitrobenzoates.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable volume of DMF (e.g., 0.2-0.5 M concentration).

  • Add morpholine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Workflow for SNAr with Amines

Amine_SNAr_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve Substrate in DMF B Add Amine & K₂CO₃ A->B C Heat to 80°C & Monitor B->C D Quench with Water C->D Reaction Complete E Extract with EtOAc D->E F Wash, Dry & Concentrate E->F G Column Chromatography F->G H Final Product G->H Pure Product

Sources

Application Note: Deprotection of the tert-Butyl Ester in 2-Fluoro-5-Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its steric bulk confers stability across a broad range of reaction conditions, yet it can be selectively cleaved under acidic conditions.[1][2] This application note provides a detailed guide for the deprotection of tert-butyl esters in 2-fluoro-5-nitrobenzoate derivatives, a class of compounds that serve as important intermediates in the synthesis of various bioactive molecules.[3][4] The presence of both a fluorine atom and a nitro group on the aromatic ring necessitates careful consideration of the deprotection method to ensure high yields and purity of the desired 2-fluoro-5-nitrobenzoic acid.

This guide will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present detailed experimental protocols using both strong and moderate acids, offer troubleshooting advice, and provide a comprehensive reference list for further reading.

Mechanistic Overview: Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester under acidic conditions proceeds through a well-established AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the ester is protonated by a strong acid, such as trifluoroacetic acid (TFA), increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Carbocation Formation: The protonated ester undergoes cleavage of the bond between the oxygen and the tert-butyl group, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[5][6]

  • Carbocation Quenching: The highly reactive tert-butyl carbocation is subsequently neutralized. This can occur through elimination to form isobutylene gas or by reaction with a nucleophile present in the reaction mixture.[5][7]

The choice of acid is critical and can influence reaction rates and the potential for side reactions. While strong acids like TFA are highly effective, they may not be suitable for substrates containing other acid-labile functional groups. In such cases, milder acids like p-toluenesulfonic acid (p-TsOH) can be employed.[6]

Experimental Protocols

This section outlines two reliable methods for the deprotection of tert-butyl 2-fluoro-5-nitrobenzoate.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally high-yielding method suitable for many 2-fluoro-5-nitrobenzoate derivatives.[8][9]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution at room temperature, add an equal volume of TFA (a 1:1 v/v mixture of TFA and DCM is typical).[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8][10] b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the evolution of CO₂ gas ceases. This step neutralizes the excess TFA. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 2-fluoro-5-nitrobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[11]

Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH) under Microwave Irradiation

This method offers a milder and often faster alternative to TFA, particularly useful for substrates sensitive to strong acids.[12]

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ethyl ether

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Dilute hydrochloric acid (HCl)

  • Microwave reactor or a domestic microwave oven with an alumina bath

  • Glass tube (50 mL)

  • Separatory funnel

Procedure:

  • Reaction Setup: Place a mixture of this compound (1.0 mmol) and p-toluenesulfonic acid monohydrate (2.0 mmol) in a 50 mL glass tube.[12]

  • Microwave Irradiation: Place the reaction tube in an alumina bath inside a microwave oven and irradiate (e.g., 700 W) for short intervals (e.g., 6-8 times for 30 seconds with 10-second intervals) until the reaction is complete, as monitored by TLC.[12]

  • Work-up: a. After completion, dissolve the product in ethyl ether (30 mL).[12] b. Extract the ether solution with 10% aqueous sodium carbonate solution (2 x 30 mL).[12] c. Carefully acidify the combined aqueous layers with dilute HCl to precipitate the carboxylic acid. d. Extract the product with ethyl ether (2 x 20 mL).[12] e. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation

ParameterProtocol 1 (TFA/DCM)Protocol 2 (p-TsOH/Microwave)
Acid Trifluoroacetic acidp-Toluenesulfonic acid
Solvent DichloromethaneSolvent-free
Temperature Room TemperatureMicrowave Irradiation
Reaction Time 2-5 hours3-4 minutes
Work-up Basic washBasic extraction, then acidification
Typical Yields HighHigh
Substrate Scope Broad, but may affect other acid-labile groupsGood for acid-sensitive substrates

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound acid Add Acid (TFA or p-TsOH) start->acid reaction Stir at RT or Microwave Irradiation acid->reaction quench Quench/Neutralize reaction->quench Reaction Mixture extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify Crude Product product 2-Fluoro-5-nitrobenzoic acid purify->product

Caption: General workflow for the deprotection of tert-butyl esters.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider extending the reaction time or, in the case of the TFA method, ensuring the use of anhydrous DCM. For the p-TsOH method, additional microwave irradiation cycles may be necessary.

  • Side Reactions: The tert-butyl cation generated during the reaction is electrophilic and can potentially react with nucleophilic sites on the substrate or solvent. While the 2-fluoro-5-nitrobenzoate system is relatively robust, for more complex molecules, the addition of a scavenger such as triisopropylsilane (TIS) may be beneficial to trap the carbocation.[8]

  • Purification Challenges: 2-Fluoro-5-nitrobenzoic acid is a solid with a melting point of 142-144 °C. If the product is difficult to crystallize, column chromatography is a reliable alternative. A common purification method for carboxylic acids involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.[11]

  • Safety Precautions: Trifluoroacetic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

The deprotection of the tert-butyl ester in 2-fluoro-5-nitrobenzoate derivatives is a critical step in the synthesis of valuable chemical intermediates. Both the trifluoroacetic acid and p-toluenesulfonic acid-mediated methods presented in this application note provide effective and high-yielding pathways to the desired carboxylic acid. The choice of method will depend on the specific substrate, the presence of other functional groups, and the available laboratory equipment. By following these detailed protocols and considering the troubleshooting advice, researchers can confidently and efficiently perform this important transformation.

References

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • How can I deprotect esters using TFA? - ResearchGate. Available at: [Link]

  • Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions - Taylor & Francis. Available at: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. Available at: [Link]

  • tert-Butyl Ethers - Organic Chemistry Portal. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd. Available at: [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - ACS Publications. Available at: [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. Available at: [Link]

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents.
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications - MDPI. Available at: [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. Available at: [Link]

  • The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis | Semantic Scholar. Available at: [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. Available at: [Link]

  • Deprotection of the t-butyl ester group | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents.
  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Request PDF - ResearchGate. Available at: [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Procedure for the synthesis of heterocyclic compounds using Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Compounds Using Tert-butyl 2-fluoro-5-nitrobenzoate

Abstract

This technical guide provides detailed protocols and mechanistic insights for the synthesis of medicinally relevant heterocyclic compounds, such as benzimidazoles and quinoxalinones, utilizing this compound as a versatile starting material. The strategic placement of the fluoro, nitro, and tert-butyl ester groups on the benzene ring allows for a sequence of controlled reactions, including Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and subsequent cyclization. This document is intended for researchers, scientists, and drug development professionals seeking robust and well-validated methodologies for constructing complex molecular scaffolds.

Introduction: The Strategic Utility of this compound

This compound is a highly valuable building block in synthetic organic chemistry, particularly for the construction of fused N-heterocyclic systems. Its utility stems from three key structural features:

  • An Activated SNAr System: The aromatic ring is rendered highly electron-deficient by the powerful electron-withdrawing nitro group (-NO₂). This group, positioned para to the fluorine atom, strongly activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr).[1][2] The fluorine atom itself serves as an excellent leaving group in this context.[3]

  • A Latent Amino Group: The nitro group can be chemoselectively reduced to an amine (-NH₂) at a later stage in the synthetic sequence. This newly formed amine can then act as an internal nucleophile for subsequent cyclization reactions, enabling the formation of fused ring systems.[4][5]

  • A Modifiable Ester Group: The tert-butyl ester provides a protecting group for the carboxylic acid functionality. It is stable to many reaction conditions but can be cleaved under acidic conditions if the free carboxylic acid is required for further derivatization.

This combination of functionalities allows for a modular and convergent approach to synthesizing diverse heterocyclic libraries, which are foundational in medicinal chemistry and materials science.[6][7][8]

Core Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The cornerstone of this synthetic strategy is the SNAr reaction. Unlike SN1 and SN2 reactions that occur at sp³-hybridized centers, the SNAr is a two-step addition-elimination process at an sp²-hybridized aromatic carbon.[9]

  • Addition Step: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electron-deficient carbon atom bearing the fluorine. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][9] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final substituted product.

The stabilization of the Meisenheimer complex by the para-nitro group is the primary driver for the reaction's high efficiency.

Caption: SNAr mechanism via a stabilized Meisenheimer complex.

Application Protocol 1: Synthesis of Tert-butyl 2-(Arylamino)-5-nitrobenzoate Intermediate

This initial SNAr reaction is the gateway to various heterocyclic systems. It involves the displacement of the fluorine atom with an amine nucleophile.

Protocol Details

Objective: To synthesize the key N-aryl intermediate required for subsequent cyclization.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (or other amine) (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of starting material).

  • Add the substituted aniline (1.1 eq) and the base (K₂CO₃, 2.0 eq) to the solution.

  • Stir the reaction mixture at a temperature ranging from 50 °C to 100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Causality: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex. Less reactive (more electron-poor) anilines may require higher temperatures.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (approx. 10x the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x volumes of H₂O).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 2-(arylamino)-5-nitrobenzoate.

Expected Results
Nucleophile (Amine)BaseTemperature (°C)Typical Yield (%)
AnilineK₂CO₃8085 - 95
4-MethoxyanilineK₂CO₃6090 - 98
4-ChloroanilineEt₃N10075 - 85

Application Protocol 2: Synthesis of Benzimidazoles

This protocol outlines a robust two-step sequence to convert the N-aryl intermediate into the valuable benzimidazole scaffold, a core structure in many pharmaceutical agents.[10][11]

Workflow Overview

Caption: Two-step workflow for benzimidazole synthesis.

Step A: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to an amine, forming the necessary ortho-phenylenediamine precursor.

Procedure:

  • Dissolve the tert-butyl 2-(arylamino)-5-nitrobenzoate (1.0 eq) from Protocol 1 in ethanol (EtOH) or ethyl acetate (EtOAc).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) portion-wise to the solution.[4]

    • Causality: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like esters. The reaction proceeds in a protic solvent to provide the necessary protons.

  • Heat the mixture to reflux (approx. 78 °C for EtOH) and stir for 2-4 hours, monitoring by TLC.

  • After cooling, carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Filter the resulting mixture through a pad of Celite to remove tin salts. Wash the filter cake with EtOAc.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude diamine is often used directly in the next step without further purification.

Step B: Cyclization to form the Benzimidazole Ring

Objective: To condense the ortho-diamine with an aldehyde to form the imidazole ring.

Procedure:

  • Dissolve the crude diamine from Step A in a solvent such as acetic acid (AcOH) or ethanol.

  • Add the desired aldehyde (R'-CHO) (1.1 eq).

    • Causality: The reaction, known as the Phillips condensation, involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (via loss of water) to form the stable benzimidazole ring. Acetic acid often serves as both the solvent and a catalyst.[12]

  • Heat the reaction mixture to 80-100 °C for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto ice water.

  • Neutralize with a base (e.g., aqueous ammonia or NaOH) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the final benzimidazole product.

Application Protocol 3: Synthesis of Quinoxalin-2(1H)-ones

This protocol demonstrates the synthesis of the quinoxalinone heterocycle, another privileged scaffold in drug discovery.[13][14] The synthesis also proceeds from the common diamine intermediate.

Step A: Reduction of the Nitro Group

This step is identical to Step A in the benzimidazole synthesis (Protocol 2).

Step B: Cyclocondensation to form the Quinoxalinone Ring

Objective: To react the ortho-diamine with an α-keto ester to form the six-membered quinoxalinone ring.

Procedure:

  • Dissolve the crude diamine intermediate (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add an α-keto ester, such as diethyl oxalate or ethyl glyoxalate (1.1 eq).

    • Causality: The more nucleophilic aniline nitrogen attacks one of the carbonyl groups of the keto ester. This is followed by an intramolecular cyclization where the second amino group attacks the remaining ester carbonyl, leading to the formation of the six-membered ring after the elimination of ethanol and water.[15]

  • Heat the mixture to reflux for 4-8 hours.

  • Upon cooling, the quinoxalinone product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure product.

Product Characterization

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of characteristic aromatic and aliphatic signals corresponding to the product structure. Disappearance of signals from the starting material. For benzimidazoles, a new signal for the C2-proton may appear.[16]
¹³C NMR Confirmation of the carbon skeleton, including the formation of new quaternary carbons in the heterocyclic ring.
Mass Spec (MS) Observation of the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the target compound.
FT-IR For benzimidazoles, appearance of N-H stretching bands. For quinoxalinones, characteristic C=O (amide) stretching vibrations around 1650-1680 cm⁻¹.[16]

Safety Precautions

  • Reagents: this compound and substituted anilines can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF and DMSO are aprotic polar solvents that can facilitate skin absorption of other chemicals. Avoid direct contact. All heating and refluxing should be done in a well-ventilated fume hood.

  • Reactions: The neutralization steps, particularly with NaHCO₃ after the SnCl₂ reduction, can be exothermic and produce gas (CO₂). Add reagents slowly and with caution.

References

  • Title: Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester Source: ResearchGate URL: [Link]

  • Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene Source: Chemistry Stack Exchange URL: [Link]

  • Title: In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis of fluorinated benzimidazoles Source: ResearchGate URL: [Link]

  • Title: Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds Source: ResearchGate URL: [Link]

  • Title: Recent achievements in the synthesis of benzimidazole derivatives Source: RSC Publishing URL: [Link]

  • Title: Synthesis of quinoxalinones Source: Organic Chemistry Portal URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Synthesis and antibacterial activity of some quinoxalinone derivatives Source: SciSpace URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: YouTube (Professor Dave Explains) URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of quinoxaline Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Synthesis of Heteroaromatic Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of heterocyclic compounds and their utilities in the field biological science Source: Neliti URL: [Link]

  • Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity Source: Beilstein Journals URL: [Link]

  • Title: Synthetic Methods for Various Chromeno-fused Heterocycles and their Potential as Antimicrobial Agents Source: PubMed URL: [Link]

Sources

Leveraging Tert-butyl 2-fluoro-5-nitrobenzoate Derivatives for Solid-Phase Synthesis of Cyclic Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of cyclic peptides and peptidomimetics is a cornerstone of modern drug discovery, offering advantages in conformational rigidity, metabolic stability, and target affinity over their linear counterparts. A significant challenge lies in achieving efficient macrocyclization, particularly on a solid support. This application note details a robust strategy employing derivatives of 2-fluoro-5-nitrobenzoic acid (FNBA), such as its tert-butyl ester protected form, to facilitate the synthesis of cyclic peptidomimetics. The methodology hinges on a key intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitro group on the FNBA moiety activates the aromatic ring, rendering the C2-fluorine an excellent leaving group for attack by a side-chain nucleophile of the resin-bound peptide. This guide provides a mechanistic overview, detailed step-by-step protocols for the solid-phase synthesis of the linear precursor, N-terminal capping with FNBA, on-resin cyclization, and final cleavage, along with critical insights for success.

Introduction: Beyond Linear Peptides

Solid-Phase Peptide Synthesis (SPPS), predominantly using the Fmoc/tBu orthogonal protection strategy, is the workhorse for producing linear peptides.[1][2] However, linear peptides often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential. Cyclization dramatically enhances their structural and functional properties. While various methods for cyclization exist, the use of an intramolecular SNAr reaction offers a powerful and efficient route.[3]

The 2-fluoro-5-nitrobenzoic acid (FNBA) scaffold is exceptionally well-suited for this purpose. When coupled to the N-terminus of a linear peptide, its aromatic ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing effect of the para-nitro group. This allows a deprotected nucleophilic side chain (e.g., the ε-amino group of lysine or ornithine) to displace the fluoride ion, forming a stable ether or amino-ether linkage and closing the cyclic structure.[3] The tert-butyl ester of FNBA serves as a protected precursor, which is deprotected to the free acid before its activation and coupling to the peptide chain.

Mechanism: Intramolecular SNAr Cyclization

The core of this methodology is the base-catalyzed intramolecular SNAr reaction. After the linear peptide is assembled on the resin and capped with FNBA, a side-chain protecting group is selectively removed to expose a nucleophile (e.g., an amine). The addition of a non-nucleophilic base deprotonates the nucleophile, which then attacks the carbon atom bearing the fluorine on the electron-deficient nitroaromatic ring. The fluoride ion is subsequently eliminated, resulting in the formation of the macrocycle.

SNAr_Mechanism Figure 1: S N Ar Cyclization Mechanism cluster_precursor Linear Peptide Precursor on Resin cluster_deprotection Selective Deprotection cluster_cyclization Base-Catalyzed Cyclization cluster_cleavage Final Cleavage Precursor Resin-Peptide-(Xaa)n-NH-SideChain-PG | (N-terminus)-CO-Ph(2-F, 5-NO2) Deprotected Resin-Peptide-(Xaa)n-NH-SideChain-Nu: | (N-terminus)-CO-Ph(2-F, 5-NO2) Precursor->Deprotected e.g., Pd(0) for Alloc Cyclized Resin-CyclicPeptide (Stable Macrocycle Formed) Deprotected->Cyclized Base (e.g., DIPEA) Intramolecular SNAr Product Free Cyclic Peptidomimetic Cyclized->Product TFA Cocktail

Figure 1: SNAr Cyclization Mechanism

Experimental Workflow and Protocols

The overall workflow involves four main stages: linear peptide synthesis, N-terminal modification with FNBA, on-resin cyclization, and final product release.

Workflow Figure 2: Overall Experimental Workflow A 1. Resin Preparation (e.g., 2-Cl-Trt-Cl Resin) B 2. Linear Peptide Synthesis (Standard Fmoc/tBu SPPS) A->B C 3. N-terminal Capping (Couple 2-Fluoro-5-nitrobenzoic acid) B->C D 4. Selective Side-Chain Deprotection (e.g., Lys(Alloc) -> Lys(NH2)) C->D E 5. On-Resin Cyclization (Base-mediated S N Ar) D->E F 6. Cleavage & Global Deprotection (TFA Cocktail) E->F G 7. Purification & Analysis (RP-HPLC, MS) F->G

Figure 2: Overall Experimental Workflow
Protocol 1: Linear Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the assembly of the linear peptide precursor on a 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin, which allows for the eventual cleavage of the peptide while keeping acid-labile side-chain protecting groups intact if needed.[4] One amino acid must contain a side-chain protecting group orthogonal to both the temporary Fmoc group and the permanent tBu-type groups. The Alloc group (allyloxycarbonyl) is ideal for this purpose, as it can be removed with a palladium catalyst.

  • Resin Swelling: Swell 2-Cl-Trt-Cl resin (100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Alloc)-OH) (1.5 eq) in DCM.

    • Add Diisopropylethylamine (DIPEA) (3.0 eq).

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Quench unreacted sites on the resin by adding methanol (0.8 mL per gram of resin) and agitating for 30 minutes.

    • Wash the resin thoroughly with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).

  • Iterative Coupling Cycles: For each subsequent amino acid:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Amino Acid Coupling: Dissolve the next Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Confirm completion of coupling with a Kaiser test.[1]

Protocol 2: N-Terminal Capping with 2-Fluoro-5-nitrobenzoic Acid (FNBA)

This step attaches the SNAr precursor to the N-terminus of the resin-bound peptide.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF as described above.

  • FNBA Activation: In a separate vial, dissolve 2-fluoro-5-nitrobenzoic acid (5 eq), HBTU (4.9 eq), and DIPEA (10 eq) in DMF. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated FNBA solution to the resin and agitate for 4-6 hours or overnight.

  • Washing: Wash the resin extensively with DMF (5x), DCM (5x), and finally methanol (3x), then dry under vacuum.

Protocol 3: On-Resin Cyclization via Intramolecular SNAr

This is the key macrocyclization step.

  • Resin Preparation: Swell the FNBA-capped peptide-resin in DCM.

  • Alloc Deprotection:

    • Prepare a solution of Phenylsilane (25 eq) in DCM.

    • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25 eq) to the DCM/silane solution and bubble with nitrogen or argon for 15 minutes.

    • Add the catalyst solution to the resin and agitate under an inert atmosphere for 2 hours.

    • Wash the resin with DCM (3x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and finally DMF (5x). This removes the palladium catalyst and byproducts.

  • Cyclization:

    • Add a solution of 1-5% DIPEA in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.

  • Washing: Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

ParameterLoadingCouplingFNBA CappingCyclizationCleavage
Solvent DCMDMFDMFDMFTFA Cocktail
Key Reagents Fmoc-AA, DIPEAFmoc-AA, HBTU, DIPEAFNBA, HBTU, DIPEADIPEATFA, TIS, H₂O
Equivalents (vs. Resin) 1.5 eq AA4 eq AA5 eq FNBAN/AN/A
Time 2-4 hours1-2 hours4-16 hours12-24 hours2-3 hours
Temperature RTRTRTRTRT
Table 1: Summary of Typical Reaction Conditions
Protocol 4: Final Cleavage and Global Deprotection

This step releases the final cyclic peptide from the solid support and removes all remaining side-chain protecting groups (e.g., Boc, tBu, Pbf).

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the TFA volume under a stream of nitrogen. Add cold diethyl ether to the concentrated filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS).

Safety and Handling

Proper safety precautions are mandatory when performing peptide synthesis.

  • Reagents: Handle all chemicals in a well-ventilated fume hood.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[7][8]

  • Acids and Bases: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Piperidine and DIPEA are corrosive and have strong odors. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Kaiser Test Positive) Steric hindrance; peptide aggregation.Double couple the amino acid; switch to a more potent coupling reagent like HATU; add chaotropic salts.
Failed/Slow Cyclization Insufficient base; steric strain in the peptide backbone.Increase base concentration or switch to a stronger non-nucleophilic base like DBU; increase reaction time or temperature (e.g., to 40°C).
Dimerization during Cyclization Reaction concentration is too high.Ensure high dilution conditions for the cyclization step by using a larger volume of solvent.
Side Product Formation during Cleavage Scavengers are insufficient to trap reactive cations (e.g., from tBu groups).Ensure proper scavenger cocktail is used (TIS/H₂O). For peptides with tryptophan, add 1,2-ethanedithiol (EDT).[9]

References

  • Fisher Scientific. (2009). Safety Data Sheet: 2-Fluoro-5-nitrobenzoic acid.

  • CymitQuimica. Safety Data Sheet: 6-Fluoro-2-nitrobenzoic Acid.

  • United Initiators. (2025). Safety Data Sheet: TBPB.

  • Sigma-Aldrich. (2024). Safety Data Sheet: tert-Butyl peroxybenzoate.

  • Institute of Organic Chemistry and Biochemistry of the CAS. (2021). Easy access to modified peptides suitable for bioorthogonal reactions.

  • CPAChem. (2022). Safety data sheet: tert-Butyl peroxybenzoate.

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

  • Bastos, E. L., et al. (2022). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. MDPI.

  • Narumi, T., et al. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry.

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society.

  • Guryanov, I. (2019). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

  • Houde, M., & Doucet, A. (2016). Methods and protocols of modern solid phase peptide synthesis. ResearchGate.

  • BenchChem. Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis.

  • Google Patents. (2017). WO2017005902A1 - Solution phase synthesis and crystallization of beta-turn peptidomimetic cyclic salts.

Sources

Application Notes & Protocols: Catalytic Strategies for Enhancing the Reactivity of Tert-butyl 2-fluoro-5-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Tert-butyl 2-fluoro-5-nitrobenzoate

This compound is a pivotal intermediate in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its value stems from a synthetically versatile architecture: a benzene ring activated by a potent electron-withdrawing nitro group and possessing a fluorine atom, an excellent leaving group for nucleophilic aromatic substitution (SNAr). The tert-butyl ester provides steric protection for the carboxylic acid, enhancing solubility in organic solvents and ensuring stability under various reaction conditions.[1]

The primary transformation involving this substrate is the SNAr reaction, a cornerstone of C-N, C-O, and C-S bond formation on aromatic rings. This reaction proceeds through a two-step addition-elimination pathway, initiated by the attack of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product.

While the inherent reactivity of this compound is significant, achieving optimal yields, reaction rates, and selectivity—especially with weak nucleophiles or under mild, scalable conditions—often necessitates the use of a catalyst. This guide provides an in-depth exploration of various catalytic systems designed to enhance the reactivity of this key building block, offering researchers and process chemists the rationale and practical protocols needed to select and implement the most effective strategy for their synthetic goals.

The Uncatalyzed SNAr Pathway: A Mechanistic Framework

The SNAr reaction is fundamentally enabled by the electronic properties of the substrate. The strong electron-withdrawing effect (-M, -I) of the nitro group, positioned para to the fluorine, significantly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex formed upon nucleophilic attack. The addition of the nucleophile is typically the rate-determining step of this process.[4]

Caption: General mechanism of the SNAr reaction.

Section 1: Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions

Principle of Operation

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different, immiscible phases—typically an aqueous phase containing an ionic nucleophile and an organic phase containing the substrate.[5] The catalyst, usually a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting the nucleophile from the aqueous to the organic phase where the reaction can occur.[6] This strategy obviates the need for expensive, anhydrous polar aprotic solvents and allows for the use of inexpensive inorganic salts as nucleophiles.

Rationale for Use

PTC is the method of choice when employing anionic nucleophiles generated from inorganic salts (e.g., phenoxides from phenols and NaOH, alkoxides from alcohols and KOH, azides from NaN₃). The lipophilic cation of the PTC pairs with the nucleophilic anion, creating a lipophilic ion pair that readily dissolves in the organic solvent, thereby dramatically increasing the effective concentration of the nucleophile around the substrate.

Experimental Protocol: PTC-Catalyzed Etherification with 4-Methoxyphenol

This protocol details the synthesis of tert-butyl 2-(4-methoxyphenoxy)-5-nitrobenzoate using a phase-transfer catalyst.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Potassium Hydroxide (KOH) (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), 4-methoxyphenol (1.2 eq), TBAB (0.1 eq), and toluene (5 mL per mmol of substrate).

  • In a separate beaker, dissolve KOH (1.5 eq) in water (2 mL per mmol of substrate).

  • Add the aqueous KOH solution to the toluene mixture.

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature. Add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1M NaOH (to remove excess phenol), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Data & Observations
ParameterConditionRationale
Catalyst Tetrabutylammonium bromide (TBAB)Common, effective, and thermally stable PTC.
Catalyst Loading 5-10 mol%Sufficient to ensure a fast reaction rate without being excessive.
Base Potassium Hydroxide (KOH)Inexpensive base to deprotonate the phenol, forming the active nucleophile.
Solvent System Toluene/WaterBiphasic system ideal for PTC; toluene is a good solvent for the substrate.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier.
Typical Yield >90%High yields are expected due to the efficient transport of the nucleophile.
PTC Catalytic Cycle Workflow

PTC_Cycle cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase ArF Ar-F (Substrate) ArNu Ar-Nu (Product) ArF->ArNu SₙAr Reaction QNu_org Q⁺Nu⁻ (Organic Soluble) QX_org Q⁺F⁻ (Organic Soluble) KNu_aq K⁺Nu⁻ (Nucleophile Salt) QNu_org->KNu_aq Anion Exchange KF_aq K⁺F⁻ (Byproduct) QX_org->KF_aq Anion Exchange

Caption: Catalytic cycle of a phase-transfer catalyst (Q⁺).

Section 2: Lewis Acid Catalysis for Enhanced Electrophilicity

Principle of Operation

Lewis acids can act as catalysts by coordinating to electron-rich sites on the substrate, thereby increasing its electrophilicity. In the case of this compound, a Lewis acid can coordinate to one or both oxygen atoms of the nitro group. This coordination enhances the electron-withdrawing nature of the nitro group, making the aromatic ring even more electron-deficient and thus more susceptible to attack by a nucleophile.[7][8]

Rationale for Use

This strategy is particularly effective for reactions involving neutral or weak nucleophiles (e.g., anilines, alcohols) that are not strong enough to attack the unactivated substrate at a sufficient rate. Lewis acid catalysis can enable these transformations to occur under milder conditions than would otherwise be required. Care must be taken, as strong Lewis acids can potentially promote cleavage of the tert-butyl ester group, especially at elevated temperatures.

Experimental Protocol: Lewis Acid-Catalyzed Amination with Aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.5 eq)

  • Zinc Chloride (ZnCl₂) (1.2 eq, anhydrous)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous NaHCO₃

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ZnCl₂ (1.2 eq) and anhydrous DCE (5 mL per mmol of substrate).

  • Add this compound (1.0 eq) to the suspension.

  • Stir the mixture at room temperature for 15 minutes to allow for coordination.

  • Add aniline (1.5 eq) dropwise to the mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired N-aryl product.

Lewis Acid Activation Mechanism

Caption: Activation of the substrate via Lewis acid coordination.

Section 3: Asymmetric Organocatalysis for Chiral Synthesis

Principle of Operation

In the synthesis of chiral molecules, particularly active pharmaceutical ingredients, controlling stereochemistry is paramount. Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral centers without the use of transition metals.[9] For SNAr reactions, bifunctional organocatalysts, such as those based on a thiourea scaffold, are particularly effective.[10][11] These catalysts possess both a hydrogen-bond donating group (the thiourea) and a Brønsted base (e.g., a tertiary amine). The thiourea activates the electrophile (the nitroaromatic ring) via hydrogen bonding, while the amine base activates the nucleophile by deprotonation, all within a defined chiral pocket.

Rationale for Use

This advanced methodology is employed when the nucleophile attacks the aromatic ring to form a product with a new stereocenter, and high enantioselectivity is required. The dual-activation mechanism allows the reaction to proceed under very mild conditions, preserving sensitive functional groups and delivering products with high enantiomeric excess (e.e.).

Conceptual Protocol: Asymmetric SNAr with a Prochiral Nucleophile

This protocol outlines a general approach for an asymmetric SNAr reaction. Specific catalysts and conditions would need to be optimized for a given substrate-nucleophile pair.

Materials:

  • This compound (1.0 eq)

  • Prochiral nucleophile (e.g., a substituted malonic ester) (1.1 eq)

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (0.1 eq)

  • Non-polar solvent (e.g., Toluene or CH₂Cl₂) (anhydrous)

  • Mild, non-nucleophilic base (e.g., 2,6-lutidine, if needed)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the chiral organocatalyst (0.1 eq) and anhydrous solvent to a reaction vial.

  • Add the this compound (1.0 eq).

  • Add the prochiral nucleophile (1.1 eq).

  • Cool the reaction to the optimized temperature (often between -20 °C and room temperature).

  • Stir the reaction until completion, monitoring by chiral HPLC to determine both conversion and enantiomeric excess.

  • Upon completion, the reaction mixture can often be directly purified by silica gel chromatography to isolate the enantioenriched product.

Dual Activation Model

Organocatalysis cluster_catalyst Chiral Bifunctional Catalyst cluster_substrates Reactants Catalyst Thiourea (H-bond donor) + Tertiary Amine (Base) ArF Ar-F (Electrophile) Catalyst->ArF Activates via H-bonding NuH Nu-H (Nucleophile) Catalyst->NuH Activates via Deprotonation Product Chiral Product (High e.e.) ArF->Product Stereocontrolled Reaction

Sources

Application Note: Real-Time and Offline Monitoring Techniques for Nucleophilic Aromatic Substitution (SNAr) Reactions of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-fluoro-5-nitrobenzoate is a critical building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of an electron-deficient aromatic ring, activated by a nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group in these transformations.[3] The tert-butyl ester functionality provides a stable protecting group that can be removed under specific conditions. Given its importance, the ability to accurately monitor the progress of SNAr reactions involving this substrate is paramount for process optimization, kinetic analysis, and ensuring product quality.

This application note provides a comprehensive guide to various reaction monitoring techniques for substitutions on this compound. We will delve into the theoretical underpinnings of each method, offer detailed experimental protocols, and discuss the relative advantages and limitations to aid researchers in selecting the most appropriate technique for their specific needs.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[4][5] A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][5] In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[5]

Choosing the Right Monitoring Technique: A Decision Framework

The selection of an appropriate reaction monitoring technique depends on several factors, including the nature of the reactants and products, the reaction kinetics, the available instrumentation, and the desired level of detail (qualitative vs. quantitative).

G cluster_0 Decision Factors cluster_1 Monitoring Techniques Reaction Kinetics Reaction Kinetics HPLC HPLC Reaction Kinetics->HPLC Offline, Quantitative Desired Information Desired Information NMR NMR Desired Information->NMR Structural, Quantitative Instrumentation Instrumentation FTIR FTIR Instrumentation->FTIR Real-time, Qualitative/Quantitative Sample Properties Sample Properties Sample Properties->HPLC Complex Mixtures Sample Properties->NMR Soluble Samples Sample Properties->FTIR Solution Phase

Caption: Decision framework for selecting a reaction monitoring technique.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC is a powerful and widely used technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For SNAr reactions of this compound, a reversed-phase HPLC method is typically employed.[6]

Principle of Operation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically acetonitrile or methanol and water. Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: Offline HPLC Monitoring

1. Reaction Quenching and Sample Preparation:

  • At designated time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.[7][8] This also serves to precipitate any salts that may be present.

  • For highly reactive mixtures, quenching can be achieved by adding a mild acid or base, depending on the reaction conditions.[9][10]

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[7]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is often used for initial method development. For example, a linear gradient from 50% B to 90% B over 10 minutes.[6] An isocratic method can be developed for routine monitoring once the optimal mobile phase composition is determined.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the starting material (this compound) and the product by comparing their retention times with those of authentic standards.

  • The percentage conversion can be calculated from the peak areas of the starting material and product.

Data Presentation
CompoundTypical Retention Time (min)
This compound8.5
Amine Nucleophile2.1
Substituted Product7.2

Note: Retention times are illustrative and will vary depending on the specific nucleophile and HPLC conditions.

Workflow Diagram

G Reaction Reaction Quench Quench Reaction->Quench Aliquot Filter Filter Quench->Filter Diluted Sample HPLC_Injection HPLC_Injection Filter->HPLC_Injection Filtered Sample Data_Analysis Data_Analysis HPLC_Injection->Data_Analysis Chromatogram Results Results Data_Analysis->Results

Caption: Workflow for offline HPLC reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Mechanistic Insights and Structural Confirmation

NMR spectroscopy is an invaluable tool for reaction monitoring, providing detailed structural information about all species in the reaction mixture.[11] Both ¹H and ¹⁹F NMR can be utilized to monitor the substitution on this compound.

Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, allowing for the differentiation of atoms in different molecules or at different positions within the same molecule.

Experimental Protocol: In-situ NMR Monitoring

1. Sample Preparation:

  • The reaction is typically carried out directly in an NMR tube using a deuterated solvent.

  • A known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative analysis.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹⁹F NMR spectra at regular intervals.

  • The disappearance of the ¹⁹F signal of the starting material and the appearance of a new ¹⁹F signal (if the nucleophile is fluorine-containing) or the disappearance of the ¹H signals of the starting material and the appearance of new aromatic signals for the product can be monitored.[12]

3. Data Analysis:

  • Integrate the signals corresponding to the starting material and the product.

  • The relative integrals can be used to determine the reaction conversion.

Data Presentation
NucleusCompoundCharacteristic Chemical Shift (ppm)
¹HThis compound8.0 - 8.5 (aromatic), 1.6 (t-butyl)
¹HSubstituted ProductVaries depending on nucleophile
¹⁹FThis compound~ -110

Note: Chemical shifts are approximate and depend on the solvent and nucleophile.

Fourier-Transform Infrared (FTIR) Spectroscopy: For Real-Time, In-situ Monitoring

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time monitoring of chemical reactions without the need for sampling.[13][14] This is particularly advantageous for reactions that are fast, sensitive to air or moisture, or involve hazardous reagents.

Principle of Operation

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of the chemical bonds within the molecules.[13] By monitoring the changes in the IR spectrum over time, the disappearance of reactant bands and the appearance of product bands can be tracked.[15]

Experimental Protocol: In-situ FTIR Monitoring

1. Instrumentation Setup:

  • An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe is used.[13][16] The probe is inserted directly into the reaction vessel.

2. Data Acquisition:

  • A background spectrum of the solvent and any reagents present before the addition of the limiting reactant is collected.

  • Once the reaction is initiated, spectra are collected at regular intervals (e.g., every minute).

3. Data Analysis:

  • Identify unique absorption bands for the starting material and the product. For example, the C-F stretching vibration of the starting material and a characteristic band of the product (e.g., N-H stretch if an amine is the nucleophile).

  • The change in the absorbance of these bands over time can be used to generate a reaction profile.

Data Presentation
Functional GroupCompoundCharacteristic Wavenumber (cm⁻¹)
C-F StretchThis compound~ 1250
N-O Stretch (NO₂)Both Reactant and Product~ 1530 and 1350
N-H StretchProduct (if amine nucleophile)~ 3300 - 3500
Workflow Diagram

G Reaction_Vessel Reaction_Vessel ATR_Probe ATR_Probe Reaction_Vessel->ATR_Probe Immersed FTIR_Spectrometer FTIR_Spectrometer ATR_Probe->FTIR_Spectrometer IR Signal Data_Analysis Data_Analysis FTIR_Spectrometer->Data_Analysis Spectra vs. Time Results Results Data_Analysis->Results

Caption: Workflow for in-situ FTIR reaction monitoring.

Conclusion

The effective monitoring of SNAr reactions of this compound is essential for efficient process development and a deeper understanding of reaction kinetics and mechanisms. HPLC provides unparalleled quantitative accuracy for offline analysis. NMR spectroscopy offers detailed structural information, making it ideal for mechanistic studies. In-situ FTIR spectroscopy allows for real-time, non-invasive monitoring, which is particularly useful for optimizing reaction conditions and ensuring process safety. The choice of technique will ultimately be guided by the specific goals of the study and the available resources.

References

  • FTIR Spectroscopy - Guide to Improving Chemical Processes. Mettler Toledo. [Link]

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015, November 25). The Royal Society of Chemistry. [Link]

  • In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015, December 8). PMC - NIH. [Link]

  • Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR. (2009, January 23). Chemical Online. [Link]

  • NMR Methods for Kinetic Analysis. ResearchGate. [Link]

  • Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Enzyme activity assays with HPLC. (2024, May 21). Reddit. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PMC - NIH. [Link]

  • How To Run A Reaction: The Quench. Department of Chemistry : University of Rochester. [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

  • Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific. [Link]

  • 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). (2023, June 26). Journal of Chemical Education - ACS Publications. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Quenching of Pyrophoric Materials. (2016, November 22). Richmond Sarpong. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (2020, November 2). Spectroscopy Online. [Link]

  • NMR analysis of product mixtures in electrophilic aromatic substitution. ACS Publications. [Link]

  • In Situ Monitoring of Particle Formation with Spectroscopic and Analytical Techniques Under Solvothermal Conditions. ResearchGate. [Link]

  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering. [Link]

  • 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Videos & Practice Problems. Pearson. [Link]

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2020, April 13). PubMed. [Link]

  • Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. (2007, February 1). PubMed. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • Quenching Reactive Substances. (2006, October 27). KGROUP. [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023, April 8). PMC - NIH. [Link]

  • Tert-butyl 4-fluoro-2-nitrobenzoate. PubChem. [Link]

Sources

Application Note & Protocol: A Guide to the Work-Up and Purification of Tert-butyl 2-fluoro-5-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 2-fluoro-5-nitrobenzoate is a pivotal building block in medicinal and agrochemical research, prized for its role in synthesizing complex molecules via nucleophilic aromatic substitution (SNAr).[1] Its unique electronic structure, featuring a fluorine atom activated by an ortho-ester and a para-nitro group, facilitates the introduction of diverse nucleophiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential work-up and purification procedures following reactions with this versatile substrate. We delve into the underlying chemical principles, offer detailed step-by-step protocols, and provide expert insights to navigate common challenges, ensuring high purity and yield of the desired substitution products.

Foundational Principles: The Chemistry of this compound

The SNAr Mechanism: An Overview

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike SN1 and SN2 reactions, the SNAr mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The potent electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, particularly when it is positioned ortho or para to the leaving group.[3]

  • Elimination & Aromaticity Restoration: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

An often-surprising aspect of SNAr for those familiar with aliphatic substitutions is the identity of the leaving group. While fluoride is a poor leaving group in SN2 reactions, in SNAr, the C-X bond cleavage is not the rate-determining step. Instead, the initial nucleophilic attack is rate-limiting. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating the initial attack and making it an excellent leaving group for SNAr reactions, often superior to other halogens.[4]

Key Characteristics and Potential Side Reactions

Understanding the properties of the starting material and potential byproducts is critical for designing an effective work-up.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 526218-22-4 [1]
Molecular Formula C₁₁H₁₂FNO₄ [1][5]
Molecular Weight 241.22 g/mol [1][5]
Appearance Brown or off-white solid [1]

| Purity | ≥ 96% (HPLC) |[1] |

Potential Complications:

  • Ester Hydrolysis: The tert-butyl ester group, while generally stable, can be susceptible to cleavage under strongly acidic or certain basic conditions, especially at elevated temperatures.[6][7] This would result in the formation of the corresponding carboxylic acid, which possesses significantly different polarity and solubility.

  • Excess Nucleophile: Reactions are often run with a slight excess of the nucleophile, which must be removed during the work-up.

  • Base-Related Impurities: Many SNAr reactions employ a base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile or scavenge the HF byproduct. These basic residues must be thoroughly removed.

Strategic Work-Up and Purification Workflow

An effective work-up isolates the crude product from the reaction solvent, unreacted starting materials, reagents, and byproducts. The purification step then refines this crude material to the desired level of purity. The logical flow of this process is paramount for success.

Workup_Workflow cluster_0 Phase 1: Reaction Termination cluster_1 Phase 2: Isolation cluster_2 Phase 3: Purification Reaction_Mixture Completed Reaction Mixture (Product, Solvent, Reagents, Byproducts) Quench Step 1: Quenching (e.g., Addition of Water or aq. NH4Cl) Reaction_Mixture->Quench Stops the reaction Extraction Step 2: Liquid-Liquid Extraction (e.g., EtOAc / Water) Quench->Extraction Moves to isolation phase Washing Step 3: Aqueous Washes (Water, Brine, etc.) Extraction->Washing Remove water-soluble impurities Drying Step 4: Drying & Concentration (e.g., Na2SO4, Rotary Evaporation) Washing->Drying Remove residual water Crude_Product Crude Product Drying->Crude_Product TLC Step 5: TLC Analysis (Assess purity & determine conditions) Crude_Product->TLC Moves to purification phase Chromatography Step 6: Column Chromatography (Separate product from impurities) TLC->Chromatography Guides separation Pure_Product Pure Product Chromatography->Pure_Product

Caption: General workflow for the work-up and purification of SNAr reactions.

Detailed Experimental Protocols

The following protocols are designed for a typical SNAr reaction of this compound (1.0 eq) with a generic amine or alcohol nucleophile (1.1-1.5 eq) in a polar aprotic solvent like DMF or DMSO, using a base such as K₂CO₃.

Protocol 1: Standard Aqueous Work-Up and Extraction

This procedure is designed to isolate a neutral product that is soluble in common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

Materials:

  • Reaction mixture

  • Deionized water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS analysis, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing deionized water (typically 5-10 times the volume of the reaction solvent). This step precipitates the organic product while dissolving the solvent (DMF/DMSO) and inorganic salts.

    Expert Insight: Pouring the reaction into water is generally preferred over adding water to the reaction. This ensures rapid dilution and cooling, minimizing potential side reactions.

  • Liquid-Liquid Extraction:

    • Transfer the aqueous slurry to a separatory funnel.

    • Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 50 mL for a 10 mmol scale reaction).[8]

    • Combine the organic layers.

    Causality: Ethyl acetate is a good choice as it is relatively non-polar, has low miscibility with water, a low boiling point for easy removal, and can dissolve a wide range of organic products.

  • Washing the Organic Layer:

    • Wash the combined organic layers sequentially with:

      • Deionized Water (2x): To remove the majority of the residual high-boiling solvent (DMF/DMSO).

      • Saturated aq. NaHCO₃ (1x): To neutralize and remove any acidic impurities.

      • Saturated Brine (1x): To remove the bulk of the dissolved water from the organic phase and help break any emulsions that may have formed.

    Expert Insight: After each wash, allow the layers to separate fully. Drain the lower (aqueous) layer and retain the upper (organic) layer. The order of these washes is critical for efficient purification.

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Column chromatography is the most common method for purifying products from these reactions, separating compounds based on their differential adsorption to a stationary phase.[9]

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel)

  • Hexanes and Ethyl Acetate (or other appropriate solvents)

  • Glass column or automated flash chromatography system

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the crude material on a TLC plate alongside the starting material if available.

    • Develop the plate in various solvent systems (e.g., starting with 10% EtOAc in Hexanes and increasing polarity).

    • The ideal solvent system will give the product an Rf value of ~0.3 and show good separation from impurities.

Table 2: Example TLC Data Log

Solvent System Rf (Starting Material) Rf (Product) Rf (Byproduct) Observations
10% EtOAc/Hexanes 0.6 0.4 0.1 Good separation

| 20% EtOAc/Hexanes | 0.8 | 0.6 | 0.3 | Spots too high |

  • Column Packing and Sample Loading:

    • Slurry Pack: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes). Pour this into the column and allow it to pack under gentle pressure.

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent. This method typically results in better separation. Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) as the column runs. For example, move from 5% to 10% to 20% EtOAc in Hexanes.

    • Collect fractions and monitor their contents by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

    • Confirm identity and purity using analytical techniques such as NMR and MS.

Troubleshooting and Safety

Problem Potential Cause Solution
Persistent Emulsion during Extraction High concentration of salts or polar byproducts.Add a small amount of brine to the separatory funnel and swirl gently. If persistent, filter the entire mixture through a pad of Celite.
Product Crashes Out in Separatory Funnel Product has low solubility in the chosen extraction solvent.Add a co-solvent (e.g., a small amount of THF or more DCM) to increase solubility. Perform the extraction with a larger total volume of solvent.
Poor Separation on Column Inappropriate solvent system; column overloading.Re-evaluate the solvent system using TLC. Use less crude material for the amount of silica gel (typically a 1:50 to 1:100 mass ratio of crude to silica).
Ester Hydrolysis Detected Work-up conditions were too acidic or basic; reaction ran too hot or for too long.Use a milder work-up (e.g., avoid strong acids/bases). If the acid is formed, it can often be removed by a NaHCO₃ wash or separated by chromatography.

Safety Precautions: this compound is a chemical reagent and should be handled with appropriate care.[10] Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle the compound and all solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use.[10][11]

References

  • Rapid separation of nitroaromatic compounds by solvating gas chromatography. (2000). Drug and Chemical Toxicology. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). ResearchGate. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. Course Hero. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2007). ResearchGate. [Link]

  • MSDS of 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. Capot Chemical Co., Ltd. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]

  • Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. DTIC. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (2005). ResearchGate. [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. [Link]

  • THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. DTIC. [Link]

  • This compound. PubChem. [Link]

  • Nitrolysis of carboxylic t-butyl and 1-adamantyl esters. Semantic Scholar. [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Tert-butyl 2-fluoro-4-nitrobenzoate. PubChem. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

Sources

Topic: High-Purity Isolation of Tert-butyl 2-fluoro-5-nitrobenzoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Tert-butyl 2-fluoro-5-nitrobenzoate is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceuticals and agrochemicals.[1] The purity of this intermediate is paramount, as contaminants can lead to significant side reactions, reduced yields, and complex downstream purification challenges. This document provides a comprehensive, field-tested protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from mobile phase selection to fraction analysis, ensuring a reproducible and efficient workflow for obtaining the compound with ≥98% purity.

Introduction: The Rationale for High-Purity Isolation

The subject compound, this compound (MW: 241.22 g/mol ), possesses a moderately polar structure due to the presence of nitro and ester functional groups.[2][3] In typical synthetic routes, such as the esterification of 2-fluoro-5-nitrobenzoic acid, common impurities include unreacted starting acid, side-products from potential hydrolysis, and other process-related contaminants.[4] These impurities can interfere with subsequent reactions, for instance, by poisoning catalysts or participating in unwanted side reactions.

Column chromatography offers a robust solution for separating the target compound from these impurities based on differential partitioning between a stationary phase and a mobile phase.[5][6] This application note specifically details a normal-phase chromatography protocol, where a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[7][8] This approach is highly effective for moderately polar compounds like the target molecule.

Pre-Chromatography Analysis: Compound Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing a logical purification strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₂FNO₄[1][2][3]
Molecular Weight241.22 g/mol [1][2]
AppearanceBrown or off-white solid[1]
TPSA (Topological Polar Surface Area)69.44 Ų[2]
XLogP32.9[9]

The TPSA and LogP values indicate a compound of intermediate polarity, making it an ideal candidate for normal-phase silica gel chromatography.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents.[10][11] Handle the compound and solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

The Principle of Separation: Normal-Phase Chromatography

The separation mechanism relies on the polarity differences between the compounds in the crude mixture.[7] Silica gel, the stationary phase, is highly polar due to the presence of surface silanol (Si-OH) groups. As the non-polar mobile phase flows through the column, compounds are partitioned between the two phases.

  • Polar Compounds (e.g., unreacted 2-fluoro-5-nitrobenzoic acid) will have a strong affinity for the polar silica gel, causing them to adsorb strongly and move slowly down the column.

  • Non-Polar Compounds will have a greater affinity for the mobile phase, causing them to travel down the column more quickly.

  • This compound , being of intermediate polarity, will travel at a rate between the highly polar and non-polar impurities, allowing for its effective isolation.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1.0 g of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.

Step 1: Method Development with Thin-Layer Chromatography (TLC)

The first and most critical step is to determine an optimal mobile phase composition using TLC.[5][13] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which generally translates well to column chromatography.[14]

Protocol:

  • Prepare three eluent test mixtures of Ethyl Acetate (EtOAc) in Hexane: 5% EtOAc, 10% EtOAc, and 20% EtOAc.

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Spot the dissolved crude mixture onto three separate silica gel TLC plates.

  • Develop each plate in a sealed chamber containing one of the prepared eluent mixtures.

  • After the solvent front has reached near the top of the plate, remove and visualize the spots under UV light (254 nm).

  • Calculate the Rf value for the product spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will provide good separation between the product and its impurities with the product Rf in the 0.2-0.4 range. For this compound, a system of 10-15% Ethyl Acetate in Hexane is often a good starting point.[15]

Step 2: Column Preparation and Sample Loading

For optimal separation, dry loading the sample onto the column is highly recommended as it prevents solvent-related band broadening at the origin.

Protocol:

  • Column Selection: For 1.0 g of crude material, a 40 g silica gel flash column is appropriate, maintaining a silica-to-sample ratio of at least 40:1.[13]

  • Sample Preparation (Dry Loading):

    • Dissolve the 1.0 g of crude product in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).

    • Add approximately 2-3 g of silica gel to this solution.

    • Remove the solvent completely under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Column Equilibration:

    • Install the 40 g silica column onto the flash chromatography system.

    • Equilibrate the column by pumping the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexane) through it for 3-5 column volumes.

  • Loading: Carefully transfer the silica-adsorbed sample onto the top of the equilibrated column bed.

Step 3: Elution, Fraction Collection, and Analysis

A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most efficient method for separating components with different polarities.

Protocol:

  • Elution Program: Set up a linear gradient on the flash chromatography system. A typical gradient for this separation would be:

    • Initial Conditions: 5% EtOAc / 95% Hexane for 2 column volumes.

    • Gradient: Linearly increase from 5% to 30% EtOAc over 10-12 column volumes.

    • Hold: Maintain 30% EtOAc for an additional 2-3 column volumes to elute any remaining polar impurities.

  • Fraction Collection: Collect fractions based on the UV detector response (monitoring at 254 nm). Set the fraction collector to trigger for all significant peaks.

  • Fraction Analysis:

    • Analyze the collected fractions corresponding to the main peak using TLC (using the system developed in Step 1).

    • Spot every 2-3 fractions on a single TLC plate to quickly identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure product spot.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Obtain the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H-NMR and HPLC.

Visualization of the Workflow

The overall process can be visualized as a logical sequence of steps, from initial analysis to the final pure compound.

G cluster_prep Preparation & Method Development cluster_purification Purification & Isolation cluster_analysis Analysis & Final Product TLC 1. TLC Method Development DryLoad 2. Dry Sample Loading TLC->DryLoad Equil 3. Column Equilibration DryLoad->Equil Elute 4. Gradient Elution Equil->Elute Collect 5. Fraction Collection Elute->Collect TLC_Analysis 6. TLC Analysis of Fractions Collect->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Summary of Key Parameters and Expected Results

ParameterRecommended Value / SettingRationale
Stationary Phase Silica Gel, 40-63 µm particle sizeStandard polar adsorbent for normal-phase chromatography.[5][13]
Crude Sample Load 1.0 gFor a 40 g column, maintaining a 1:40 sample-to-silica ratio.
Sample Loading Dry Loading on Silica GelMinimizes band broadening and improves resolution.
Mobile Phase A HexaneNon-polar component.[15]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to increase eluent strength.[15][16]
Elution Profile Linear Gradient: 5% to 30% EtOAc over 12 CVEfficiently separates non-polar impurities first, then elutes the product, and finally removes polar impurities.
Flow Rate 40 mL/minA standard flow rate for a 40 g column providing a balance between speed and resolution.
Detection UV at 254 nmThe aromatic nitro-compound has a strong chromophore for UV detection.
Expected Purity ≥98% (by HPLC/NMR)This method is robust for removing common synthetic impurities.[1][2]
Expected Yield 75-90%Dependent on the purity of the crude material; some loss during chromatography is expected.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloaded.- Sample loaded in a strong solvent (wet loading).- Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Use the dry loading technique described.
Product Elutes Too Quickly (Low Rf) - Mobile phase is too polar.- Decrease the initial and final percentage of ethyl acetate in the gradient.
Product Does Not Elute - Mobile phase is not polar enough.- Increase the final percentage of ethyl acetate in the gradient or add a small percentage of a stronger solvent like methanol (1-2%).
Cracked Column Bed - Air bubbles introduced during packing.- Rapid changes in solvent composition.- Ensure the column is properly packed and equilibrated.- Use a linear, gradual gradient instead of a step gradient.

Conclusion

The protocol outlined in this application note presents a systematic and reliable method for the purification of this compound using automated flash column chromatography. By employing a logical workflow that begins with TLC-based method development and utilizes a gradient elution strategy with dry sample loading, researchers can consistently achieve high purity (≥98%) and good recovery of the target compound. This ensures the quality of the intermediate, which is critical for the success of subsequent stages in drug development and chemical synthesis.

References

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography . Santai Technologies. Available from: [Link]

  • This compound | C11H12FNO4 . PubChem. Available from: [Link]

  • How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? . Biotage. Available from: [Link]

  • Chromatography: Solvent Systems For Flash Column . University of Rochester, Department of Chemistry. Available from: [Link]

  • MSDS of 2-Fluoro-5-nitro-benzoic acid tert-butyl ester . Capot Chemical Co., Ltd. Available from: [Link]

  • Column chromatography . Wikipedia. Available from: [Link]

  • Column Chromatography . University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns . Agilent Technologies, Inc. Available from: [Link]

  • Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 . PubChem. Available from: [Link]

  • Column Chromatography: Principles, Procedure, and Applications . Phenomenex. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . ALWSCI Technologies. Available from: [Link]

  • Column chromatography . Columbia University. Available from: [Link]

  • Column chromatography (video) . Khan Academy. Available from: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

Sources

Scale-up synthesis using Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of Tert-butyl 2-fluoro-5-nitrobenzoate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical building block in modern medicinal and agrochemical research.[1] Its unique structure, featuring an activated fluoro group for nucleophilic aromatic substitution (SNAr) and a tert-butyl ester protecting group, makes it a valuable intermediate for constructing complex molecular architectures.[1] The tert-butyl ester moiety enhances stability and solubility, which is advantageous for subsequent synthetic transformations.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety protocols necessary for transitioning from bench-scale to pilot-plant production.

The Synthetic Strategy: A Deliberate Choice

The synthesis of this compound begins with the commercially available precursor, 2-fluoro-5-nitrobenzoic acid.[2][3] The primary transformation is the esterification of the carboxylic acid.

The Core Reaction: Esterification

The key challenge in this synthesis is the formation of the sterically hindered tert-butyl ester. Standard Fischer esterification conditions (refluxing in tert-butanol with a strong acid catalyst) are often inefficient and can lead to decomposition and the formation of isobutylene, particularly at larger scales.[4] Therefore, a more robust and controlled method is required.

The protocol detailed here employs a widely-used and scalable method involving the activation of the carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP). This approach offers mild reaction conditions, high efficiency, and avoids the harsh acidic environments that can compromise the sensitive nitroaromatic system.

Detailed Scale-Up Protocol

This protocol is designed for a multi-gram to kilogram scale and emphasizes safety, efficiency, and product purity.

Step 1: Reagent Preparation and Charging
  • Vessel Setup : A clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser is required.

  • Inert Atmosphere : Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere, minimizing potential side reactions involving moisture.

  • Solvent Addition : Charge the reactor with an appropriate solvent. Tetrahydrofuran (THF) is a suitable choice due to its ability to dissolve the starting materials and its appropriate boiling point.

  • Reagent Charging :

    • Add 2-fluoro-5-nitrobenzoic acid (1.0 eq) to the solvent with moderate agitation.

    • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). Note: DMAP is a catalyst; using a sub-stoichiometric amount is crucial. .

  • Temperature Control : Cool the resulting slurry to 0-5 °C using a circulating chiller. This is critical for controlling the exotherm during the addition of the activating agent.

  • Activator Addition : Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in THF to the cooled mixture over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

Step 2: Reaction and Monitoring
  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.

  • Monitoring : The reaction progress should be diligently monitored to determine the point of completion. This prevents the formation of byproducts from over-reaction and ensures optimal yield. Recommended techniques include:

    • Thin-Layer Chromatography (TLC) : A rapid, qualitative method for visualizing the consumption of the starting material.

    • High-Performance Liquid Chromatography (HPLC) : The preferred method for quantitative analysis, providing precise data on the conversion of the starting material and the formation of the product.[5]

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for identifying volatile components and confirming product identity.[5]

Step 3: Work-up and Isolation
  • Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding water.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Washing : Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (to remove unreacted acid).

    • Water.

    • Saturated sodium chloride (brine) solution (to aid phase separation).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

For large-scale synthesis, recrystallization is the most economical and efficient purification method.[6]

  • Solvent Selection : Screen for an appropriate recrystallization solvent. Ethanol, methanol, or an isopropyl alcohol/water mixture are excellent starting points.[6] The ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility at room temperature or below.

  • Procedure :

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • If colored impurities persist, the hot solution can be treated with activated charcoal and then hot-filtered.[6]

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Complete the crystallization by cooling the flask in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Data Summary and Workflow Visualization

Table 1: Key Reaction Parameters
ParameterSpecificationRationale
Starting Material 2-Fluoro-5-nitrobenzoic acidCommercially available precursor.
Reagents Di-tert-butyl dicarbonate, DMAPMild and efficient for tert-butyl ester formation.
Molar Ratio Acid:(Boc)₂O:DMAP = 1:1.2:0.1Excess (Boc)₂O drives reaction to completion; DMAP is catalytic.
Solvent THFGood solubility for reactants; appropriate boiling point.
Temperature 0-5 °C (addition), 20-25 °C (reaction)Controls initial exotherm and allows for steady reaction rate.
Reaction Time 12-24 hoursTypical duration for high conversion.
Monitoring HPLC, TLCEnsures reaction is tracked accurately to completion.[5]
Purification RecrystallizationMost effective and scalable method for high purity solid.[6]
Expected Yield 85-95%Typical yield for this optimized process.
Diagram 1: Synthesis Workflow

cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Synthesis & Monitoring cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification prep1 Charge Reactor with 2-Fluoro-5-nitrobenzoic Acid, DMAP, and THF prep2 Cool to 0-5 °C prep1->prep2 prep3 Slowly Add (Boc)₂O Solution in THF prep2->prep3 react1 Warm to Room Temperature (Stir for 12-24h) prep3->react1 Addition Complete react2 Monitor by HPLC/TLC until completion react1->react2 workup1 Quench with Water react2->workup1 Reaction Complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash Organic Layer (NaHCO₃, Brine) workup2->workup3 workup4 Dry and Concentrate to Crude Product workup3->workup4 purify1 Recrystallize from Ethanol or IPA workup4->purify1 Crude Solid purify2 Filter and Dry purify1->purify2 purify3 Final Product: Tert-butyl 2-fluoro-5-nitrobenzoate purify2->purify3

Caption: Workflow for the scale-up synthesis of this compound.

Critical Scale-Up Considerations

  • Thermal Management : The reaction between the activated carboxylic acid and (Boc)₂O can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. Controlled, slow addition of the activating agent is the primary method for managing the exotherm.

  • Mixing Efficiency : As the scale increases, ensuring homogeneous mixing is vital. Inadequate agitation can lead to localized "hot spots," byproduct formation, and lower yields. An overhead mechanical stirrer with appropriate impeller design is necessary.

  • Safety : Nitroaromatic compounds present specific hazards.[7] They are often toxic and can be absorbed through the skin.[8][9] Prolonged or repeated exposure can cause damage to organs.[10] All handling should be performed with appropriate personal protective equipment in a well-ventilated area.[8][11]

Safety and Handling Protocols

All operations must be conducted following a thorough hazard analysis.

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[10]

  • Engineering Controls : All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Reagent Hazards :

    • Nitroaromatic Compounds : Toxic if swallowed, inhaled, or in contact with skin.[10] They can cause methemoglobinemia, characterized by cyanosis (blue discoloration of the skin).[10]

    • Di-tert-butyl dicarbonate ((Boc)₂O) : A lachrymator and irritant. Handle with care.

    • 4-(Dimethylamino)pyridine (DMAP) : Highly toxic and readily absorbed through the skin.

  • Spill & Waste Management :

    • In case of a spill, absorb with an inert material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[8]

    • Prevent any material from entering drains or waterways.[10][11]

    • Dispose of all chemical waste through certified channels in accordance with local, state, and federal regulations.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • Safety Data Sheet: Nitrobenzene - Carl ROTH. (URL: )
  • Aldrich 146439 - SAFETY D
  • 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling - Benchchem. (URL: )
  • High-Purity 2-Fluoro-5-nitrobenzoic Acid: Synthesis, Applications & Sourcing
  • 2-Fluoro-5-nitro-benzoic acid tert-butyl ester - Chem-Impex. (URL: )
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (URL: [Link])

  • Nitrobenzene - Incident management - GOV.UK. (URL: [Link])

  • Nitrobenzene - HAZARD SUMMARY. (URL: )
  • Nucleophilic aromatic substitution reaction scope and limit
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google P
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • What is the suitable method to protect benzoic acid using tert-butyl alcohol? - ResearchGate. (URL: [Link])

  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. (URL: [Link])

  • Esterification of nitrobenzoic acids - US3948972A - Google P
  • Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem. (URL: [Link])

  • Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed. (URL: [Link])

  • Synthesis of 2,3,5-trimethylbenzoquinone from 2,3,6-trimethylphenol and tert-butyl hydroperoxide in microreactors | Request PDF - ResearchGate. (URL: [Link])

  • Certificate of analysis - Thermo Fisher Scientific. (URL: [Link])

  • 2-FLUORO-5-NITRO-BENZOIC ACID TERT-BUTYL ESTER - Safety Data Sheet. (URL: [Link])

  • CN116396171A - Synthesis method of 2-fluoro-5-nitrobenzaldehyde - Google P

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tert-butyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Instead of a generic overview, we will directly address the common challenges and side reactions encountered during its use in a practical, question-and-answer format. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting.

This compound (CAS 526218-22-4) is a valuable reagent characterized by two primary reactive centers: the electron-deficient aromatic ring primed for Nucleophilic Aromatic Substitution (SNAr), and the acid-labile tert-butyl ester protecting group.[1] The strongly electron-withdrawing nitro group, positioned para to the fluorine, significantly activates the ring for nucleophilic attack, making fluorine an excellent leaving group.[2][3] The tert-butyl ester provides stability across a range of reaction conditions, such as those involving bases or nucleophiles, but can be selectively removed under acidic conditions.[4][5]

This dual reactivity is the source of its synthetic utility and, occasionally, its experimental challenges. This guide is structured into two main sections addressing these distinct functionalities.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the fluoride atom is often the primary goal when using this reagent. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.[2][6] The stability of this intermediate, and thus the reaction's success, is highly dependent on reaction conditions.

FAQ 1: My SNAr reaction is sluggish or incomplete. What are the common causes and how can I resolve this?

This is a frequent issue stemming from several potential factors, primarily related to the nucleophilicity of the attacking species and the reaction environment.

Root Cause Analysis:

  • Insufficient Nucleophilicity: The incoming nucleophile (e.g., an alcohol, amine, or thiol) may not be sufficiently reactive. Alcohols and phenols, for instance, typically require deprotonation by a suitable base to form the more potent alkoxide or phenoxide.

  • Improper Base Selection: If a base is used, its strength and solubility are critical. A base that is too weak will not generate enough of the active nucleophile. A heterogeneous base (e.g., K₂CO₃) may require longer reaction times or phase-transfer catalysts.

  • Suboptimal Temperature: SNAr reactions often require heat to overcome the activation energy of the initial nucleophilic attack. Room temperature may be insufficient for less reactive nucleophiles.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they solvate the cation of the base (e.g., Na⁺, K⁺) while leaving the nucleophile relatively "bare" and reactive. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding.

Troubleshooting Workflow:

start Incomplete S_N_Ar Reaction check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_base Is the base appropriate? check_nucleophile->check_base Yes use_stronger_base Action: Use a stronger base (e.g., NaH, t-BuOK) check_nucleophile->use_stronger_base No check_temp Is the temperature optimal? check_base->check_temp Yes check_base->use_stronger_base No check_solvent Is the solvent polar aprotic? check_temp->check_solvent Yes increase_temp Action: Increase reaction temperature (e.g., 60-100 °C) check_temp->increase_temp No change_solvent Action: Switch to anhydrous DMF or DMSO check_solvent->change_solvent No success Reaction Complete check_solvent->success Yes use_stronger_base->check_base increase_temp->check_solvent change_solvent->success

Caption: Troubleshooting logic for incomplete SNAr reactions.

Recommended Actions & Conditions

ParameterRecommendationRationale
Base For alcohols/phenols, use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).Ensures complete deprotonation to generate the highly reactive alkoxide/phenoxide nucleophile.[2]
Temperature Start at 60 °C and increase incrementally to 80-100 °C if needed.Provides sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
Solvent Use anhydrous polar aprotic solvents such as DMF or DMSO.These solvents enhance nucleophilicity and can dissolve a wider range of salts. Ensure the solvent is anhydrous to prevent quenching the base/nucleophile.
Monitoring Monitor reaction progress by TLC or LC-MS every 1-2 hours.Prevents running the reaction for an unnecessarily long time, which can lead to decomposition or side products.
Experimental Protocol: General Procedure for SNAr with a Phenolic Nucleophile

This protocol describes a standard procedure for reacting a phenol with this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.1 equivalents) and anhydrous DMF (approx. 0.2 M).

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Expert Insight: Adding the base slowly at 0 °C helps to control the exothermic reaction and prevent potential side reactions.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium phenoxide should be observed.

  • SNAr Reaction: Add this compound (1.0 equivalent) to the flask.

  • Heating: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Part 2: Troubleshooting Tert-butyl Ester Manipulations

The tert-butyl ester is a robust protecting group, prized for its stability. However, its removal, which relies on acid-catalyzed cleavage, can introduce a unique set of challenges.[7]

FAQ 2: I'm observing a new, higher molecular weight impurity after acidic deprotection. What is it and how can I prevent it?

This is a classic signature of side reactions caused by the tert-butyl cation (t-Bu⁺), a highly reactive electrophile generated during the cleavage process.[8]

Root Cause Analysis:

The deprotection mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation to yield the carboxylic acid and isobutylene (after deprotonation of the cation).

  • Mechanism of Side Reaction: If other nucleophilic sites exist on your molecule—especially electron-rich aromatic rings or heteroatoms—the tert-butyl cation can act as an alkylating agent, leading to unwanted C-alkylation or N/O/S-alkylation. This adds a tert-butyl group (+56 Da) to your molecule.

Troubleshooting Workflow:

start t-Butylation Side Product Observed check_scavenger Was a cation scavenger used? start->check_scavenger add_scavenger Action: Add scavenger to cleavage cocktail (e.g., TIS, H₂O, Thioanisole) check_scavenger->add_scavenger No success Clean Deprotection check_scavenger->success Yes, but still seeing it check_conditions Re-run reaction and check for side product add_scavenger->check_conditions check_conditions->success

Caption: Workflow for mitigating t-butyl cation side reactions.

Recommended Scavengers & Conditions

ScavengerAmount (v/v)Mechanism of Action
Triisopropylsilane (TIS) 2-5%Reduces the tert-butyl cation to isobutane via hydride transfer.[8]
Water 2-5%Traps the tert-butyl cation to form tert-butanol.[8]
Thioanisole 2-5%Acts as an external aromatic nucleophile, becoming preferentially alkylated by the tert-butyl cation.
1,2-Ethanedithiol (EDT) 2-5%A sulfur-based nucleophile that effectively traps carbocations.

Self-Validation: A standard cleavage cocktail for sensitive substrates is a mixture of TFA/DCM/TIS/H₂O (e.g., 90:5:2.5:2.5). The inclusion of scavengers is a self-validating system; their presence is designed to preemptively address the known, primary side reaction pathway.

FAQ 3: The acidic conditions required for cleavage are degrading my product or cleaving other acid-labile groups (e.g., Boc, silyl ethers). What are my options for milder or orthogonal deprotection?

Strong acids like TFA can be too harsh for complex molecules. Fortunately, several milder methods exist that exploit different reaction conditions.[7][9]

Root Cause Analysis:

  • Substrate Sensitivity: Functional groups such as acetals, ketals, N-Boc groups, and some silyl ethers (like TBS) are also susceptible to cleavage under strong acidic conditions.[9] The goal is to find conditions that are selective for the tert-butyl ester.

  • Kinetic vs. Thermodynamic Control: While both Boc and t-butyl esters are acid-labile, the Boc group is generally more sensitive, allowing for potential kinetic selectivity with carefully controlled conditions.[9] However, for true orthogonality, a non-acidic method is preferred.

Alternative Deprotection Methods

MethodReagents & ConditionsRationale & Selectivity
Mild Lewis Acid Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)A much milder Lewis acid that can coordinate to the ester and facilitate cleavage, often leaving Boc groups intact.[7]
Aqueous Acid 85% Phosphoric Acid (H₃PO₄) in TolueneProvides milder, biphasic conditions that can be effective at slightly elevated temperatures (40-50 °C) while preserving many other acid-sensitive groups.[10][11]
Heterogeneous Catalysis Silica Gel (SiO₂) in refluxing TolueneA non-acidic, thermolytic method. The silica surface is believed to facilitate the elimination of isobutylene. This method is selective for t-butyl esters over t-butyl ethers.[12]
Experimental Protocol: Mild Deprotection using Silica Gel

This protocol provides a method for cleaving the tert-butyl ester under neutral, thermolytic conditions, which is ideal for acid-sensitive substrates.[12]

  • Setup: To a round-bottom flask, add the tert-butyl ester substrate (1.0 equivalent) and silica gel (approx. 10-20 times the weight of the substrate).

  • Solvent: Add Toluene to create a stirrable slurry (approx. 0.1 M).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

    • Expert Insight: Vigorous stirring is essential to ensure good contact between the substrate and the silica gel surface.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.

  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Filter off the silica gel and wash it thoroughly with a polar solvent in which the product is soluble (e.g., ethyl acetate or methanol).

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified further if necessary.

References
  • Fiveable. (n.d.). Tert-butyl esters Definition. Retrieved from Fiveable. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from Organic Chemistry Portal. [Link]

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia. [Link]

  • YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Retrieved from YouTube. [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved from Chemistry Stack Exchange. [Link]

  • National Institutes of Health. (n.d.). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Retrieved from NIH. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from YouTube. [Link]

Sources

Preventing hydrolysis of Tert-butyl 2-fluoro-5-nitrobenzoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl 2-fluoro-5-nitrobenzoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a valuable intermediate, but its susceptibility to hydrolysis can present challenges.[1] This guide provides in-depth, field-tested insights and actionable protocols to help you anticipate and prevent unwanted hydrolysis, ensuring the integrity and success of your reactions.

Understanding the Hydrolysis Challenge

The tert-butyl ester functional group is known for its unique stability and cleavage characteristics. Unlike simple alkyl esters, which are readily hydrolyzed under basic conditions (saponification), tert-butyl esters are remarkably stable to basic hydrolysis.[2] However, they are labile under acidic conditions.[2] This dual nature is key to its utility but also the source of potential side reactions if conditions are not carefully controlled.

Mechanisms of Hydrolysis

Two primary pathways can lead to the unwanted cleavage of this compound back to 2-fluoro-5-nitrobenzoic acid:

  • Acid-Catalyzed Hydrolysis (AAL1 Mechanism): This is the most common pathway for tert-butyl ester cleavage. The reaction proceeds through a stable tertiary carbocation intermediate (tert-butyl cation), making it significantly faster than the hydrolysis of primary or secondary esters under acidic conditions.[3] Even trace amounts of acid (e.g., from reagents, glassware, or atmospheric CO₂ in the presence of moisture) can initiate this process.

  • Base-Promoted Hydrolysis (Saponification): While tert-butyl esters are generally resistant to base-catalyzed hydrolysis due to steric hindrance, this pathway is not impossible.[2][4] Under harsh conditions, such as high temperatures or with strong, unhindered nucleophilic bases, direct attack on the carbonyl carbon can occur, leading to the formation of the carboxylate salt.[5][6][7]

The diagram below illustrates the acid-catalyzed mechanism, which is the primary concern for this specific molecule.

G cluster_acid_hydrolysis Acid-Catalyzed Hydrolysis (A_AL1 Mechanism) cluster_products Ester Tert-butyl Ester ProtonatedEster Protonated Ester (Carbonyl Oxygen) Ester->ProtonatedEster + H⁺ (fast) ProtonatedEster->Ester - H⁺ (fast) Carbocation Tert-butyl Cation (Stable) ProtonatedEster->Carbocation Rate-determining step (Slow, Unimolecular) Acid Carboxylic Acid (2-fluoro-5-nitrobenzoic acid) Alcohol Tert-butanol Carbocation->Alcohol + H₂O (fast) - H⁺ Proton H+ Water H₂O

Caption: Acid-catalyzed hydrolysis of a tert-butyl ester.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions involving this compound.

Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on the fluoride, but my yield is low, and I've isolated 2-fluoro-5-nitrobenzoic acid as a major byproduct. What went wrong?

A1: This is a classic sign of unintended hydrolysis. The most likely culprits are:

  • Acidic Reagents or Byproducts: Your nucleophile or reaction conditions might be generating acidic species. For example, using an amine salt (e.g., R-NH₃⁺Cl⁻) without sufficient base to neutralize it will create an acidic environment.

  • Moisture Contamination: Water is a reactant in hydrolysis.[8] Using non-anhydrous solvents or reagents, or failing to run the reaction under an inert atmosphere, can introduce enough water to cause significant byproduct formation.[9][10]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis, especially if trace acid is present.

Solution Workflow:

  • Strictly Anhydrous Conditions: Dry all glassware in an oven (>120°C) and cool under vacuum or in a desiccator.[10] Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[10]

  • Base Selection: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base to scavenge any protons without attacking the ester.[11] Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 2,6-lutidine.[11] Avoid using aqueous bases like NaOH or K₂CO₃ solutions.

Q2: Can I use a protic solvent like ethanol or methanol for my reaction?

A2: It is strongly discouraged. Protic solvents can participate in hydrolysis and may also lead to transesterification, where the tert-butyl group is exchanged for the solvent's alkyl group (e.g., ethyl or methyl). Aprotic solvents are the preferred choice.

Solvent TypeRecommended ExamplesRationale
Aprotic Polar DMF, DMAc, DMSO, Acetonitrile (MeCN)Excellent for dissolving polar reagents and salts often used in SNAr reactions. Must be rigorously dried.
Aprotic Non-Polar Toluene, THF, DioxaneGood choices for reactions where polarity is less critical. THF and dioxane must be checked for peroxides and dried.

Q3: My reaction is complete, but I'm seeing hydrolysis during the aqueous workup. How can I prevent this?

A3: Workup conditions are a critical, often overlooked, source of hydrolysis. Acidic or basic aqueous washes can rapidly cleave the ester.

Protocol for a Safe Workup:

  • Cool the Reaction: Before quenching, cool your reaction mixture to 0°C to slow down all reaction rates, including potential hydrolysis.

  • Use Neutral or Mildly Basic Washes: Instead of a strong acid or base wash, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or brine (saturated NaCl). These are generally sufficient to remove inorganic salts without drastically altering the pH.

  • Minimize Contact Time: Perform extractions quickly. Do not let the organic layer remain in contact with the aqueous layer for extended periods.

  • Dry and Evaporate: After separation, immediately dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q4: How should I monitor my reaction for the formation of the hydrolyzed byproduct?

A4: Thin-Layer Chromatography (TLC) is an excellent in-process control. The hydrolyzed carboxylic acid is significantly more polar than the starting ester. It will have a much lower Rf value and may streak on the TLC plate.

  • TLC System: Use a moderately polar eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Co-spotting: Spot your reaction mixture alongside a sample of your starting material and, if available, a standard of 2-fluoro-5-nitrobenzoic acid. This provides an unambiguous identification of the byproduct spot.

For more quantitative analysis, methods like ¹H NMR, LC-MS, or spectrophotometry can be employed to determine the ratio of ester to acid.[12][13]

Preventative Protocols & Best Practices

Proactive measures are the best defense against hydrolysis. The following workflow is designed to minimize risk from the outset.

Sources

Technical Support Center: Optimizing SNAr Reactions of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) reaction of tert-butyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure your experiments are successful and reproducible.

Understanding the Critical Role of Temperature

The reaction temperature is a pivotal parameter in the SNAr reaction of this compound. It directly influences the reaction rate, yield, and purity of the desired product. An optimal temperature ensures the reaction proceeds at a reasonable rate without promoting side reactions or decomposition of the starting material or product. This guide will help you navigate the nuances of temperature optimization for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the SNAr reaction of this compound?

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the second, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]

Q2: Why is fluorine a good leaving group in this SNAr reaction, while it's a poor leaving group in SN2 reactions?

In SNAr reactions, the rate-determining step is usually the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This accelerates the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion is a faster step that re-establishes aromaticity. Therefore, the leaving group ability in SNAr reactions is often the reverse of that in SN2 reactions, with F > Cl > Br > I.

Q3: What are the typical solvents and bases used for this reaction?

Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used. These solvents can dissolve the reactants and stabilize the charged Meisenheimer intermediate without significantly solvating the nucleophile, which would decrease its reactivity.[2][3][4] Common bases include potassium carbonate (K2CO3) and triethylamine (Et3N) when using amine nucleophiles.[1] For alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be needed to generate the more potent anionic nucleophile.[1]

Q4: How does the strength of the nucleophile affect the optimal reaction temperature?

Stronger nucleophiles are more reactive and can often facilitate the reaction at lower temperatures. For instance, anionic nucleophiles like thiolates or alkoxides are generally more reactive than their neutral counterparts (thiols and alcohols) and may allow the reaction to proceed efficiently at room temperature or with gentle heating. Weaker nucleophiles, such as neutral amines or alcohols, will likely require higher temperatures to achieve a reasonable reaction rate.

Troubleshooting Guide

Issue 1: My reaction is very slow or not proceeding at all.

  • Potential Cause: The reaction temperature is too low.

    • Solution: Many SNAr reactions require heating to proceed at a practical rate.[5] If your reaction is sluggish at room temperature, gradually increase the temperature in 10-20 °C increments. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many amine nucleophiles with this substrate, temperatures in the range of 50-100 °C are effective.[1]

  • Potential Cause: Your nucleophile is not sufficiently reactive.

    • Solution: If you are using a weak nucleophile, such as an alcohol or a thiol, deprotonation with a suitable base (e.g., NaH, t-BuOK) prior to the addition of the electrophile will generate a more potent anionic nucleophile.[1][5] This can significantly increase the reaction rate and may allow for a lower reaction temperature.

  • Potential Cause: Inappropriate solvent choice.

    • Solution: Ensure you are using a polar aprotic solvent like DMF or DMSO.[2][3][4] Protic solvents can solvate the nucleophile, reducing its reactivity. Poor solubility of reactants can also hinder the reaction; in such cases, a different solvent system might be necessary.

Issue 2: I am observing multiple spots on my TLC, and the yield of my desired product is low.

  • Potential Cause: The reaction temperature is too high, leading to side reactions or decomposition.

    • Solution: High temperatures can lead to the decomposition of the starting material or the product.[4] Additionally, side reactions may become more prevalent at elevated temperatures. Reduce the reaction temperature and monitor the reaction for a longer period. It is often a trade-off between reaction rate and selectivity. Finding the minimum temperature required for a clean conversion is key.

  • Potential Cause: The tert-butyl ester is being cleaved.

    • Solution: The tert-butyl ester group is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. If your workup involves acidic or basic washes, perform them at a lower temperature and minimize contact time. If you suspect cleavage is occurring during the reaction, consider using a milder base or a lower reaction temperature.

  • Potential Cause: The nitro group is participating in side reactions.

    • Solution: While generally stable, nitroarenes can undergo reduction or other transformations under certain conditions, particularly at high temperatures in the presence of specific reagents. If you observe unexpected byproducts, consider lowering the reaction temperature.

Issue 3: The reaction works, but it is not reproducible.

  • Potential Cause: Inconsistent temperature control.

    • Solution: Use a reliable heating mantle with a temperature controller and a thermocouple to ensure a stable and accurate reaction temperature. Small fluctuations in temperature can lead to significant variations in reaction outcome, especially when operating near the upper or lower limits of the optimal temperature range.

  • Potential Cause: Presence of water.

    • Solution: Ensure your solvent and reagents are anhydrous, especially when using strong bases like NaH. Water can react with the base and also lead to hydrolysis of the starting material or product, resulting in the formation of 2-fluoro-5-nitrobenzoic acid.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization

This protocol provides a systematic approach to identifying the optimal reaction temperature for the SNAr reaction of this compound with a generic amine nucleophile.

  • Reaction Setup: In three separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate).

  • Reagent Addition: To each flask, add the amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., K2CO3, 2.0 eq).[1]

  • Temperature Screening:

    • Flask 1: Stir at room temperature (e.g., 25 °C).

    • Flask 2: Heat to a moderate temperature (e.g., 50 °C).

    • Flask 3: Heat to a higher temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) using TLC.

  • Analysis: After a set period (e.g., 24 hours), or once the starting material is consumed in one of the flasks, quench a small aliquot from each reaction with water and extract with ethyl acetate. Analyze the crude product distribution by LC-MS or 1H NMR to determine the conversion and the level of impurities.

  • Optimization: Based on the results, you can further narrow down the optimal temperature range. For example, if the reaction at 80 °C is fast but messy, and the reaction at 50 °C is clean but slow, you can run a subsequent experiment at 60 °C or 70 °C to find the best balance.

Data Interpretation

The following table summarizes potential outcomes at different temperature ranges to aid in your optimization process.

Temperature RangeExpected Reaction RatePotential for Side Reactions/DecompositionRecommended for...
Room Temperature (20-30 °C) Very slow to negligible for most neutral nucleophiles. May be sufficient for highly reactive anionic nucleophiles.LowHighly activated substrates or very strong nucleophiles.
Low-Moderate Heat (40-60 °C) Moderate rate. Often a good starting point for optimization.Generally low, but should be monitored.Most primary and secondary amine nucleophiles.
Moderate-High Heat (70-100 °C) Fast reaction rate.Increased risk of side reactions and decomposition of the tert-butyl ester or nitro group.Less reactive nucleophiles or sterically hindered substrates.
High Heat (>100 °C) Very fast reaction rate.High risk of decomposition and formation of multiple byproducts. The thermal stability of the tert-butyl ester becomes a significant concern.[6][7]Generally not recommended without careful evaluation of substrate and product stability.

Diagrams

SNAr_Mechanism cluster_intermediate Intermediate A This compound C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack (Rate-Determining Step) B Nucleophile (Nu-H) B->C D Substituted Product C->D Elimination of Fluoride (Fast) E Fluoride Ion (F-) F Protonated Base (H-Base)

Caption: SNAr Mechanism of this compound.

Temp_Optimization_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring & Analysis cluster_decision Decision Making cluster_outcome Outcome Start Set up parallel reactions (e.g., 25°C, 50°C, 80°C) Monitor Monitor by TLC/LC-MS at regular intervals Start->Monitor Analyze Analyze aliquots for conversion and purity Monitor->Analyze Decision Evaluate Results Analyze->Decision Optimal Optimal Temperature Identified Decision->Optimal Clean & Efficient Conversion Adjust Adjust Temperature Range and Repeat Decision->Adjust Slow/Incomplete or Side Reactions Adjust->Start Refine Conditions

Caption: Workflow for Systematic Temperature Optimization.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • Gajda, T., G-Sadkowska, K., & Gdaniec, M. (2021). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 11(45), 28235-28246.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society, 126(30), 9374-9381.
  • LibreTexts. (2021). 8.3. Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
  • Park, J., & Lee, I. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ChemistrySelect, 4(29), 8493-8497.
  • gChem Global. (n.d.).
  • BenchChem. (2025).
  • Neumann, C. N., & Ritter, T. (2018). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 140(34), 10848-10856.
  • Um, I. H., Lee, J. Y., & Park, J. Y. (2007). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Bulletin of the Korean Chemical Society, 28(8), 1363-1367.
  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 908920.
  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions.
  • LibreTexts. (2021). 4.7: Factors Affecting the SN1 Reaction. Chemistry LibreTexts.
  • Reddit. (2021). Can someone please explain nucleophile strength pattern for sn1 and sn2 reactions? r/OrganicChemistry.
  • Chem-Impex. (n.d.). tert-Butyl 2-fluoro-4-nitrobenzoate.
  • Chem-Impex. (n.d.). 2-Fluoro-5-nitro-benzoic acid tert-butyl ester.
  • Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. BenchChem.
  • ResearchGate. (2018). (±)
  • ChemScene. (n.d.).
  • Maximum Academic Press. (2023). Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate. Green Energy and Resources, 1(1), 100005.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate. (2023).
  • ResearchGate. (2021).
  • ResearchGate. (n.d.).
  • SciELO. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • PMC. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • PMC. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
  • Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. BenchChem.

Sources

Technical Support Center: Improving the Yield of Nucleophilic Aromatic Substitution with tert-Butyl 2-Fluoro-5-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions utilizing tert-butyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during experimentation.

Introduction

This compound is a valuable substrate for SNAr reactions. The presence of a strongly electron-withdrawing nitro group para to the fluorine atom, and an ortho-directing tert-butyl ester, activates the aromatic ring for nucleophilic attack.[1] The fluorine atom serves as an excellent leaving group in this context, often leading to faster reaction rates compared to other halogens.[2] However, achieving high yields can be challenging and is dependent on a careful selection of reaction parameters. This guide provides in-depth, experience-based insights to help you navigate these challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My SNAr reaction is showing low to no conversion. What are the primary factors I should investigate?

Low conversion is a common issue and can typically be traced back to one of four key areas: nucleophile reactivity, reaction conditions (solvent and temperature), the role of the base, or the stability of the starting material.

Troubleshooting Workflow: Low Conversion

low_conversion_workflow start Start: Low Conversion nucleophile Is the nucleophile sufficiently reactive? start->nucleophile conditions Are the reaction conditions optimal? nucleophile->conditions No solution Solution Found nucleophile->solution Yes base Is the base appropriate and anhydrous? conditions->base No conditions->solution Yes stability Is the starting material degrading? base->stability No base->solution Yes stability->solution Yes

Caption: A logical workflow for troubleshooting low reaction conversion.

Q2: How does the choice of nucleophile impact the reaction, and how can I enhance its reactivity?

The nature of the nucleophile is critical. Weakly nucleophilic species will struggle to attack the electron-deficient aromatic ring, leading to sluggish or incomplete reactions.

  • Expertise & Experience: For alcohol and thiol nucleophiles, it is highly recommended to pre-treat them with a strong, non-nucleophilic base to generate the corresponding alkoxide or thiolate. This significantly increases their nucleophilicity. For amine nucleophiles, their inherent basicity is often sufficient, but an external base is still required to neutralize the HF byproduct.

  • Trustworthiness: A self-validating approach is to perform a small-scale trial reaction where the alkoxide or thiolate is generated in situ versus a pre-formed approach. A notable increase in yield with the pre-formed nucleophile confirms that nucleophilicity was a limiting factor.

Table 1: Nucleophile Strength and Recommended Activation
Nucleophile TypeExampleRelative StrengthRecommended Activation
AlcoholsMethanol, PhenolWeakPre-treat with NaH or K-OtBu to form the alkoxide.
ThiolsThiophenolModeratePre-treat with NaH or a carbonate base to form the thiolate.
AminesPiperidine, MorpholineStrongGenerally used directly, with a non-nucleophilic base scavenger.
Q3: The reaction is still slow even with a strong nucleophile. How do I optimize the solvent and temperature?

Solvent choice is paramount in SNAr reactions. The solvent must be able to dissolve the reactants and stabilize the charged intermediate, known as the Meisenheimer complex.[3]

  • Expertise & Experience: Dipolar aprotic solvents are the gold standard for SNAr reactions.[4] Solvents like DMF, DMSO, and NMP are excellent choices as they can solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive. Protic solvents, such as alcohols or water, can hydrogen-bond with the nucleophile, reducing its reactivity and should generally be avoided.[5]

  • Authoritative Grounding: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring.[6] Polar aprotic solvents accelerate this step by effectively solvating the Meisenheimer complex without deactivating the nucleophile.[4]

  • Temperature Considerations: Many SNAr reactions require heating to proceed at a reasonable rate. A good starting point is 80-100 °C. If the reaction is still sluggish, the temperature can be cautiously increased. However, be mindful of potential side reactions at higher temperatures.

Table 2: Recommended Solvents for SNAr Reactions
SolventBoiling Point (°C)Key Characteristics
Dimethylformamide (DMF)153Excellent dissolving power, moderate boiling point.
Dimethyl sulfoxide (DMSO)189High boiling point, excellent for dissolving salts.[6]
N-Methyl-2-pyrrolidone (NMP)202High boiling point, good for less reactive substrates.
Acetonitrile (MeCN)82Lower boiling point, useful for milder reactions.
Q4: I'm observing side products. What are the likely culprits and how can I mitigate them?

The most common side reaction is the hydrolysis or aminolysis of the tert-butyl ester. This can be exacerbated by the presence of water or strongly nucleophilic/basic conditions, especially at elevated temperatures.

  • Expertise & Experience: The tert-butyl ester is sensitive to strong acids and can also be cleaved under harsh basic conditions. The use of milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often preferred over stronger bases like sodium hydride (NaH) if ester cleavage is a concern.[3] Additionally, ensuring all reagents and solvents are anhydrous is crucial.

  • Trustworthiness: To confirm ester hydrolysis, you can analyze the crude reaction mixture by LC-MS. The presence of a peak corresponding to the mass of the carboxylic acid product would confirm this side reaction.

Diagram: Main Reaction vs. Side Reaction

side_reaction substrate This compound product Desired S N Ar Product substrate->product S N Ar Pathway side_product Hydrolyzed Side Product substrate->side_product Ester Cleavage Pathway nucleophile Nucleophile (NuH) nucleophile->product

Caption: Competing reaction pathways for the substrate.

Q5: What is the role of the base in this reaction?

The primary role of the base is to neutralize the hydrofluoric acid (HF) that is generated during the reaction. If left un-neutralized, the acidic HF can protonate the nucleophile, rendering it inactive, or catalyze the cleavage of the tert-butyl ester.[7]

  • Expertise & Experience: For amine nucleophiles, a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is a good choice. For alcohol and thiol nucleophiles, an inorganic base like K₂CO₃ is often used. If you are pre-forming the nucleophile with a strong base like NaH, an additional scavenger base is typically not necessary, as the excess strong base will neutralize the HF.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the amine nucleophile (1.1-1.2 eq).

  • Add a non-nucleophilic base such as K₂CO₃ or Et₃N (2.0 eq).[3]

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for SNAr with an Alcohol or Thiol Nucleophile
  • In a separate, flame-dried flask under an inert atmosphere, dissolve the alcohol or thiol (1.2 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide or thiolate.

  • In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Slowly add the pre-formed nucleophile solution to the solution of the benzoate.

  • Heat the reaction to 80-100 °C and monitor its progress.

  • Workup and purification are performed as described in the amine protocol.

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.[Source not specified].
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. (2015-07-09). Available at: [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. (2021-06-10). Available at: [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available at: [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. (2020-09-28). Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Source not specified]. (2017-11-19).
  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis.[Source not specified].
  • Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. ResearchGate. (2025-08-06). Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Available at: [Link]

  • 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. PMC - NIH. Available at: [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]

  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a)
  • Aromatic Substitution. Flow Reactions | Vapourtec Flow Chemistry. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02). Available at: [Link]

  • Why does this nucleophilic substitution reaction not work? Quora. (2017-04-03). Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20). Available at: [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC - PubMed Central. Available at: [Link]

  • Tert-butyl 2-fluoro-4-nitrobenzoate. PubChem. Available at: [Link]

  • Tert-butyl 4-fluoro-2-nitrobenzoate. PubChem. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2-fluoro-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl 2-fluoro-5-nitrobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this important class of pharmaceutical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve complex separation problems.

The unique combination of a fluoro group, a nitro group, and a bulky tert-butyl ester on an aromatic ring presents a specific set of purification challenges. The strong electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring, influencing its chromatographic behavior and potential for side reactions.[1][2][3] The tert-butyl ester, while providing stability, is susceptible to hydrolysis under acidic conditions, a critical factor to consider during purification.[4][5]

This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My purified product shows a lower than expected yield and I see a new, more polar spot on my TLC. What could be the issue?

Answer: This is a classic sign of the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. The tert-butyl group is highly susceptible to cleavage under acidic conditions.

Causality: The mechanism involves the protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation. This can be inadvertently caused by:

  • Acidic Mobile Phases: Using mobile phases for chromatography that contain acids like trifluoroacetic acid (TFA) or formic acid without proper optimization.

  • Residual Acid from Synthesis: Carrying over acidic catalysts or byproducts from the preceding reaction step.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can promote hydrolysis, especially with prolonged exposure.

Troubleshooting Steps:

  • Neutralize the Crude Product: Before chromatographic purification, ensure any residual acid from the synthesis is quenched. A standard workup procedure involving a wash with a mild base like saturated sodium bicarbonate solution is recommended.[4]

  • Modify Your Chromatography Conditions:

    • Use a Buffered Mobile Phase: If possible, buffer your mobile phase to a neutral pH.

    • Minimize Acid Concentration: If an acidic modifier is necessary for peak shape, use the lowest effective concentration (e.g., 0.05% TFA instead of 0.1%).

    • Consider Neutral or Basic Alumina: For compounds that are highly acid-sensitive, switching from silica gel to neutral or basic alumina as the stationary phase can prevent hydrolysis.

    • Use Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a solution of triethylamine in your mobile phase.

  • Expedite the Purification: Minimize the time your compound spends on the column to reduce the opportunity for on-column degradation.

FAQ 2: I'm having difficulty separating my desired product from a very closely related impurity. How can I improve the resolution in my column chromatography?

Answer: Poor resolution between your product and an impurity, especially if they have similar polarities, is a common challenge. The impurity could be a regioisomer or a closely related nitroaromatic compound.[6]

Causality: The separation of closely related aromatic compounds is influenced by subtle differences in their electronic and steric properties. The electron-withdrawing nature of the fluoro and nitro groups can lead to similar interactions with the stationary phase for related impurities.[1][7]

Troubleshooting Workflow:

G start Poor Resolution in Chromatography step1 Optimize Mobile Phase Polarity start->step1 Initial Approach step2 Change Solvent System step1->step2 If resolution is still poor step3 Consider a Different Stationary Phase step2->step3 For very challenging separations step4 High-Performance Liquid Chromatography (HPLC) step3->step4 For high purity requirements end Improved Resolution step4->end

Figure 1. Troubleshooting workflow for poor chromatographic resolution.

Detailed Troubleshooting Steps:

  • Optimize Mobile Phase Polarity:

    • Run a Gradient Elution: Start with a shallow gradient to identify the optimal solvent strength for separation.

    • Isocratic Elution: Once the optimal solvent strength is identified, switch to an isocratic elution for better resolution and scalability.

  • Change the Solvent System: If you are using a standard hexane/ethyl acetate system, consider switching to a different solvent system to exploit different intermolecular interactions. For example:

    • Dichloromethane/Methanol: This can provide different selectivity for polar compounds.

    • Toluene/Acetone: The aromatic nature of toluene can offer different pi-pi interactions with your aromatic compound.

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can offer a different separation mechanism based on hydrophobicity.

    • Specialized Stationary Phases: For challenging separations of isomers, stationary phases with phenyl or cyano functionalities can provide enhanced selectivity through specific pi-pi or dipole-dipole interactions.

  • High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC is a powerful tool.[8] The higher efficiency of HPLC columns provides superior resolution compared to flash chromatography.

FAQ 3: My product appears as a brown solid, but I expect a lighter color. Is this a sign of impurity?

Answer: While some this compound derivatives are inherently colored, a darker than expected color, such as a brown solid, can indicate the presence of impurities.[9]

Causality:

  • Nitrated Byproducts: The synthesis of nitroaromatic compounds can sometimes lead to the formation of di-nitrated or other colored impurities.

  • Oxidation/Degradation Products: Exposure to air, light, or high temperatures can cause degradation of the compound, leading to colored impurities. Nitroaromatic compounds can be susceptible to degradation.[10][11][12][13]

  • Residual Catalysts: Some catalysts used in the synthesis may be colored and can be carried through if not properly removed.

Troubleshooting and Purification:

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities from a solid product.

    Recrystallization Solvent Selection Table:

Solvent SystemRationale
Ethanol/WaterThe product is typically soluble in hot ethanol and insoluble in water.
IsopropanolA good single-solvent system for moderately polar compounds.
Toluene/HeptaneToluene provides good solubility for aromatic compounds, and heptane acts as an anti-solvent.
Ethyl Acetate/HexaneA common and effective solvent system for a wide range of polarities.
  • Activated Carbon Treatment: If recrystallization alone is not sufficient, you can add a small amount of activated carbon to the hot solution during recrystallization. The activated carbon will adsorb colored impurities, and it can then be removed by hot filtration.

Experimental Protocols

Protocol 1: Standard Flash Chromatography for General Purification

This protocol is a good starting point for the initial purification of your crude product.

  • Sample Preparation:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to the solution to create a slurry.

    • Evaporate the solvent to obtain a dry, free-flowing powder. This is your "dry-loaded" sample.

  • Column Packing:

    • Choose an appropriate size flash chromatography column based on your sample mass (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column with silica gel in your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Loading and Elution:

    • Carefully add your dry-loaded sample to the top of the packed column.

    • Begin elution with your mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to obtain your purified compound.

Protocol 2: Recrystallization for High Purity and Color Removal

This protocol is ideal for a final purification step to obtain highly pure, crystalline material.

  • Solvent Selection:

    • In a small test tube, add a small amount of your product.

    • Add a few drops of a potential solvent. Your ideal solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization Procedure:

    • Place your crude product in an Erlenmeyer flask.

    • Add the minimum amount of your chosen hot solvent to completely dissolve the solid.

    • If colored impurities are present, add a very small amount of activated carbon and heat for a few minutes.

    • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualization of Key Concepts

Hydrolysis of Tert-butyl Ester

G cluster_0 Acid-Catalyzed Hydrolysis Tert-butyl ester Protonated ester Protonated Ester Tert-butyl ester->Protonated ester + H+ Carboxylic acid Protonated ester->Carboxylic acid - Tert-butyl cation Tert-butyl cation Tert-butyl cation Protonated ester->Tert-butyl cation

Figure 2. Mechanism of acid-catalyzed hydrolysis of the tert-butyl ester.

This diagram illustrates the susceptibility of the tert-butyl ester group to acidic conditions, leading to the formation of the corresponding carboxylic acid and a stable tert-butyl cation. This is a primary degradation pathway to be aware of during purification.

References

  • JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google P
  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (URL: [Link])

  • Troubleshooting - The Pharma Master. (URL: [Link])

  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. (URL: [Link])

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (URL: [Link])

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. (URL: [Link])

  • Ch12: Substituent Effects - University of Calgary. (URL: [Link])

  • Purification and characterization of tert-butyl ester-hydrolyzing lipase from Burkholderia sp. YY62 - PubMed. (URL: [Link])

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google P
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - AmeliCA. (URL: [Link])

  • Substituent Effects - La Salle University. (URL: [Link])

  • Troubleshooting Guide - Phenomenex. (URL: [Link])

  • Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

  • BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX - Slideshare. (URL: [Link])

  • Biodegradation of nitroaromatic compounds - PubMed. (URL: [Link])

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. (URL: [Link])

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (URL: [Link])

Sources

Technical Support Center: Identification and Troubleshooting of Byproducts in Reactions of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 2-fluoro-5-nitrobenzoate. This versatile building block is crucial in medicinal chemistry and organic synthesis, primarily for its ability to undergo Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] However, like any reactive chemical, its use can present challenges, particularly in controlling purity and identifying unwanted byproducts.

This guide provides a structured, in-depth approach to understanding, identifying, and mitigating common side reactions. It is designed to move beyond simple protocols to explain the chemical causality behind these issues, empowering you to troubleshoot effectively.

Section 1: The Core Reaction - Understanding the 'Why' of SNAr

Q1: What is the primary reaction mechanism for this compound, and why is it so effective?

The primary and most valuable reaction of this molecule is the Nucleophilic Aromatic Substitution (SNAr). This is not to be confused with Electrophilic Aromatic Substitution (EAS), which involves an electron-rich aromatic ring attacking an electrophile.[3][4][5] In SNAr, the roles are reversed: an electron-rich nucleophile attacks an electron-poor aromatic ring.

The effectiveness of this compound in SNAr reactions is due to three key structural features:

  • Excellent Leaving Group: The fluorine atom is a highly effective leaving group in SNAr chemistry. Its high electronegativity creates a polarized C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[6]

  • Strong Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the para position (position 5) is a powerful EWG. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects.[7]

  • Stabilization of the Intermediate: The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the nitro group is critical because it delocalizes the negative charge that builds up on the ring during the nucleophilic attack, stabilizing this otherwise high-energy intermediate and lowering the activation energy of the rate-determining step.[6]

The general mechanism is a two-step addition-elimination process:

  • Step 1 (Addition - Rate-Determining): The nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming the Meisenheimer complex.

  • Step 2 (Elimination - Fast): The aromaticity is restored by the elimination of the fluoride ion, yielding the final substituted product.

SNAr_Mechanism cluster_caption SₙAr Mechanism Workflow Start Reactants (Ar-F + Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Addition (Slow, RDS) Product Product (Ar-Nu + F⁻) Intermediate->Product Step 2: Elimination (Fast) caption_node Figure 1. The two-step addition-elimination mechanism of SₙAr. Troubleshooting_Workflow cluster_caption Byproduct Identification Workflow A Problem Observed (e.g., Extra spot on TLC, Unexpected LC-MS peak) B Step 1: Preliminary Analysis (LC-MS, ¹H NMR of crude) A->B C Is Mass Known? B->C D Compare mass to Table 1 Byproducts C->D Yes E Step 2: Isolate Byproduct (Prep-HPLC or Column Chrom.) C->E No G Identify Byproduct D->G F Step 3: Structural Elucidation (¹H, ¹³C, ¹⁹F NMR, HRMS) E->F F->G H Step 4: Root Cause Analysis (Consult Table 2) G->H I Implement Corrective Action (e.g., Change base, use anhydrous solvent) H->I J Verify Purity of New Reaction I->J caption_node Figure 2. A systematic workflow for byproduct identification and mitigation.

Sources

Technical Support Center: Overcoming Low Reactivity of Nucleophiles with Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating challenges in nucleophilic aromatic substitution (SNAr) reactions involving tert-butyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with low reactivity from their chosen nucleophiles. Here, we will dissect the common issues and provide actionable, field-proven solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no conversion of my starting material?

A1: Low reactivity in SNAr reactions with this compound typically stems from one or a combination of the following factors:

  • Insufficient Nucleophilicity: The nucleophile may be too weak to effectively attack the electron-deficient aromatic ring. This is common for neutral amines, sterically hindered nucleophiles, and alcohols or phenols that are not sufficiently activated.

  • Improper Base Selection: The base may not be strong enough to deprotonate the nucleophile (in the case of alcohols, phenols, thiols, or secondary amines), or it may be sterically hindered, preventing efficient proton abstraction.

  • Suboptimal Solvent Choice: The solvent plays a critical role in SNAr reactions. Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, significantly reducing its reactivity.[1]

  • Inadequate Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.[1] Room temperature may be insufficient for less reactive nucleophiles.

Q2: My reaction is incredibly slow. How can I increase the reaction rate?

A2: To accelerate a sluggish SNAr reaction, consider the following strategies:

  • Increase Temperature: Gradually increasing the reaction temperature in increments of 10-20 °C can significantly enhance the reaction rate. Monitoring by TLC or LC-MS is crucial to avoid decomposition.

  • Optimize Your Solvent: Switching to a polar aprotic solvent such as DMSO, DMF, or NMP can accelerate the reaction by effectively solvating the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[1]

  • Use a Stronger, Non-Nucleophilic Base: For nucleophiles requiring deprotonation, switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can increase the concentration of the active nucleophile.

  • Consider a Catalyst: In some cases, phase-transfer catalysts can be beneficial, especially in biphasic systems.[2] Additionally, certain Lewis acids may activate the substrate, though this is less common for already activated systems like this compound.

Q3: I'm observing multiple side products on my TLC. What could be the cause?

A3: The formation of side products can be attributed to several factors:

  • Reaction with the Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile.[1]

  • Decomposition of Starting Material or Product: At elevated temperatures, the nitro group can be susceptible to side reactions. Similarly, the tert-butyl ester is sensitive to strongly acidic or basic conditions, which can lead to hydrolysis.

  • Di-substitution: While not applicable to this specific substrate, in molecules with multiple leaving groups, double substitution can occur.[1]

  • Alternative Reaction Pathways: Under very harsh conditions with extremely strong bases, benzyne mechanisms could potentially arise, though this is unlikely with the given substrate under typical SNAr conditions.[2]

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during SNAr reactions with this compound.

Issue 1: Low or No Product Yield with Amine Nucleophiles

Potential Cause: Weakly nucleophilic or sterically hindered amine.

Troubleshooting Workflow:

A Start: Low Yield with Amine Nucleophile B Is the amine primary or secondary? A->B C Primary Amine: Increase temperature to 50-80 °C in DMF or DMSO. B->C Primary D Secondary Amine: Is it sterically hindered? B->D Secondary G Still low yield? Consider photoredox catalysis for unactivated systems. C->G E Non-hindered Secondary Amine: Use a stronger base (e.g., K2CO3, Cs2CO3) and heat. D->E No F Hindered Secondary Amine: Consider using NaH or KOtBu to pre-form the amide anion. D->F Yes E->G F->G

Caption: Decision workflow for troubleshooting low yields with amine nucleophiles.

Detailed Protocol for Hindered Secondary Amines:
  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask.

  • Amine Addition: Slowly add the hindered secondary amine (1.1 eq) to the NaH suspension at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Poor Reactivity with Alcohol or Phenol Nucleophiles

Potential Cause: Insufficiently acidic alcohol/phenol or a weak base.

Troubleshooting Workflow:

A Start: Low Yield with Alcohol/Phenol B Is the nucleophile an aliphatic alcohol or a phenol? A->B C Aliphatic Alcohol: Use a strong base (NaH, KOtBu) in an aprotic solvent (THF, DMF). B->C Aliphatic Alcohol D Phenol: Is the phenol electron-rich or electron-poor? B->D Phenol G Still low yield? Check for decomposition of starting material at high temperatures. C->G E Electron-Rich Phenol: Use a moderate base (K2CO3, Cs2CO3) and heat (60-100 °C). D->E Electron-Rich F Electron-Poor Phenol: Requires a stronger base (NaH, KOtBu) and higher temperatures. D->F Electron-Poor E->G F->G

Caption: Decision workflow for troubleshooting low yields with alcohol/phenol nucleophiles.

Detailed Protocol for Aliphatic Alcohols:
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aliphatic alcohol (1.5 eq) in anhydrous THF or DMF.

  • Base Addition: Add NaH (1.2 eq, 60% dispersion, pre-washed with hexane) portion-wise at 0 °C.

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[3]

Issue 3: Reaction Stalls with Thiol Nucleophiles

Potential Cause: Oxidation of the thiol or insufficient base strength.

Troubleshooting Workflow:

A Start: Stalled Reaction with Thiol B Is disulfide bond formation observed? A->B C Yes: Degas solvent and run under a strict inert atmosphere. B->C Yes D No: Use a stronger base (e.g., NaH, KOtBu) to form the thiolate in situ. B->D No E Reaction still slow? Increase temperature cautiously (40-60 °C). C->E D->E F Consider alternative solvents like acetonitrile or dioxane. E->F

Caption: Decision workflow for troubleshooting stalled reactions with thiol nucleophiles.

Detailed Protocol for Thiol Nucleophiles:
  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous DMF or THF and cool to 0 °C.

  • Thiolate Formation: Add a base such as NaH (1.1 eq, pre-washed) and then slowly add the thiol (1.1 eq). Stir for 20-30 minutes at 0 °C to form the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter. Remove the solvent in vacuo and purify the residue by flash chromatography.[3]

Section 3: Data and Mechanistic Insights

Understanding the SNAr Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.[3]

A Substrate + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-Determining Step) C Product + Leaving Group B->C Elimination (Fast)

Caption: Simplified SNAr mechanism.

The key to a successful reaction is facilitating the initial nucleophilic attack, which is the rate-determining step. The strong electron-withdrawing nitro group para to the fluorine leaving group is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[3][4]

Table 1: Recommended Reaction Conditions
Nucleophile ClassRecommended BaseRecommended SolventTypical Temperature Range (°C)
Primary AminesK2CO3, Et3NDMF, DMSO25 - 80
Secondary AminesCs2CO3, K2CO3DMF, DMSO, NMP50 - 100
Hindered AminesNaH, KOtBuTHF, DMF60 - 120
Aliphatic AlcoholsNaH, KOtBuTHF, DMF60 - 100
PhenolsK2CO3, Cs2CO3DMF, Acetonitrile80 - 120
ThiolsNaH, K2CO3DMF, THF25 - 60

This table provides general starting points. Optimization will be necessary for specific substrates.

The Role of the Leaving Group

In SNAr reactions, fluoride is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This electronic effect outweighs its poor leaving group ability in SN1 and SN2 reactions, as the C-F bond is broken in the fast, second step of the mechanism.[1][5]

Section 4: Advanced Strategies for Extremely Unreactive Nucleophiles

For cases where conventional methods fail, more advanced strategies may be required.

Photoredox Catalysis

For electron-neutral or electron-rich fluoroarenes, which are typically unreactive in SNAr, cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) can be a powerful tool.[6][7] This method uses a photoredox catalyst to generate a reactive arene cation radical, which is highly susceptible to nucleophilic attack.[6]

Metal-Catalyzed SNAr

Certain SNAr reactions can be catalyzed by metals to improve the rate or to engage otherwise unreactive arenes.[8] Metal complexes can withdraw electron density from the aromatic ring, activating it towards nucleophilic attack.[8] This is distinct from Buchwald-Hartwig amination, as it does not involve oxidative insertion into the carbon-halogen bond.[8]

References

  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - OSTI.GOV. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation - Sign in. [Link]

  • SNAr Reaction in Other Common Molecular Solvents - Wordpress.
  • Concerted Nucleophilic Aromatic Substitution Reactions - CORE. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

Sources

Navigating the Nuances of Solubility: A Technical Guide for Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for Tert-butyl 2-fluoro-5-nitrobenzoate. As a Senior Application Scientist, I understand that navigating the experimental intricacies of specialized reagents is paramount to successful research and development. This guide is structured to address the common, yet often complex, issue of solubility of this compound in various reaction media. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting endeavors.

Understanding the Molecule: A Solubility Perspective

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility often lies in nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, and the fluorine atom serves as an excellent leaving group.

However, its solid nature and molecular structure can present solubility challenges in certain organic solvents. The presence of the bulky, hydrophobic tert-butyl group does enhance its solubility in non-polar organic solvents[1]. Conversely, the polar nitro group and the ester functionality introduce polarity, creating a molecule with a nuanced solubility profile that requires careful consideration when selecting a reaction medium.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the handling and solubility of this compound.

Q1: In which common organic solvents is this compound expected to be soluble?

While specific quantitative solubility data is not extensively published, based on its structure and the nature of SNAr reactions where it is commonly employed, we can provide the following qualitative solubility guidance:

  • High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally the solvents of choice for SNAr reactions and are expected to readily dissolve this compound.

  • Moderate Solubility: Ethereal solvents like Tetrahydrofuran (THF) and Dioxane can also be effective, often used in protocols for similar fluoronitrobenzoate derivatives. Solubility may be lower than in DMF or DMSO, and gentle heating might be required.

  • Lower Solubility: Less polar solvents like acetonitrile, ethyl acetate, and dichloromethane may exhibit limited solubility. Chlorinated solvents, in particular, should be used with caution as they can participate in side reactions under certain conditions.

  • Insoluble: Protic solvents like water, methanol, and ethanol are generally poor choices for dissolving this substrate and for SNAr reactions, as they can solvate and deactivate the nucleophile.

Q2: My this compound is not dissolving completely in my chosen solvent, even with stirring. What should I do?

Incomplete dissolution is a common hurdle that can significantly impact reaction kinetics and overall yield. Before altering your core reaction parameters, consider the following steps:

  • Gentle Heating: For many organic compounds, solubility increases with temperature. Try gently warming your solvent with the substrate to a moderate temperature (e.g., 40-50 °C). Always ensure your reaction conditions are compatible with heating.

  • Sonication: If gentle heating is not effective or desirable, sonication can be a powerful tool to aid dissolution by breaking up solid aggregates and increasing the surface area for solvation.

  • Solvent Purity: Ensure your solvent is anhydrous and of high purity. The presence of water or other impurities can affect the solubility of your substrate.

  • Consider a Co-solvent: If the substrate remains insoluble, the use of a co-solvent system can be highly effective. This is discussed in more detail in the troubleshooting section.

Q3: Can the tert-butyl ester group affect the solubility of the molecule?

Yes, significantly. The tert-butyl group is large and non-polar, which generally increases the lipophilicity of a molecule. This can enhance its solubility in a range of organic solvents compared to the corresponding methyl or ethyl ester[1]. This property is often intentionally designed into synthetic intermediates to improve their handling and solubility characteristics.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When faced with solubility challenges, a systematic approach is key. The following guide provides a logical workflow to diagnose and resolve issues with dissolving this compound in your reaction media.

Initial Assessment: Visual Inspection and Reaction Monitoring

Before embarking on extensive troubleshooting, carefully observe your reaction setup.

  • Visual Cues: Is the solid material suspended in the solvent, or has it formed an oily layer at the bottom? The latter might indicate immiscibility rather than poor solubility.

  • Reaction Progress: Monitor your reaction by a suitable technique (e.g., TLC, LC-MS). If the reaction is proceeding, albeit slowly, it may indicate that the dissolved concentration is sufficient for the reaction to occur, but the rate is limited by the dissolution of the solid.

Troubleshooting Workflow Diagram

The following diagram outlines a step-by-step process for addressing solubility issues.

TroubleshootingWorkflow start Start: Solubility Issue Identified check_purity Step 1: Verify Purity of Substrate and Solvent start->check_purity gentle_heat Step 2: Apply Gentle Heating (40-50 °C) check_purity->gentle_heat If purity is confirmed sonication Step 3: Utilize Sonication gentle_heat->sonication If still insoluble success Resolution: Complete Dissolution Achieved gentle_heat->success If dissolution is achieved cosolvent Step 4: Introduce a Co-solvent sonication->cosolvent If still insoluble sonication->success If dissolution is achieved change_solvent Step 5: Change Primary Solvent cosolvent->change_solvent If co-solvent is ineffective cosolvent->success If dissolution is achieved change_solvent->success If dissolution is achieved failure Further Investigation Required change_solvent->failure If all steps fail

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Protocols for Enhancing Solubility

Here we provide detailed, step-by-step methodologies for the key troubleshooting steps outlined in the workflow.

Protocol 1: Co-solvent System for Improved Solubility

The use of a co-solvent can dramatically alter the polarity of the reaction medium, often leading to enhanced solubility.

Objective: To achieve complete dissolution of this compound by introducing a co-solvent.

Materials:

  • This compound

  • Primary solvent (e.g., THF, Dioxane)

  • Co-solvent (e.g., DMF, DMSO, NMP)

  • Reaction vessel with magnetic stirring

Procedure:

  • To your reaction vessel containing the this compound, add the primary solvent in the desired reaction concentration.

  • Begin vigorous stirring.

  • Slowly add the co-solvent dropwise to the suspension.

  • Observe for signs of dissolution. Continue adding the co-solvent until the solution becomes clear.

  • Important: Note the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for consistency in subsequent experiments. A common starting point is a 9:1 or 4:1 mixture of the primary solvent to the co-solvent.

Causality: By adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a moderately polar solvent like THF, you create a solvent system with an intermediate polarity that can more effectively solvate both the polar and non-polar regions of the this compound molecule.

Protocol 2: Solvent Selection and Optimization

If a co-solvent system is not desirable or proves ineffective, a complete change of the primary solvent may be necessary.

Objective: To identify a suitable primary solvent for the complete dissolution of this compound.

Materials:

  • This compound

  • A selection of anhydrous, high-purity solvents (e.g., DMF, DMSO, NMP, THF, Dioxane)

  • Small vials for solubility testing

  • Magnetic stir plate and stir bars

Procedure:

  • In separate vials, place a small, known amount of this compound (e.g., 10 mg).

  • To each vial, add a measured volume of a different solvent (e.g., 1 mL) to achieve a target concentration relevant to your planned reaction.

  • Stir the vials at room temperature for a set period (e.g., 15-30 minutes).

  • Visually assess the solubility in each solvent.

  • For solvents that do not achieve complete dissolution at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe any changes in solubility.

  • Select the solvent that provides the best solubility under conditions that are compatible with your intended reaction.

Data Summary Table: Recommended Solvents and Starting Conditions

SolventExpected SolubilityRecommended Starting ConcentrationNotes
DMF High0.1 - 0.5 MExcellent for SNAr reactions. Ensure it is anhydrous.
DMSO High0.1 - 0.5 MAlso excellent for SNAr. Can be difficult to remove during workup.
NMP High0.1 - 0.5 MA good alternative to DMF and DMSO.
THF Moderate0.05 - 0.2 MMay require gentle heating or the use of a co-solvent.
Dioxane Moderate0.05 - 0.2 MSimilar to THF.

Trustworthiness of Protocols: These protocols are based on established principles of organic chemistry and are designed to be self-validating. By systematically exploring different solvent systems and conditions, you can empirically determine the optimal parameters for your specific reaction, ensuring reproducibility and success.

Concluding Remarks

The solubility of a reagent is a critical parameter that can dictate the success of a chemical reaction. For this compound, a thoughtful approach to solvent selection is essential. By understanding the interplay of its structural features and employing a systematic troubleshooting strategy, researchers can overcome solubility challenges and unlock the full synthetic potential of this versatile building block.

We trust that this technical guide will serve as a valuable resource in your laboratory. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.

References

  • National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. In PubChem. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific esterification. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a Steglich esterification. This method is particularly well-suited for this transformation due to the steric hindrance of the tert-butyl alcohol and the electronic nature of the 2-fluoro-5-nitrobenzoic acid. The reaction employs a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1][2][3] The mild conditions of the Steglich esterification are advantageous as they prevent the acid-catalyzed decomposition of tert-butanol to isobutene, a common issue in harsher esterification methods like the Fischer esterification.[1][3]

The core of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[1][3] DMAP then intercepts this intermediate to form an even more reactive N-acylpyridinium salt. This salt is readily attacked by the sterically hindered tert-butanol to yield the desired ester and the regenerated DMAP catalyst. A key challenge in this reaction is the formation of the insoluble byproduct, N,N'-dicyclohexylurea (DCU), which can complicate product purification.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the sterically demanding nature of tert-butanol and the electronic properties of the benzoic acid derivative.

Potential Causes and Solutions:

  • Incomplete Reaction: The steric bulk of the tert-butyl group can significantly slow down the rate of esterification.

    • Solution: Increase the reaction time and monitor progress closely using Thin Layer Chromatography (TLC). While many Steglich esterifications are complete within a few hours, sterically hindered reactions may require overnight stirring.[4]

  • Side Reaction - N-Acylurea Formation: A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea. This pathway competes with the desired ester formation and is more prevalent in slow reactions.[1][3]

    • Solution: Ensure a sufficient catalytic amount of DMAP is used (typically 5-10 mol%). DMAP rapidly converts the O-acylisourea to the N-acylpyridinium intermediate, which is not prone to this rearrangement.[1][2]

  • Deactivation of Carboxylic Acid: The electron-withdrawing effects of the ortho-fluoro and para-nitro substituents decrease the nucleophilicity of the carboxylate, potentially slowing the initial reaction with DCC.[5][6]

    • Solution: While the reaction is generally run at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the reaction rate without causing significant side reactions. However, this should be done cautiously and with careful monitoring.

  • Moisture in Reagents or Solvents: Water can react with the O-acylisourea intermediate and DCC, leading to the formation of the starting carboxylic acid and DCU, respectively, thus reducing the yield of the desired ester.

    • Solution: Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) and ensure all glassware is thoroughly dried. Reagents should be stored in desiccators.

FAQ 2: I am having difficulty removing the dicyclohexylurea (DCU) byproduct from my product. What are the best purification strategies?

The low solubility of DCU in many organic solvents is a double-edged sword; it facilitates its removal by filtration, but residual dissolved DCU can co-purify with the product, especially if the product is nonpolar.

Purification Workflow:

  • Initial Filtration: Upon reaction completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a sintered glass funnel. Wash the filter cake with a small amount of cold solvent to recover any trapped product.[7]

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with dilute acid (e.g., 0.5 M HCl) to remove any remaining DMAP, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

  • Secondary Precipitation: After the aqueous workup, concentrate the organic layer. The this compound is a relatively nonpolar ester. Dissolving the crude product in a minimal amount of a nonpolar solvent like hexanes or diethyl ether and cooling can often precipitate more DCU.[8]

  • Column Chromatography: If DCU is still present, column chromatography on silica gel is an effective final purification step. A solvent system of ethyl acetate in hexanes is typically a good starting point for elution.[7]

  • Alternative Coupling Agent: If DCU removal remains a persistent issue, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct can be easily removed with an aqueous workup.[4]

FAQ 3: My TLC shows the consumption of the starting acid, but I have multiple new spots, and the desired product spot is weak. What are these other spots?

The presence of multiple byproducts can indicate several issues with the reaction setup or conditions.

Potential Byproducts and Their Origins:

  • N-Acylurea: As discussed in FAQ 1, this is a common byproduct resulting from the rearrangement of the O-acylisourea intermediate.

  • Symmetrical Anhydride: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the alcohol to form the ester, it represents an alternative reaction pathway that can complicate the reaction profile.

  • Unreacted Starting Materials: Incomplete reactions will show spots corresponding to the starting 2-fluoro-5-nitrobenzoic acid and potentially tert-butanol.

Troubleshooting Steps:

  • Confirm Identities: If possible, isolate the major byproducts and characterize them (e.g., by NMR or MS) to confirm their identity. This will provide valuable insight into the problematic reaction pathway.

  • Optimize Reagent Stoichiometry: Ensure the correct stoichiometry of reagents is being used. Typically, a slight excess of the alcohol and DCC relative to the carboxylic acid is employed.

  • Control Reaction Temperature: Running the reaction at 0°C initially during the addition of DCC can sometimes minimize the formation of side products by controlling the initial exothermic reaction.

Experimental Protocols & Data

General Protocol for this compound Synthesis
  • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C for 30 minutes and filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes).

Troubleshooting Parameter Adjustments
ParameterStandard ConditionTroubled ObservationRecommended AdjustmentRationale
Reaction Time 12-24 hoursIncomplete reaction (starting material remains)Extend to 48 hoursAllows more time for the sterically hindered alcohol to react.
DMAP amount 5-10 mol%Low yield, potential N-acylurea byproductIncrease to 15-20 mol%Catalyzes the reaction and suppresses the formation of the N-acylurea side product.[1][2]
Temperature Room TemperatureVery slow or stalled reactionGentle heating to 40°CIncreases reaction rate for the deactivated carboxylic acid.
Purification Filtration & WashPersistent DCU contaminationRecrystallization from a nonpolar solvent or switch to EDCEnhances the removal of the DCU byproduct.[4][7][8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Purification Issues? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes dcu_removal DCU Contamination? check_purity->dcu_removal Yes end_product Pure Product check_purity->end_product No side_reactions Side Reactions? incomplete_rxn->side_reactions No increase_time Increase Reaction Time incomplete_rxn->increase_time Yes increase_dmap Increase DMAP Amount side_reactions->increase_dmap N-Acylurea suspected optimize_temp Optimize Temperature side_reactions->optimize_temp Slow reaction rate secondary_precipitation Secondary Precipitation of DCU dcu_removal->secondary_precipitation Yes increase_time->start increase_dmap->start optimize_temp->start column_chrom Column Chromatography secondary_precipitation->column_chrom secondary_precipitation->end_product Pure use_edc Consider using EDC column_chrom->use_edc Still impure column_chrom->end_product Pure use_edc->start

Caption: Troubleshooting workflow for this compound synthesis.

References

  • Current time information in Dublin, IE. (n.d.). Google Search.
  • Technical Support Center: Addressing Slow Coupling Reactions with Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry.
  • Application Notes and Protocols: Steglich Esterification and 1,3-Dicyclohexylurea (DCU) Byproduct Removal. (n.d.). BenchChem.
  • How can I remove the DCU after an esterification catalyzed by DCC ? if I used DMF and DCM as solvents ?. (2014).
  • How I can remove DCU from my product?. (2020). Chemistry Stack Exchange.
  • Steglich esterific
  • How can I remove the DCU after an esterification catalyzed by DCC ?. (2014).
  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry.
  • Steglich Esterific
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Ester synthesis by esterific
  • Technical Support Center: Esterification of Substituted Benzoic Acids. (n.d.). BenchChem.
  • Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Deriv
  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (2017).
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2024).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021).
  • Can we use tert butanol in pinner reaction to produce tert butyl ester?. (2021).
  • Synthesizing tertiary-butylesters of BOC-amino acids. (2020). Reddit.
  • Optimization of the reaction conditions. (n.d.).
  • Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. (2024). MDPI.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
  • (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023).
  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (2003).
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.).
  • 16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts.
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023).

Sources

Minimizing the formation of impurities in Tert-butyl 2-fluoro-5-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors.[1][2] Achieving high purity is paramount, as residual impurities can have significant downstream effects on reaction outcomes, biological activity, and regulatory compliance. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurity formation and optimize your synthetic protocol.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Yield of the Desired Tert-butyl Ester

Question: I've followed a standard esterification procedure but my yield of this compound is very low, or I'm only recovering my starting material, 2-fluoro-5-nitrobenzoic acid. What are the likely causes and solutions?

Potential Causes & Recommended Solutions:

  • Cause A: Inappropriate Esterification Method. The use of traditional Fischer esterification (acid catalyst with tert-butanol) is ill-suited for producing tert-butyl esters. Tertiary alcohols like tert-butanol are highly prone to elimination under strong acidic conditions to form alkenes (isobutylene), which is a major competing side reaction.[3]

    • Solution: Employ a milder esterification method that avoids strongly acidic conditions and high temperatures. The two most recommended methods are the Steglich-type esterification or the Di-tert-butyl dicarbonate (Boc₂O) method.[4][5]

  • Cause B: Incomplete Reaction. The reaction may not have reached completion due to insufficient time, incorrect temperature, or suboptimal reagent stoichiometry.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction runs until the starting carboxylic acid is fully consumed. For the recommended Boc₂O method, reactions are typically run at room temperature for several hours.

  • Cause C: Deactivation of Catalyst. The catalyst, such as 4-(Dimethylamino)pyridine (DMAP), may be of poor quality or may have degraded.

    • Solution: Use a fresh, high-purity batch of DMAP. Ensure it has been stored under appropriate conditions (cool, dry, and away from light).

Problem 2: Presence of a Major, Difficult-to-Remove Byproduct

Question: My reaction appears to have worked, but I have a significant byproduct that is difficult to separate from my desired ester product via column chromatography. How do I identify and prevent this?

Potential Causes & Recommended Solutions:

  • Cause A: N-Acylurea Formation (Carbodiimide Methods). If you are using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the primary impurity is often the corresponding N-acylurea. This is formed via an intramolecular rearrangement of the key O-acylisourea intermediate.[5][6] This side reaction competes directly with the desired attack by the alcohol.

    • Solution 1 (Prevention): The most effective way to prevent N-acylurea formation is to switch to the Di-tert-butyl dicarbonate (Boc₂O) method, which does not generate this type of byproduct. The byproducts of the Boc₂O method are t-butanol and CO₂, which are volatile and easily removed.[4][7]

    • Solution 2 (Minimization with Carbodiimides): If using a carbodiimide is necessary, ensure that a nucleophilic catalyst like DMAP is used. DMAP reacts with the O-acylisourea intermediate to form a highly activated acylated pyridinium species, which accelerates the desired esterification and outcompetes the rearrangement to the N-acylurea.[5] Using a solvent-soluble carbodiimide like DIC can also simplify the removal of the urea byproduct (N,N'-diisopropylurea) compared to the often-insoluble N,N'-dicyclohexylurea (DCU) from DCC.[5][8]

  • Cause B: Symmetric Anhydride Formation. The O-acylisourea intermediate (from carbodiimide methods) or the mixed anhydride intermediate (from the Boc₂O method) can react with a second molecule of the starting carboxylic acid to form a symmetric anhydride.[7][9] This anhydride will then react more slowly with the alcohol, potentially leading to an incomplete reaction and an additional impurity.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the coupling agent (e.g., 1.1 to 1.2 equivalents of Boc₂O) relative to the carboxylic acid to ensure the acid is fully converted to the active intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high purity?

The recommended method for synthesizing this compound is the esterification of 2-fluoro-5-nitrobenzoic acid using Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) .

Why this method is superior:

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preventing thermal degradation and side reactions like the elimination of isobutylene.[5]

  • High Purity of Products: The byproducts of this reaction are tert-butanol and carbon dioxide, both of which are volatile and easily removed during workup, simplifying purification.[4][10]

  • Avoids Common Impurities: This protocol avoids the formation of N-acylurea, a persistent impurity in carbodiimide-based methods.[6]

Recommended Experimental Protocol: Boc₂O Method
  • Preparation: To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF), add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the starting carboxylic acid is no longer visible (typically 2-4 hours).

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with a weak acid (e.g., 5% HCl solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by silica gel chromatography if necessary.

Q2: How does the Boc₂O/DMAP esterification mechanism work?

The reaction proceeds via a mixed anhydride intermediate, which is highly reactive towards nucleophilic attack.

Boc2O_Mechanism cluster_activation Activation Step cluster_esterification Esterification Step RCOOH 2-Fluoro-5-nitrobenzoic Acid MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + Boc₂O - tBuOH, -CO₂ Boc2O Boc₂O Boc2O->MixedAnhydride DMAP DMAP (Catalyst) DMAP->MixedAnhydride Catalyzes formation Product Tert-butyl 2-fluoro- 5-nitrobenzoate MixedAnhydride->Product + t-Butanol (Nucleophilic Attack) DMAP_cat DMAP (Regenerated) MixedAnhydride->DMAP_cat Regenerates tBuOH_CO2 t-BuOH + CO₂ tBuOH_reac tert-Butanol tBuOH_reac->Product

Caption: Boc₂O/DMAP esterification mechanism.

Initially, the carboxylic acid reacts with Boc₂O to form a mixed anhydride intermediate. This intermediate is then attacked by the tert-butanol (generated in situ or added) in a DMAP-catalyzed step to form the final tert-butyl ester product.[7]

Q3: What are the key parameters to control to ensure a clean reaction?

Optimizing reaction parameters is crucial for minimizing impurities. The table below summarizes the impact of key variables.

ParameterRecommended SettingRationale & Impact on Impurities
Solvent Purity Anhydrous GradeThe presence of water will hydrolyze the Boc₂O reagent and the mixed anhydride intermediate, reducing yield and regenerating the starting carboxylic acid.
Reagent Stoichiometry 1.2 eq. Boc₂O / 1.0 eq. AcidA slight excess of Boc₂O ensures the complete conversion of the carboxylic acid, preventing it from being a major impurity. A large excess is unnecessary and can complicate purification.
DMAP Loading 0.05 - 0.1 eq. (Catalytic)Sufficient DMAP is needed to catalyze the reaction effectively. Using stoichiometric amounts is unnecessary and can lead to side reactions or purification issues.
Temperature Room Temperature (20-25 °C)Higher temperatures are not required and can increase the rate of potential side reactions. The tert-butyl ester group is also more labile at elevated temperatures.[5]
Q4: How can I effectively troubleshoot a problematic reaction?

A systematic approach is key to identifying and solving issues during the synthesis.

Troubleshooting_Workflow Start Problem Detected: Low Yield or High Impurity Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Analyze Incomplete Incomplete Reaction: Starting Acid Remains Analyze->Incomplete Is starting material present? Byproduct Major Byproduct Detected Analyze->Byproduct Is an unknown major spot present? NoProduct No Product Formation Analyze->NoProduct Is only starting material present? Sol_Incomplete Solution: - Increase reaction time - Check reagent quality/stoichiometry Incomplete->Sol_Incomplete Sol_Byproduct Solution: - Identify byproduct structure - If N-acylurea, switch to Boc₂O method - Adjust stoichiometry Byproduct->Sol_Byproduct Sol_NoProduct Solution: - Verify reagent integrity (esp. Boc₂O, DMAP) - Check for presence of water - Confirm correct reaction setup NoProduct->Sol_NoProduct

Caption: A decision tree for troubleshooting the synthesis.

References

  • L. Greiner, D. P. L. A. Manfred, S. A. G. E. W. T. K. J. F. A. D. V. A. Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Synthesis2004 , 2004 (02), 263-267. [Link]

  • LookChem. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. [Link]

  • ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Chem-Impex. 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. [Link]

  • Chem-Impex. 2-Nitro-benzoic acid tert-butyl ester. [Link]

  • Aapptec Peptides. Carbodiimides and Additives. [Link]

  • Google Patents. Esterification of nitrobenzoic acids - US3948972A.
  • Google Patents. Synthesis method for tert-butyl ester compound - CN105820049A.
  • Google Patents. Process for preparing nitro benzoic acid alkyl esters - EP0394985A1.
  • Google Patents.
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5850-5859. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Chem-Impex. tert-Butyl 2-fluoro-4-nitrobenzoate. [Link]

  • ResearchGate. Mechanism of the reaction of carbodiimides with carboxylic acids. [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of this versatile reagent. The unique substitution pattern of this molecule, particularly the bulky tert-butyl group ortho to the reactive fluoride, presents specific challenges and opportunities in synthesis. This resource aims to equip you with the knowledge to anticipate and overcome these hurdles, ensuring the success of your reactions.

Understanding the Core Challenge: The Tert-butyl "Shield"

This compound is a valuable building block in medicinal chemistry and organic synthesis, often employed in nucleophilic aromatic substitution (SNAr) reactions.[1] The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, and the fluorine atom serves as an excellent leaving group. However, the large, sterically demanding tert-butyl group adjacent to the fluorine atom significantly influences the molecule's reactivity.[2][3] This "steric shield" can impede the approach of nucleophiles, leading to slower reaction rates or unexpected outcomes.[4] This guide will address the practical implications of this steric hindrance and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during reactions with this compound, with a focus on the role of steric hindrance.

Question 1: My SNAr reaction with this compound is extremely slow or not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

This is a classic issue stemming from the steric hindrance of the ortho tert-butyl group. The bulky nature of this group physically blocks the nucleophile from attacking the carbon atom bonded to the fluorine.[4]

  • Causality: The tert-butyl group's three methyl groups create a large, three-dimensional obstacle around the reaction center.[2] For an SNAr reaction to occur, the nucleophile must approach and form a bond with the carbon bearing the fluorine. The steric bulk of the tert-butyl group raises the activation energy of this step, thus slowing down the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures provide the reacting molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction for potential decomposition of starting material or product at elevated temperatures.

    • Use a Smaller Nucleophile: If your experimental design allows, consider using a less sterically hindered nucleophile. For example, if you are using a secondary amine, switching to a primary amine or ammonia could significantly increase the reaction rate.

    • Prolong Reaction Time: Due to the slower kinetics, these reactions may simply require more time to reach completion. Monitor the reaction progress by TLC or LC-MS over an extended period.

    • Choice of Solvent: Employing a polar aprotic solvent like DMF or DMSO can help to solvate the nucleophile and increase its reactivity. For certain reactions, a solvent that can facilitate the formation of a more reactive nucleophile (e.g., through deprotonation) may be beneficial.[5]

Question 2: I am observing significant amounts of side products, particularly those resulting from reaction at the nitro group or hydrolysis of the ester. How can I improve the selectivity of my reaction?

Answer:

While the primary reaction is expected to be substitution of the fluorine, the other functional groups can also be reactive under certain conditions.

  • Causality:

    • Reaction at the Nitro Group: Strong nucleophiles, especially in combination with high temperatures, can potentially react with the electron-deficient nitro group.

    • Ester Hydrolysis: The tert-butyl ester, while generally more stable than a methyl or ethyl ester, can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The steric hindrance that slows the desired SNAr reaction can sometimes allow these other, slower reactions to become competitive.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Avoid excessive heating, as this can promote less selective side reactions. A carefully optimized temperature that is high enough to promote the SNAr reaction but not so high as to cause significant side reactions is key.

    • Choice of Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base like potassium carbonate, rather than a strong, nucleophilic base like sodium hydroxide.[5]

    • Protecting Group Strategy: In complex syntheses, if side reactions at the nitro or ester group are unavoidable, consider a synthetic route where these functionalities are introduced at a later stage.

Question 3: Does the tert-butyl group affect the regioselectivity of the reaction?

Answer:

For this compound, the regioselectivity is primarily dictated by the electronic effects of the substituents. The fluorine atom is the target for nucleophilic attack due to the activating effect of the para-nitro group. The tert-butyl group's main influence here is on the rate of reaction at that position, not in directing the nucleophile to another site on the ring. The negative charge of the Meisenheimer intermediate is stabilized by the nitro group, making substitution at the fluorine position the most favorable pathway.[6]

Experimental Protocol: SNAr Reaction with a Primary Amine

This protocol provides a general method for the substitution of the fluorine in this compound with a primary amine, taking into account the challenges posed by steric hindrance.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.0 eq).

    • Expert Insight: Using a slight excess of the amine helps to drive the reaction to completion. Potassium carbonate is a mild base that will neutralize the HF formed during the reaction without promoting significant ester hydrolysis.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

    • Expert Insight: Anhydrous solvent is crucial to prevent water-related side reactions.

  • Reaction Conditions: Stir the mixture at 80-100 °C. The optimal temperature may need to be determined empirically.

    • Expert Insight: This elevated temperature is necessary to overcome the steric hindrance from the tert-butyl group.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to overnight.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF). c. Combine the organic layers and wash with brine to remove residual DMF. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Steric Hindrance and Reaction Mechanisms

Diagram 1: SNAr Mechanism

SNAr_Mechanism sub This compound int Meisenheimer Complex (Resonance Stabilized Anion) sub->int Attack at C-F nuc Nucleophile (Nu-) prod Substituted Product int->prod Elimination of F- lg Fluoride Ion (F-) Steric_Hindrance_Workflow start Reaction with Tert-butyl 2-fluoro-5-nitrobenzoate check_rate Is reaction rate slow? start->check_rate increase_temp Increase Temperature (e.g., 80-120 °C) check_rate->increase_temp Yes check_yield Is yield low or side products observed? check_rate->check_yield No smaller_nuc Use Smaller Nucleophile increase_temp->smaller_nuc prolong_time Prolong Reaction Time smaller_nuc->prolong_time prolong_time->check_yield optimize_base Optimize Base (e.g., K₂CO₃, DBU) check_yield->optimize_base Yes success Successful Reaction check_yield->success No optimize_temp Optimize Temperature optimize_base->optimize_temp optimize_temp->success

Caption: Troubleshooting workflow for reactions impacted by steric hindrance.

References

  • Yıldırım, S., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. Retrieved from [Link]

  • Khan, K. M., et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. Retrieved from [Link]

  • Baluja, S., et al. (2012). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Pharmaceutical & Biological Archives, 3(4), 834-838. Retrieved from [Link]

  • Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(2), 246-251. Retrieved from [Link]

  • Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3), 547-552. Retrieved from [Link]

  • Scribd. (n.d.). 6 Steric Hindrance. Retrieved from [Link]

  • ron. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • Hou, G. L., et al. (2015). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The journal of physical chemistry. A, 119(40), 10184–10192. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • Balaban, A. T. (2015). The conformation of a tert-butyl group ortho to another substituent, R,... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem. (n.d.). tert-Butyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • ClutchPrep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-fluoro-2-nitrobenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl 2-Fluoro-4-nitrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Handling and Disposal of Tert-butyl 2-fluoro-5-nitrobenzoate Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically grounded framework for the safe handling and disposal of waste containing Tert-butyl 2-fluoro-5-nitrobenzoate (CAS 526218-22-4). The following question-and-answer format is designed to address specific issues encountered during experimental workflows, emphasizing safety, regulatory compliance, and scientific best practices.

Section 1: Hazard Identification & Risk Assessment FAQs

This section addresses the fundamental safety profile of this compound, which is critical for informing all handling and disposal decisions.

Q1: What are the primary hazards associated with this compound and its waste?

A1: this compound is a substituted aromatic compound that presents several potential hazards. While specific toxicity data is limited, the hazards can be inferred from its functional groups and related compounds. The primary concerns are:

  • Chemical Reactivity: As a nitro-aromatic compound, it may possess thermal instability. While stable under recommended storage conditions (0-8 °C), it can undergo hazardous decomposition at elevated temperatures.[1][2] The presence of the nitro group suggests that it should be treated with the caution afforded to potentially energetic materials.

  • Hazardous Decomposition: Upon combustion or thermal decomposition, it is expected to release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[3][4] The formation of HF is a significant concern due to its high corrosivity and toxicity.

  • Health Hazards: Based on data for similar compounds like 2-Fluoro-5-nitrobenzoic acid, risks may include skin, eye, and respiratory irritation.[3][5] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[2]

Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this compound and its waste?

A2: A comprehensive PPE strategy is non-negotiable. The causality is to prevent exposure via inhalation, skin contact, and eye contact.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handling of the solid compound outside of a fume hood or activities that could generate dust or aerosols requires respiratory protection. Consult your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.

Q3: What are the key chemical incompatibilities to be aware of during waste accumulation?

A3: Improper segregation of waste can lead to dangerous chemical reactions. This compound waste must NOT be mixed with:

  • Strong Oxidizing Agents: Can lead to a violent, exothermic reaction.

  • Strong Acids and Bases: Can catalyze hydrolysis or decomposition, potentially leading to the evolution of gas and pressurization of the waste container.[2][3]

  • Reactive Metals: Such as alkali metals or powdered aluminum, which can initiate vigorous reactions.

The rationale behind strict segregation is to prevent inadvertent reactions within the waste container that could cause a fire, explosion, or release of toxic fumes.

Compound Data Summary
PropertyValueSource
CAS Number 526218-22-4[1]
Molecular Formula C11H12FNO4[1][6]
Molecular Weight 241.22 g/mol [1][6][7]
Appearance Brown solid[1]
Storage Conditions Store at 0-8 °C[1]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents[2]
Hazardous Decomposition CO, CO2, Nitrogen oxides (NOx), Hydrogen fluoride[3][4]

Section 2: Troubleshooting Waste Characterization & Segregation

This section provides guidance on classifying and segregating waste streams, a common point of confusion in a research environment.

Q4: How do I classify different types of waste from experiments with this compound?

A4: Waste must be classified at the point of generation. The three main categories are:

  • Unused/Expired Pure Compound: This is the most straightforward category. It should be disposed of in its original container if possible, with the label intact and clearly marked as "Waste."

  • Acutely Contaminated Labware and PPE: This includes items like gloves, weighing paper, pipette tips, and empty vials that have come into direct contact with the solid compound. This is considered solid hazardous waste.

  • Process and Experimental Liquid Waste: This is the most complex category. It includes reaction mixtures, mother liquors from crystallizations, and solvent rinses. This waste must be characterized by all its components (e.g., this compound, solvents, reagents, byproducts).

Q5: My reaction mixture contains this compound, dichloromethane (DCM), and triethylamine. How should I segregate this liquid waste?

A5: This is a halogenated, nitrogenous organic waste stream.

  • Causality: Dichloromethane is a halogenated solvent. Most institutional and commercial waste disposal facilities require the strict segregation of halogenated and non-halogenated solvents. This is because the incineration of halogenated waste produces acidic gases (like HCl and, in this case, HF) that require special scrubbers in the incinerator flue gas treatment system.

  • Action: This waste must be collected in a designated, properly labeled "Halogenated Organic Waste" container. The label must list all components by their full chemical name: Dichloromethane, this compound, and Triethylamine. Never mix this with non-halogenated waste streams (e.g., those containing only acetone, ethanol, or hexanes).

Waste Segregation Decision Workflow

The following diagram illustrates the logical steps for segregating waste generated from experiments involving this compound.

WasteSegregation start Waste Generation Point is_liquid Is the waste primarily liquid or solid? start->is_liquid solid_waste Solid Waste Stream is_liquid->solid_waste Solid liquid_waste Liquid Waste Stream is_liquid->liquid_waste Liquid is_sharp Is it a sharp? (needles, scalpels) solid_waste->is_sharp contains_halogen Does the liquid contain halogenated solvents? (e.g., DCM, Chloroform) liquid_waste->contains_halogen sharps_container Dispose in approved Sharps Container is_sharp->sharps_container Yes non_sharp_solid Non-Sharp Solid Waste (gloves, paper, vials) is_sharp->non_sharp_solid No solid_waste_bin Collect in designated Solid Hazardous Waste container. Label with all chemical contaminants. non_sharp_solid->solid_waste_bin halogenated_bin Collect in 'Halogenated Organic Waste' container. List ALL components on label. contains_halogen->halogenated_bin Yes non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' container. List ALL components on label. contains_halogen->non_halogenated_bin No

Caption: Waste Segregation Decision Tree.

Section 3: Disposal Protocols & Procedures

Follow these step-by-step protocols for managing specific waste streams. Note: Always adhere to your institution's specific EHS guidelines, which take precedence.

Protocol 1: Disposal of Solid Waste (Unused Compound & Contaminated Debris)
  • Objective: To safely collect and label solid waste contaminated with this compound.

  • Materials:

    • Designated solid hazardous waste container (e.g., a puncture-resistant pail or a sturdy, double-bagged box).

    • Hazardous waste labels.

    • Appropriate PPE.

  • Procedure:

    • Work within a chemical fume hood.

    • Carefully place all contaminated solid items (gloves, weighing boats, pipette tips, empty vials) into the designated solid waste container.

    • For unused or expired pure product, submit it for disposal in its original, sealed container.

    • Affix a hazardous waste label to the container.

    • List "this compound" and any other chemical contaminants on the label.

    • Store the sealed container in a designated satellite accumulation area away from incompatible materials.

    • Arrange for pickup by your institution's EHS department.

Protocol 2: Management of Liquid Waste Streams
  • Objective: To safely collect, segregate, and label liquid waste containing this compound.

  • Materials:

    • Appropriate glass or polyethylene waste containers with screw caps.

    • Funnels.

    • Hazardous waste labels.

    • Secondary containment trays.

  • Procedure:

    • Select the correct waste container (Halogenated vs. Non-Halogenated) based on the solvent system used.

    • Place the container in a secondary containment tray large enough to hold the entire volume of the container in case of a leak.

    • Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely fasten the cap.

    • Complete the hazardous waste label, listing the full chemical names and estimated percentages of all components. Do not use abbreviations or chemical formulas.

    • Keep the container closed at all times except when adding waste.

    • Store in a designated satellite accumulation area and arrange for EHS pickup.

Section 4: Emergency Procedures

Q6: What should I do in case of a spill?

A6: The response depends on the size of the spill. The immediate priority is personal safety.

Spill Response Workflow

SpillResponse spill Spill Occurs notify Notify personnel in the immediate area. Isolate the spill. spill->notify is_major Is the spill major? (Large quantity, outside fume hood, you feel unsafe) notify->is_major major_spill MAJOR SPILL is_major->major_spill Yes minor_spill MINOR SPILL is_major->minor_spill No evacuate Evacuate the area immediately. Pull the fire alarm if necessary. Call emergency services / EHS. major_spill->evacuate ppe_check Ensure you are wearing appropriate PPE. (Gloves, Goggles, Lab Coat) minor_spill->ppe_check absorb Cover the spill with an appropriate absorbent (e.g., chemical spill kit absorbent). ppe_check->absorb collect Carefully collect the absorbed material using non-sparking tools. Place in a sealed bag or container. absorb->collect dispose Label as 'Hazardous Waste' with all chemical names and dispose of via EHS. collect->dispose

Caption: General Spill Response Workflow.

Q7: What are the first-aid measures for exposure?

A7: Immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Tert-butyl 4-fluoro-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Reduce Reaction Times for Tert-butyl 2-fluoro-5-nitrobenzoate Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to accelerate nucleophilic aromatic substitution (SNAr) reactions involving tert-butyl 2-fluoro-5-nitrobenzoate. The content is structured to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

I. Understanding the Reaction: The SNAr Mechanism

The substitution of the fluorine atom on this compound by a nucleophile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bonded to the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The presence of the electron-withdrawing nitro group ortho and para to the fluorine is crucial for stabilizing this intermediate.[1][2][3][4]

  • Leaving Group Departure: The fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1][2]

The initial nucleophilic attack is typically the rate-determining step of the reaction.[5][6] Therefore, strategies to accelerate the reaction should focus on enhancing the electrophilicity of the aromatic ring and/or increasing the reactivity of the nucleophile.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Substrate Tert-butyl 2-fluoro-5-nitrobenzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - F⁻ (Fast) Leaving_Group Fluoride Ion (F⁻) Meisenheimer->Leaving_Group

Caption: The SNAr mechanism for this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with this compound so slow?

A1: Several factors can contribute to a slow reaction rate. Here's a breakdown of potential causes and their solutions:

Potential Cause Explanation & Solution
Weak Nucleophile The strength of the nucleophile is a primary driver of the reaction rate. For neutral nucleophiles like amines or alcohols, the reaction can be slow. Solution: Convert the nucleophile to its more reactive conjugate base (anion) by using a suitable base. For example, use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for alcohols and thiols, or potassium carbonate (K₂CO₃) for amines.[1][7]
Inappropriate Solvent The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., water, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[3] Solution: Use polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[3][7] These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[3][7]
Low Temperature Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a practical rate.[3] Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to avoid decomposition at excessive temperatures.[1][3]
Poor Leaving Group While fluorine is generally a good leaving group in SNAr reactions due to its high electronegativity which makes the ipso-carbon more electrophilic, other factors can influence this.[7][8] However, for this specific substrate, the fluorine is well-suited for SNAr. If you are comparing to other halo-substituted analogs, the typical reactivity order is F > Cl > Br > I.[7]
Q2: I'm observing low yields. What are the likely causes and how can I improve them?

A2: Low yields can be attributed to incomplete reactions or the formation of side products.

Potential Cause Explanation & Solution
Incomplete Conversion This is often linked to the factors causing slow reaction rates (see Q1). Solution: Address the issues of nucleophile strength, solvent choice, and temperature. Consider increasing the reaction time or the equivalents of the nucleophile.
Side Reactions The presence of multiple reactive sites on the substrate or nucleophile can lead to undesired products. For instance, with amine nucleophiles, over-alkylation can occur. Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the limiting reagent can sometimes drive the reaction to completion without significant side product formation. Purification by column chromatography is often necessary to isolate the desired product.[1]
Decomposition At elevated temperatures, the starting material, product, or intermediates may decompose. The tert-butyl ester is susceptible to hydrolysis under acidic or strongly basic conditions, especially at high temperatures. Solution: Monitor the reaction closely and use the minimum effective temperature. If the product is sensitive, consider an in-situ workup or rapid purification after the reaction is complete.
Moisture Contamination Water can hydrolyze the ester and can also deactivate anionic nucleophiles. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like NaH.[1]
Q3: Can I use a catalyst to speed up the reaction?

A3: Yes, certain catalysts can significantly accelerate SNAr reactions.

  • Phase-Transfer Catalysts (PTC): These are particularly useful when dealing with a reaction between a nucleophile soluble in an aqueous or solid phase and a substrate in an organic phase.[9][10] The PTC, typically a quaternary ammonium or phosphonium salt, transports the nucleophile into the organic phase, facilitating the reaction.[9][10] This can lead to faster reactions, higher yields, and the ability to use less hazardous solvents.[10][11]

  • Organic Superbases: Recent research has shown that strong, non-nucleophilic organic bases can act as catalysts in concerted SNAr reactions, even with less activated substrates.[12][13]

  • Transition Metal Catalysis: While less common for highly activated substrates like this compound, some transition metal complexes (e.g., Ruthenium or Rhodium-based) can catalyze SNAr reactions, particularly for less activated aryl fluorides.[14][15]

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) Cat_org_Nu Q⁺Nu⁻ Nu_aq->Cat_org_Nu Phase Transfer Cat_aq PTC (Q⁺X⁻) Cat_aq->Cat_org_Nu Substrate_org This compound Product_org Product Substrate_org->Product_org Cat_org_X Q⁺F⁻ Product_org->Cat_org_X + F⁻ Cat_org_Nu->Product_org + Substrate Cat_org_X->Cat_aq Phase Transfer

Caption: Role of a Phase-Transfer Catalyst in SNAr reactions.

Q4: Are there alternative methods to accelerate the reaction besides conventional heating?

A4: Yes, microwave irradiation is an effective technique for accelerating many organic reactions, including SNAr.[16][17]

  • Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[16][17] This method is particularly beneficial for high-throughput synthesis and library generation in drug discovery.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the substitution reactions of this compound.

Issue 1: Reaction is not proceeding to completion.

Troubleshooting_Incomplete_Reaction Start Incomplete Reaction Check_Temp Is the reaction heated? Start->Check_Temp Increase_Temp Gradually increase temperature. Monitor by TLC/LC-MS. Check_Temp->Increase_Temp No Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Nucleophile Is the nucleophile anionic or is a base used for neutral nucleophiles? Check_Solvent->Check_Nucleophile Yes Change_Solvent->Check_Nucleophile Add_Base Add a suitable base (e.g., K₂CO₃, NaH) to generate the anionic nucleophile. Check_Nucleophile->Add_Base No Consider_PTC Consider using a phase-transfer catalyst. Check_Nucleophile->Consider_PTC Yes Add_Base->Consider_PTC End Reaction should proceed Consider_PTC->End

Caption: Workflow for troubleshooting an incomplete reaction.

Issue 2: Significant side product formation.

Troubleshooting_Side_Products Start Side Product Formation Check_Stoichiometry Are the reactant ratios correct? Start->Check_Stoichiometry Adjust_Stoichiometry Adjust stoichiometry. Consider adding the nucleophile slowly. Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp Is the reaction temperature too high? Check_Stoichiometry->Check_Temp Yes Adjust_Stoichiometry->Check_Temp Lower_Temp Reduce the reaction temperature. Check_Temp->Lower_Temp Yes Check_Base Is a very strong, non-selective base being used? Check_Temp->Check_Base No Lower_Temp->Check_Base Use_Milder_Base Switch to a milder base (e.g., K₂CO₃ instead of NaH). Check_Base->Use_Milder_Base Yes Purification Purify the product using column chromatography. Check_Base->Purification No Use_Milder_Base->Purification End Improved product purity Purification->End

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive 1H NMR Analysis of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum

In the landscape of pharmaceutical and agrochemical development, intermediates like Tert-butyl 2-fluoro-5-nitrobenzoate are foundational.[1] They are the molecular scaffolds upon which complex, high-value active ingredients are built. Consequently, the unambiguous verification of their structure is not merely a procedural step but a critical checkpoint that ensures the integrity of the entire synthetic pathway. While a suite of analytical techniques can provide pieces of the structural puzzle, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the primary, most informative method for confirming the identity and purity of such small organic molecules in solution.[2][3]

This guide is designed for researchers and drug development professionals who require not just a static spectrum, but a deep, mechanistic understanding of the 1H NMR data for this compound. We will dissect the expected spectrum by examining the electronic interplay of its substituents, provide a robust and self-validating experimental protocol, and contextualize the 1H NMR data by comparing it with complementary analytical techniques. Our approach is rooted in explaining the causality behind the data, empowering you to move from observation to confident interpretation.

Part 1: Deconstructing the Molecule—A Predictive Analysis

Before stepping into the lab, a robust analysis begins with a theoretical prediction of the 1H NMR spectrum. This exercise is crucial as it transforms the analysis from a simple pattern-matching task into a hypothesis-driven scientific inquiry. The structure of this compound presents a fascinating case study in the electronic effects of substituents on an aromatic ring.

Molecular Structure and Electronic Environment:

The molecule is a tri-substituted benzene derivative. The key to predicting its 1H NMR spectrum lies in understanding how each substituent electronically influences the aromatic protons (H-3, H-4, and H-6) and the aliphatic protons of the tert-butyl group.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both resonance and induction.[4][5] It strongly deshields the protons at the ortho (H-4, H-6) and para positions, pulling electron density out of the ring and causing their signals to shift significantly downfield (to a higher ppm value).[6][7]

  • Fluoro Group (-F): Fluorine exerts a dual electronic effect. Its high electronegativity causes a strong inductive electron withdrawal, deshielding nearby protons. Simultaneously, its lone pairs can donate into the ring via resonance, which would be a shielding effect. For halogens, the inductive effect typically dominates. A critical feature of fluorine (¹⁹F, spin I=½) is its ability to couple with protons, leading to characteristic splitting patterns over two or more bonds (J-coupling).[8][9][10]

  • Tert-butyl Ester Group (-COOtBu): This group is moderately electron-withdrawing. The carbonyl (C=O) pulls electron density from the ring. The tert-butyl group itself is sterically bulky and electronically simple. Its nine equivalent protons will appear as a single, sharp singlet, shielded relative to the aromatic protons.

Predicted Spectral Features:

Based on this analysis, we can predict the following:

  • Four Unique Proton Environments: Three distinct signals in the aromatic region and one signal in the aliphatic region.

  • Chemical Shifts (δ):

    • The aromatic protons will be in the downfield region (typically >7.5 ppm) due to the cumulative deshielding effects of the EWGs.[11]

    • The tert-butyl protons will be far upfield (typically 1.3-1.6 ppm).

  • Integration: The relative integrals for the aromatic and aliphatic signals will be 1:1:1:9.

  • Multiplicity (Splitting):

    • H-6: Ortho to the -NO₂ group and meta to the -F. It will be split by H-4 (meta coupling, J ≈ 2-3 Hz) and the -F atom (meta coupling, ⁴JHF ≈ 4-6 Hz). Expected multiplicity: doublet of doublets (dd).

    • H-4: Ortho to the -F and meta to the -NO₂ group. It will be split by H-3 (ortho coupling, J ≈ 7-10 Hz), H-6 (meta coupling, J ≈ 2-3 Hz), and the -F atom (ortho coupling, ³JHF ≈ 7-10 Hz). Expected multiplicity: complex multiplet, likely a triplet of doublets (td) or doublet of doublet of doublets (ddd).

    • H-3: Para to the -NO₂ group and ortho to the -F. It will be split by H-4 (ortho coupling, J ≈ 7-10 Hz) and the -F atom (para coupling, ⁵JHF ≈ 1-3 Hz). Expected multiplicity: doublet of doublets (dd), potentially appearing as a triplet if the H-H and H-F couplings are similar.[12]

    • t-Butyl Protons: Nine equivalent protons with no adjacent protons, resulting in a sharp singlet (s).

Part 2: The Self-Validating Experimental Protocol

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. A protocol is "self-validating" when it includes steps and quality checks that inherently minimize artifacts and ensure reproducibility.

Core Objective: To obtain a high-resolution 1H NMR spectrum free from contaminants, particulates, and solvent interference, allowing for accurate integration and resolution of fine coupling details.

Experimental Workflow Diagram

G cluster_0 Primary Analysis cluster_1 Secondary Confirmation cluster_2 Advanced Elucidation HNMR 1H NMR CNMR 13C NMR HNMR->CNMR Confirm C count COSY 2D COSY HNMR->COSY Resolve H-H couplings MS Mass Spec (HRMS) MS->HNMR Confirm Formula HSQC 2D HSQC/HMBC CNMR->HSQC Assign C-H pairs FTIR FTIR COSY->HSQC

Caption: A logical workflow for the complete structural analysis of an organic molecule.

Conclusion

The 1H NMR analysis of this compound is a prime example of how fundamental principles of chemical structure and electronics manifest in observable spectral data. A predictive, hypothesis-driven approach, combined with a meticulous and self-validating experimental protocol, allows for the confident and unambiguous assignment of every proton in the molecule. While techniques like Mass Spectrometry and 13C NMR are crucial for confirming molecular formula and the carbon backbone, 1H NMR provides the most detailed picture of the molecular topology in solution. For the researcher or drug development professional, mastering this level of analysis ensures the foundational integrity of their synthetic work and accelerates the path to innovation.

References

  • Weljie, A. M., Newton, J., Mercier, P., Carlson, E., & Slupsky, C. M. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265. [Link]

  • Dalvie, D. K., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248–252. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Dalvie, D. K., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]

  • Massachusetts Institute of Technology. 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Western University. NMR SAMPLE PREPARATION. [Link]

  • Aguilar, J. A., et al. (2014). “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Chemical Communications, 50(22), 2929-2931. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

  • Fares, C., et al. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]

  • AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. [Link]

  • Martinez, A., et al. (2018). Complete 1 H NMR assignment of cholesteryl benzoate. Magnetic Resonance in Chemistry, 56(11), 1056-1064. [Link]

  • University of Calgary. Interpreting 'H NMR Spectra. [Link]

  • Bruker. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • ResearchGate. Sodium benzoate 1 H-NMR spectra. [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 42(4), 167-206. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • National Center for Biotechnology Information. Tert-butyl 2-fluoro-4-nitrobenzoate. PubChem. [Link]

  • Roberts, J. D., et al. (1969). Nitrogen-15 Magnetic Resonance Spectroscopy. VII. Chemical Shifts of para-Substituted Nitrobenzenes. Journal of the American Chemical Society, 91(25), 7154–7159. [Link]

  • Thermo Fisher Scientific. Certificate of analysis. [Link]

  • Thermo Fisher Scientific. Certificate of analysis. [Link]

  • National Center for Biotechnology Information. Tert-butyl 4-fluoro-2-nitrobenzoate. PubChem. [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

A Senior Application Scientist's Guide to the 13C NMR Characterization of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. For drug development professionals and researchers, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for molecular characterization. This guide provides an in-depth analysis of the 13C NMR spectrum of Tert-butyl 2-fluoro-5-nitrobenzoate, a compound of interest in synthetic chemistry. By leveraging comparative data from structurally related analogues and fundamental principles of NMR, we will dissect the intricacies of its spectrum, offering a robust framework for its identification and characterization.

The Significance of 13C NMR in Structural Analysis

While 1H NMR provides a wealth of information about the proton framework of a molecule, 13C NMR offers a direct window into the carbon skeleton. Each unique carbon atom in a molecule typically gives rise to a distinct signal, revealing the molecular symmetry and the electronic environment of each carbon.[1] For a molecule like this compound, with its substituted aromatic ring and ester functionality, 13C NMR is indispensable for confirming the substitution pattern and the integrity of the functional groups.

Predicted 13C NMR Spectrum of this compound

Molecular Structure and Carbon Numbering

To facilitate our discussion, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with carbon numbering.

Comparative Spectral Data

The following table summarizes the experimental 13C NMR data for related compounds, which will serve as the basis for our analysis.

CompoundC1C2C3C4C5C6C=OO-C(CH3)3C(CH3)3
2-Fluoro-5-nitrobenzoic acid[2][3]124.9 (d)159.2 (d)116.3 (d)129.8 (d)141.2 (s)127.3 (d)162.8--
tert-Butyl benzoate[4]132.5129.5128.2128.2129.5132.5165.880.828.2

Note: Chemical shifts (δ) are in ppm. (d) denotes a doublet due to C-F coupling, (s) denotes a singlet.

Analysis and Prediction

  • Aromatic Carbons (C1-C6):

    • C1: This carbon is attached to the ester group. In tert-butyl benzoate, the ipso-carbon (C1) appears at 132.5 ppm.[4] The presence of an ortho-fluoro and a para-nitro group will influence this shift. The electron-withdrawing nature of the nitro group will have a minor effect at the meta position, while the fluorine will have a more significant impact. We can anticipate a chemical shift in the region of 125-130 ppm .

    • C2 (C-F): The carbon directly bonded to fluorine experiences a strong deshielding effect, resulting in a large downfield shift. In 2-fluoro-5-nitrobenzoic acid, this carbon (C2) resonates at 159.2 ppm.[2] This carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz.[5][6] We predict the C2 signal for the target molecule to be around 158-162 ppm (d, ¹JCF ≈ 250 Hz) .

    • C3: This carbon is ortho to the fluorine and meta to the nitro group. In 2-fluoro-5-nitrobenzoic acid, C3 is at 116.3 ppm.[2] It will exhibit a two-bond C-F coupling (²JCF) of approximately 20-25 Hz.[5] The predicted shift is ~116 ppm (d, ²JCF ≈ 22 Hz) .

    • C4: This carbon is para to the fluorine and ortho to the nitro group. The strong electron-withdrawing nitro group will deshield this carbon. In 2-fluoro-5-nitrobenzoic acid, C4 appears at 129.8 ppm.[2] It will show a three-bond C-F coupling (³JCF) of around 5-10 Hz.[5] We predict a shift of ~130 ppm (d, ³JCF ≈ 8 Hz) .

    • C5 (C-NO2): The carbon attached to the nitro group is significantly deshielded. In 2-fluoro-5-nitrobenzoic acid, this is observed at 141.2 ppm.[2] This carbon will be a singlet as it is too far from the fluorine for significant coupling. The predicted shift is ~141 ppm (s) .

    • C6: This carbon is meta to the fluorine and ortho to the ester group. In 2-fluoro-5-nitrobenzoic acid, C6 is at 127.3 ppm.[2] It will exhibit a four-bond C-F coupling (⁴JCF), which is often small and may not be resolved.[7] The predicted shift is ~127 ppm (d, ⁴JCF ≈ 2-4 Hz) .

  • Ester Carbons (C7, C8, C9/C10/C11):

    • C7 (C=O): The carbonyl carbon of the ester will appear in the typical range for esters, around 160-170 ppm. In tert-butyl benzoate, it is at 165.8 ppm.[4] The electronic effects of the fluorine and nitro groups on the aromatic ring will have a minor influence. A reasonable prediction is ~163-166 ppm .

    • C8 (O-C(CH3)3): The quaternary carbon of the tert-butyl group is expected around 80-82 ppm, as seen in tert-butyl benzoate (80.8 ppm).[4]

    • C9, C10, C11 (C(CH3)3): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the aliphatic region, typically around 28 ppm, consistent with tert-butyl benzoate (28.2 ppm).[4]

Predicted 13C NMR Data Summary

CarbonPredicted Chemical Shift (ppm)MultiplicityExpected Coupling Constant (JCF, Hz)
C1125-130d³JCF ≈ 5-8
C2158-162d¹JCF ≈ 250
C3~116d²JCF ≈ 22
C4~130d³JCF ≈ 8
C5~141s-
C6~127d⁴JCF ≈ 2-4
C=O163-166s-
O-C(CH3)380-82s-
C(CH3)3~28s-

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended:

Workflow for 13C NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 15-20 mg of sample in ~0.6 mL of CDCl3 tms Add a small drop of TMS (internal standard, δ 0.00) dissolve->tms transfer Transfer solution to a 5 mm NMR tube tms->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz or higher) transfer->instrument lock Lock on the deuterium signal of CDCl3 instrument->lock shim Shim the magnetic field for homogeneity lock->shim setup Set up a standard 13C{1H} (proton-decoupled) experiment shim->setup params Acquisition Parameters: - Spectral width: ~250 ppm - Relaxation delay (d1): 2-5 s - Number of scans: 1024 or more setup->params acquire Acquire the Free Induction Decay (FID) params->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS at 0.00 ppm baseline->reference integrate Peak picking and integration (note: integrals are not always quantitative) reference->integrate

Sources

A Comparative Spectroscopic Guide to Tert-butyl 2-fluoro-5-nitrobenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Tert-butyl 2-fluoro-5-nitrobenzoate stands as a key building block in this arena, offering a unique combination of steric and electronic properties that are invaluable in the synthesis of novel bioactive molecules. This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, offering a comparative perspective against its close structural analogs. By understanding the subtle yet significant differences in their spectral data, researchers can gain deeper insights into the structural nuances that drive chemical reactivity and biological activity.

The Structural Significance of this compound

The molecular architecture of this compound is defined by a trifecta of influential functional groups. The fluorine atom at the 2-position and the nitro group at the 5-position create a distinct electronic environment on the benzene ring, influencing its reactivity in nucleophilic aromatic substitution reactions. The bulky tert-butyl ester at the 1-position provides steric hindrance, which can modulate reaction pathways and enhance the stability of the molecule. These features make it a versatile intermediate for the synthesis of a wide array of complex organic molecules.

Caption: Molecular structure of this compound.

A Comparative Analysis of Spectroscopic Data

The following tables provide a detailed comparison of the predicted spectroscopic data for this compound with the experimental data available for its key analogs: 2-fluoro-5-nitrobenzoic acid, methyl 2-fluoro-5-nitrobenzoate, and ethyl 2-fluoro-5-nitrobenzoate. This comparative approach allows for a more nuanced interpretation of the spectral features of the target molecule.

¹H NMR Data (Predicted vs. Experimental)

The proton NMR spectrum is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling constants are highly sensitive to the electronic effects of the fluorine and nitro groups.

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)Other Protons (ppm)
This compound (Predicted) ~8.45 (dd)~7.50 (t)~8.30 (dd)~1.60 (s, 9H)
2-Fluoro-5-nitrobenzoic acid (Experimental)8.61 (dd)7.63 (t)8.50 (dd)-
Methyl 2-fluoro-5-nitrobenzoate (Experimental)8.43 (dd)7.45 (t)8.25 (dd)3.95 (s, 3H)
Ethyl 2-fluoro-5-nitrobenzoate (Experimental)8.42 (dd)7.44 (t)8.24 (dd)4.45 (q, 2H), 1.42 (t, 3H)

Note: Predicted values are based on computational models and may vary slightly from experimental results. Experimental data is sourced from publicly available databases and literature.

¹³C NMR Data (Predicted vs. Experimental)

The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative regarding the electronic distribution within the ring.

CompoundC=OC1C2 (C-F)C3C4C5 (C-NO2)C6Other Carbons (ppm)
This compound (Predicted) ~163~125~160 (d)~130~120~145~118~83 (C), ~28 (CH3)
2-Fluoro-5-nitrobenzoic acid (Experimental)164.1124.8161.2 (d)129.7119.5145.3117.9-
Ethyl 5-fluoro-2-nitrobenzoate (Experimental)163.8125.1160.9 (d)129.5119.2145.0117.662.1 (CH2), 14.1 (CH3)

Note: Predicted values are based on computational models and may vary slightly from experimental results. Experimental data is sourced from publicly available databases and literature.

Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

The IR spectrum is instrumental in identifying key functional groups. The characteristic vibrational frequencies of the carbonyl, nitro, and C-F bonds are key diagnostic features. Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric stretching of the N-O bonds[1][2].

CompoundC=O Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound (Predicted) ~1730~1530~1350~1250
2-Fluoro-5-nitrobenzoic acid (Experimental)~1700~1535~1355~1245
Methyl 2-fluoro-5-nitrobenzoate (Experimental)~1735~1532~1351~1248
Ethyl 2-fluoro-5-nitrobenzoate (Experimental)~1732~1530~1348~1255

Note: Predicted values are based on computational models and may vary slightly from experimental results. Experimental data is sourced from publicly available databases and literature.

Mass Spectrometry (MS) Fragmentation (Predicted)

Electron ionization mass spectrometry of nitroaromatic compounds often results in characteristic fragmentation patterns, including the loss of the nitro group (NO₂) and the alkoxy group from the ester[3].

For this compound (Molecular Weight: 241.22 g/mol ), the following key fragments are predicted:

  • [M]+• : 241 (Molecular ion)

  • [M - 15]+ : 226 (Loss of a methyl radical from the tert-butyl group)

  • [M - 57]+ : 184 (Loss of the tert-butyl cation)

  • [M - NO₂]+ : 195 (Loss of the nitro group)

  • [M - O-tBu]+ : 168 (Loss of the tert-butoxy radical)

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a 5 mm NMR tube.

  • Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. Tune and lock the instrument to the deuterium frequency of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming on the lock signal to obtain sharp and symmetrical peaks.

  • Parameter Setup:

    • ¹H NMR: Set the spectral width to approximately 12 ppm, the number of scans to 8-16, and the relaxation delay to 1-2 seconds.

    • ¹³C NMR: Set the spectral width to approximately 220 ppm, the number of scans to 128 or more (due to the low natural abundance of ¹³C), and a relaxation delay of 2-5 seconds. Employ broadband proton decoupling.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Perform phase and baseline corrections.

  • Analysis: Reference the spectrum using the residual solvent peak. For ¹H NMR in CDCl₃, the reference is 7.26 ppm. For ¹³C NMR in CDCl₃, the reference is 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This guide provides a foundational understanding of the spectroscopic properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. By presenting predicted data alongside experimental data for its close analogs, we offer a framework for the confident identification and characterization of this and related molecules. The detailed experimental protocols further equip researchers with the practical knowledge to obtain high-quality, reliable data in their own laboratories. As the quest for novel therapeutics and advanced materials continues, a thorough understanding of the spectroscopic signatures of these fundamental building blocks will remain an indispensable tool for innovation.

References

  • Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

A Comparative Guide to the Reactivity of Tert-butyl 2-fluoro-5-nitrobenzoate and Tert-butyl 2-chloro-5-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route.[1][2] Among the vast array of available reagents, halogenated nitroaromatics serve as critical intermediates due to their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This guide provides an in-depth comparison of two such reagents: tert-butyl 2-fluoro-5-nitrobenzoate and tert-butyl 2-chloro-5-nitrobenzoate. We will delve into the mechanistic nuances that govern their reactivity, present supporting data, and provide a practical experimental protocol for their application.

The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

Unlike nucleophilic substitutions at sp3-hybridized carbons (SN1 and SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination mechanism.[4][5] This pathway is necessitated by the high energy barrier for the formation of an unstable aryl cation (as in a hypothetical SN1 reaction) and the steric hindrance that prevents a backside attack (as required for an SN2 reaction).[4][6]

The SNAr mechanism is favored when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO2), positioned ortho or para to the leaving group.[4][5][7] These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the initial attack of the nucleophile.[3][8] The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.[5]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Halogen Effect: Fluorine vs. Chlorine as Leaving Groups

In the context of SNAr reactions, the typical leaving group ability observed in aliphatic substitutions (I > Br > Cl > F) is inverted.[6] For activated aryl halides, the reactivity order is often F > Cl > Br > I.[9] This counterintuitive trend is a cornerstone of understanding the comparative reactivity of this compound and tert-butyl 2-chloro-5-nitrobenzoate.

The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[6][9] The stability of this intermediate, and thus the activation energy of this step, is significantly influenced by the nature of the halogen.

  • Electronegativity and Inductive Effect: Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect.[10] This effect strongly polarizes the C-F bond, creating a more pronounced partial positive charge on the carbon atom attached to the fluorine.[10] This increased electrophilicity makes the carbon atom a more attractive target for nucleophilic attack, thereby lowering the activation energy of the first step.[10][11]

  • Leaving Group Ability in the Second Step: While the C-F bond is stronger than the C-Cl bond, and fluoride is a poorer leaving group than chloride in a conventional sense, the departure of the leaving group occurs in the fast, non-rate-determining second step of the SNAr mechanism.[6][9] Therefore, the bond strength has a less significant impact on the overall reaction rate compared to the factors influencing the initial attack.

In essence, the enhanced reactivity of the fluoro-substituted compound is a direct consequence of the dominance of the inductive effect of fluorine in stabilizing the transition state leading to the Meisenheimer complex.[12]

Comparative Reactivity Profile

The structural features of this compound and tert-butyl 2-chloro-5-nitrobenzoate make them ideal substrates for SNAr reactions. Both compounds possess a strong electron-withdrawing nitro group para to the halogen, which effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance. The tert-butyl ester group provides steric bulk and can be readily removed under acidic conditions, a common strategy in multi-step syntheses.[1]

FeatureThis compoundTert-butyl 2-chloro-5-nitrobenzoateReference
Reactivity in SNAr HigherLower[10][11]
Rate-Determining Step Nucleophilic AttackNucleophilic Attack[6][9]
Dominant Electronic Effect of Halogen Strong Inductive WithdrawalModerate Inductive Withdrawal[10]
Electrophilicity of C-X Carbon HigherLower[10]
Leaving Group Ability (in SNAr context) BetterPoorer[6][9]

Given these factors, This compound is expected to exhibit significantly higher reactivity towards nucleophiles in SNAr reactions compared to its chloro-analogue. This translates to faster reaction times, milder reaction conditions (lower temperatures), and potentially higher yields.

Practical Applications in Drug Development and Synthesis

Both this compound and tert-butyl 2-chloro-5-nitrobenzoate are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[13][14][15] Their utility lies in their ability to introduce a substituted nitrobenzoic acid moiety into a target molecule.[2][16] The nitro group can be subsequently reduced to an amine, which can then be further functionalized.

The choice between the fluoro and chloro derivatives often depends on the desired reactivity and the nature of the nucleophile. For less reactive nucleophiles or when milder conditions are required to preserve sensitive functional groups elsewhere in the molecule, the more reactive this compound is the superior choice. The chloro-analogue may be preferred when a more moderate reactivity is desired or for economic reasons, as chloro-aromatics are often less expensive to produce.

These compounds serve as building blocks in the synthesis of a variety of biologically active molecules, including potential antibacterial agents and kinase inhibitors.[17][18]

Representative Experimental Protocol: SNAr Reaction with a Primary Amine

This protocol provides a general procedure for the SNAr reaction of this compound with a generic primary amine. The same conditions can be applied to tert-butyl 2-chloro-5-nitrobenzoate, although longer reaction times or higher temperatures may be necessary.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Caption: Experimental workflow for a typical SNAr reaction.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of DMF or DMSO.

  • To this solution, add the primary amine (1.1 - 1.5 eq) followed by the base (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Conclusion

The enhanced reactivity of this compound over its chloro counterpart is a direct consequence of the fundamental principles of the SNAr mechanism. The high electronegativity of fluorine makes the aromatic ring more susceptible to nucleophilic attack, which is the rate-determining step of the reaction. This understanding is crucial for researchers and drug development professionals in selecting the optimal reagent to achieve their synthetic goals efficiently and under mild conditions. While both compounds are valuable building blocks, the fluoro derivative offers a distinct advantage in terms of reactivity, often justifying its use in complex and sensitive synthetic pathways.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
  • Nucleophilic Aromatic Substitution - Organic Chemistry Tutor. (n.d.).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • Under Nucleophilic Aromatic Substitution conditions, which halogen would be substituted and why? : r/chemhelp - Reddit. (2020, October 1).
  • Nucleophilic aromatic substitution - Grokipedia. (n.d.).
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017, January 14).
  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4).
  • 2-Fluoro-5-nitro-benzoic acid tert-butyl ester - Chem-Impex. (n.d.).
  • Chemistry 210 Experiment 10. (n.d.).
  • 2-Chloro-5-nitro-benzoic acid tert-butyl ester CAS:55233-05-1 - XINDAO. (n.d.).
  • tert-Butyl 2-fluoro-4-nitrobenzoate - Chem-Impex. (n.d.).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem. (n.d.).
  • Tert-butyl 2-chloro-5-nitrobenzoate | 55233-05-1 | Benchchem. (n.d.).
  • tert-Butyl 2-chloro-5-nitrobenzoate - MySkinRecipes. (n.d.).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. (2025, November 29).
  • What are the applications of 2-Chloro-5-nitrobenzoic acid? - FAQ - Guidechem. (n.d.).
  • 2-Chloro-5-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis. (n.d.).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - ResearchGate. (n.d.).
  • 2-Chloro-5-Nitrobenzoic Acid - Arvee Laboratories. (n.d.).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole - Benchchem. (n.d.).
  • The Role of 2-Chloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis. (n.d.).

Sources

A Researcher's Guide to Alternative Reagents for Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug development and materials science, the Nucleophilic Aromatic Substitution (SNAr) reaction stands as a cornerstone for forging carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] The quintessential substrate, such as Tert-butyl 2-fluoro-5-nitrobenzoate, is prized for its reliability. It features a highly activated aromatic system, courtesy of a potent electron-withdrawing nitro group, and an excellent leaving group in fluoride.[3] However, reliance on a single substrate class can be limiting. Factors such as cost, substrate availability, downstream reactivity, or the need for milder conditions often compel researchers to seek alternatives.

This guide provides an in-depth comparison of viable alternative reagents to the classic fluoro-nitroaromatic systems. We will delve into the mechanistic principles that govern reagent choice, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic challenges.

The Cornerstone of SNAr: Understanding the Mechanism

The SNAr reaction is fundamentally different from aliphatic SN1 and SN2 reactions.[1][4][5] It proceeds via a two-step addition-elimination pathway.[1][6]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon).[7] This disrupts the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6][7][8][9] The stability of this complex is paramount and is greatly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R), at positions ortho or para to the leaving group.[1][10][11][12] These groups delocalize the negative charge, lowering the activation energy of this first, slow step.[8][11][13]

  • Elimination Step (Fast): The aromaticity is restored in a rapid second step where the leaving group is expelled, taking with it the pair of electrons from its bond to the ring.[6][7][10]

Caption: The two-step addition-elimination mechanism of the S-N-Ar reaction.

A crucial insight from this mechanism is the counterintuitive order of halogen leaving group ability: F > Cl ≈ Br > I .[1][14] This is the reverse of the trend seen in SN2 reactions.[1][4][5] Because the C-X bond is not broken in the rate-determining step, the bond strength is less important.[5][11][13] Instead, the high electronegativity of fluorine powerfully polarizes the ipso-carbon, making it more electrophilic and accelerating the initial nucleophilic attack.[1][13][15]

A Curated Guide to Viable Alternatives

Alternatives to this compound can be categorized by modifying either the leaving group or the activating group.

Category 1: Varying the Halogen Leaving Group (Cl, Br)

While fluorine is the most reactive halogen, its chloro- and bromo-analogs are often more readily available and cost-effective.

  • Reactivity: The reactivity order is F >> Cl > Br.[14] Reactions with chloro- and bromo-arenes typically require more forcing conditions—higher temperatures and longer reaction times—to achieve comparable yields to their fluoro counterparts.

  • Causality: The reduced reactivity stems from the lower electronegativity of chlorine and bromine compared to fluorine. This results in a less electrophilic ipso-carbon, leading to a higher activation barrier for the initial nucleophilic attack.[13]

  • Application: 4-Chloronitrobenzene and its derivatives are workhorse reagents in industrial and academic labs. They are excellent choices when reaction conditions can be intensified and cost is a primary concern.

Category 2: Alternative Leaving Groups

Beyond halogens, other functionalities can serve as effective leaving groups, particularly when activated by strong EWGs.

  • Nitro Group (-NO₂): In highly activated systems, such as 1,3,5-trinitrobenzene, a nitro group itself can act as a leaving group.[16] This is common in reactions with potent nucleophiles like alkoxides or amines.

  • Sulfonyl and Sulfonium Groups (-SO₂R, -SMe₂⁺): These groups are excellent leaving groups. The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group that also functions as a competent nucleofuge. Positively charged groups like dimethylsulfonium (-SMe₂⁺) are exceptionally mobile due to their pre-existing positive charge, which facilitates their departure as a neutral molecule (dimethyl sulfide). Kinetic studies have shown the mobility order can be (-SMe₂⁺) ≥ -SO₂R ≈ -SO₂H for para-nitro derivatives.[17]

Category 3: Alternative Activating Groups

The nitro group is the most common activator, but other EWGs can also render an aromatic ring susceptible to nucleophilic attack.

  • Cyano (-CN) and Acyl (-COR) Groups: These groups are also effective at activating the ring, particularly when positioned ortho or para to the leaving group.[1] They stabilize the Meisenheimer complex through resonance.

  • Trifluoromethyl (-CF₃): While it activates the ring primarily through a strong inductive effect rather than resonance, the -CF₃ group is a potent activator.[10]

  • Heterocyclic Systems: Aromatic systems containing nitrogen, such as pyridines and pyrimidines, are inherently electron-deficient.[10] A halogen on such a ring (e.g., 2-chloropyridine or 4-chloroquinazoline) is often sufficiently activated for SNAr without requiring additional EWGs.[9][18]

Quantitative Comparison & Experimental Data

The choice of reagent significantly impacts reaction conditions and outcomes. The following table summarizes typical experimental data for the reaction of various activated aryl halides with a common nucleophile, piperidine.

SubstrateLeaving GroupActivating Group(s)SolventTemp (°C)Time (h)Yield (%)Reference
1-Fluoro-2,4-dinitrobenzene-F2,4-di-NO₂Methanol25< 1>95[14]
1-Chloro-2,4-dinitrobenzene-Cl2,4-di-NO₂Methanol502~95[14]
1-Bromo-2,4-dinitrobenzene-Br2,4-di-NO₂Methanol503~95[14]
4-Chloronitrobenzene-Cl4-NO₂None (neat)1002485[19]
4-Fluorobiphenyl-FNoneToluene801691[20]

Data is compiled from various sources and is representative. Actual results may vary.

Experimental Protocol: SNAr of 4-Chloronitrobenzene with Morpholine

This protocol provides a reliable, self-validating method for a common SNAr reaction using an alternative to a fluoro-activated substrate.

Materials:

  • 4-Chloronitrobenzene (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloronitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

  • Add morpholine (2.5 eq) to the suspension. Using an excess of the amine can often drive the reaction to completion and can sometimes be used in place of a solvent.

  • Heat the reaction mixture to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-(4-nitrophenyl)morpholine.

Workflow for Selecting the Optimal Reagent

Choosing the right reagent is a multi-faceted decision. The following workflow provides a logical framework for navigating this process.

Reagent_Selection_Workflow S-N-Ar Reagent Selection Workflow A Define Synthetic Goal: Target molecule & required yield B Assess Nucleophile Reactivity A->B C Strong Nucleophile (e.g., Alkoxide, Thiolate) B->C Strong D Weak Nucleophile (e.g., Neutral Amine, Alcohol) B->D Weak E Consider Substrate Availability & Cost C->E F Fluoro-nitroarene (High Reactivity, Higher Cost) D->F Requires high activation E->F High cost acceptable G Chloro/Bromo-nitroarene (Moderate Reactivity, Lower Cost) E->G Cost-sensitive H Evaluate Reaction Conditions F->H J Forcing Conditions Tolerable G->J Requires more energy I Mild Conditions Required (Sensitive functional groups) H->I Yes H->J No K Select Fluoro-activated Substrate I->K L Select Chloro/Bromo or other alternative J->L M Optimize Reaction (Solvent, Temp, Base) K->M L->M

Caption: A decision-making workflow for selecting an appropriate S-N-Ar reagent.

Conclusion

While this compound and similar fluoroaromatics are highly effective SNAr substrates, a wealth of alternatives offers greater flexibility in synthesis design. Understanding the foundational mechanism—particularly the rate-determining nature of the nucleophilic attack—is key to rationally selecting a substitute. Chloro- and bromo-analogs present cost-effective, albeit less reactive, options. Furthermore, a variety of other activating and leaving groups can be employed to tune the substrate's reactivity to the specific demands of the nucleophile and the overall synthetic strategy. By carefully considering the factors of reactivity, cost, and reaction conditions, researchers can confidently expand their toolkit beyond the conventional choices and optimize their approach to nucleophilic aromatic substitution.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Chem Help ASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube. [Link]

  • Gazitúa, M., et al. (2020). Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • LibreTexts Chemistry. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Pond, S. J., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • College of St. Benedict & St. John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]

  • Netscher, T., & Bohrer, P. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. [Link]

  • DR-NTU, Nanyang Technological University. (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]

  • LibreTexts Chemistry. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]

  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Royal Society of Chemistry. (2020, June 8). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • American Chemical Society. (2026, January 8). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • Royal Society of Chemistry. (n.d.). Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • LibreTexts Chemistry. (2022, October 4). 4.10: Leaving Group Formation. [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube. [Link]

  • American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

Sources

A Comparative Guide to Tert-butyl 2-fluoro-5-nitrobenzoate: A Superior Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical development, the choice of foundational building blocks is a critical determinant of synthetic efficiency, yield, and the ultimate success of a drug discovery program. Among the vast arsenal of available synthons, halogenated nitroaromatic compounds stand out for their versatile reactivity. This guide provides a senior application scientist’s perspective on the distinct advantages of Tert-butyl 2-fluoro-5-nitrobenzoate , a strategically designed building block that offers a powerful combination of controlled reactivity and synthetic flexibility. We will dissect its unique structural features and provide a comparative analysis against common alternatives, supported by mechanistic insights and actionable experimental protocols.

The Strategic Advantage: A Trifecta of Reactivity and Control

The superior performance of this compound stems from the synergistic interplay of its three key functional components: the fluorine leaving group, the activating nitro group, and the sterically demanding tert-butyl ester protecting group.

Part 1: The Activated Aromatic Core - Fluoro and Nitro Synergy

The core of this building block's utility lies in its high reactivity towards Nucleophilic Aromatic Substitution (SNAr). This is not a trivial feature; aromatic rings are inherently electron-rich and resistant to attack by nucleophiles. However, the specific arrangement of the fluoro and nitro groups on the benzoate ring dramatically alters this landscape.[1]

The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The strongly electron-withdrawing nitro group, positioned para to the fluorine, is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the aromaticity is restored by the elimination of the fluoride ion.[2]

Caption: General mechanism of the SNAr reaction.

A key insight, often counterintuitive to chemists familiar with SN2 reactions, is that fluorine is an excellent leaving group in SNAr.[3] While the C-F bond is the strongest single bond to carbon, its cleavage is not the rate-determining step.[4] Instead, the high electronegativity of fluorine powerfully withdraws electron density from the ring, making the ipso-carbon highly electrophilic and accelerating the initial, rate-limiting nucleophilic attack.[4][5] This activation is significantly more potent than that provided by other halogens like chlorine or bromine.

Part 2: The Tert-Butyl Ester - More Than Just a Protecting Group

The carboxylic acid functionality is a common feature in bioactive molecules, but its acidic proton can interfere with many synthetic transformations. The use of a tert-butyl ester to protect this group in this compound is a deliberate and highly advantageous choice.

The primary benefit is its stability and orthogonal removal strategy.[6] The bulky tert-butyl group provides steric hindrance that protects the ester carbonyl from nucleophilic attack, rendering it stable to a wide range of basic and nucleophilic reaction conditions.[6][7] This is in stark contrast to methyl or ethyl esters, which are readily saponified by base.

Crucially, the tert-butyl ester can be cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[8][9] This deprotection strategy is "orthogonal" to many other protecting groups and is compatible with sensitive functionalities, including the nitro group, which would be susceptible to reduction under the hydrogenolysis conditions required to cleave a benzyl ester.

Deprotection_Workflow Start Tert-butyl Ester Product Acid Mild Acid (e.g., TFA) Room Temperature Start->Acid Deprotection End Carboxylic Acid Product Acid->End

Caption: Orthogonal deprotection of the tert-butyl ester.

Comparative Analysis: Performance Against Alternative Building Blocks

The advantages of this compound become most apparent when compared directly with other commonly used building blocks.

FeatureThis compoundAlternative Building BlocksRationale for Superiority
Leaving Group Fluorine 2-Chloro- or 2-Bromo-5-nitrobenzoate EstersThe high electronegativity of fluorine maximally activates the ring for nucleophilic attack, leading to faster reactions and often allowing for milder conditions.[5][10] The reaction of 2-fluoropyridine is 320 times faster than 2-chloropyridine with ethoxide.[5]
Ester Group Tert-butyl Ester Methyl or Benzyl 2-fluoro-5-nitrobenzoateProvides stability to basic/nucleophilic conditions.[6] Deprotection occurs under mild acidic conditions, avoiding harsh saponification (for methyl esters) or reductive hydrogenolysis (for benzyl esters) which could reduce the nitro group.[9]
Activating Group Position Nitro group para to Fluoro Tert-butyl 2-fluoro-4-nitrobenzoate (meta)SNAr is most strongly activated when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the Meisenheimer complex.[1][4] Meta-activation is significantly weaker.

Experimental Protocols: A Practical Guide

To translate these conceptual advantages into practice, we provide validated, step-by-step protocols for key transformations.

Protocol 1: SNAr with a Primary Amine

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-nitrobenzoic acid derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.

  • Add the amine nucleophile, followed by potassium carbonate.

  • Stir the reaction mixture at 50-80 °C, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A 1. Dissolve Substrate in DMF B 2. Add Amine & K₂CO₃ A->B C 3. Heat & Monitor by TLC B->C D 4. Quench with Water C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, Concentrate E->F G 7. Purify via Chromatography F->G H Characterize G->H Pure Product

Caption: Workflow for the SNAr reaction and purification.

Protocol 2: Tert-butyl Ester Deprotection

This protocol describes the cleavage of the tert-butyl ester to yield the free carboxylic acid.

Materials:

  • Tert-butyl ester starting material (from Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the tert-butyl ester in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at room temperature (typically 20-50% v/v).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting crude carboxylic acid can often be used directly or purified by recrystallization or chromatography if necessary.

Conclusion: A Superior Choice for Complex Synthesis

This compound is more than just another building block; it is an intelligently designed tool for the modern synthetic chemist. The combination of a highly activated aromatic core for efficient SNAr reactions and a robust, orthogonally-cleavable protecting group provides a streamlined pathway to complex molecular architectures.[11] Its use facilitates milder reaction conditions, enhances functional group tolerance, and simplifies purification, ultimately accelerating the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[11][12] For researchers and drug development professionals, embracing this building block is a strategic step towards more efficient and successful synthetic campaigns.

References

[2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem. Available at: [11] 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. Chem-Impex. Available at: [6] The Role of t-Boc Protection in Organic Synthesis Applications. (2026). Available at: [8] Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020). YouTube. Available at: [13] Potential applications of fluorinated nitroaromatic compounds in research. Benchchem. Available at: [12] tert-Butyl 2-fluoro-4-nitrobenzoate. Chem-Impex. Available at: [7] PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. Available at: [1] Nucleophilic aromatic substitution. Wikipedia. Available at: [9] Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Available at: [4] Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [3] Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. Available at: [5] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem. Available at: [10] A Comparative Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and Related Synthetic Building Blocks. Benchchem. Available at:

Sources

A Comparative Guide to Leaving Groups in the Nucleophilic Aromatic Substitution of 2-Halo-5-nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials and reaction pathways is paramount to the efficient synthesis of target molecules. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The 2-halo-5-nitrobenzoate scaffold is a valuable building block in this regard, with the halogen at the 2-position serving as a leaving group, activated by the electron-withdrawing nitro group at the 5-position and the benzoate group at the 1-position. The choice of the halogen—fluorine, chlorine, bromine, or iodine—profoundly influences the reaction kinetics and overall efficiency of the substitution.

This guide provides an in-depth comparative analysis of these halogens as leaving groups in the SNAr reactions of 2-halo-5-nitrobenzoates. We will delve into the mechanistic principles governing their reactivity, present comparative experimental data from a model system to illustrate these principles, and provide a detailed experimental protocol for researchers to conduct their own kinetic analyses.

The Mechanistic Underpinning: A Departure from Convention

In the realm of aliphatic nucleophilic substitutions (SN1 and SN2), the typical reactivity trend for halide leaving groups is I > Br > Cl > F. This order is dictated by the strength of the carbon-halogen bond, with the weaker C-I bond being the easiest to break. However, in the context of SNAr reactions, this trend is inverted. The established order of reactivity is F > Cl ≈ Br > I.[1][2]

This reversal is a direct consequence of the SNAr mechanism, which proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The halogen's ability to stabilize this high-energy intermediate, rather than the ease of C-X bond cleavage, is the dominant factor influencing the reaction rate.

The high electronegativity of fluorine makes it a potent electron-withdrawing group. This strong inductive effect significantly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[2][4] While the C-F bond is the strongest among the halogens, its cleavage occurs in the second, fast step of the reaction, which does not impact the overall rate. For chlorine, bromine, and iodine, the differences in electronegativity and polarizability result in similar, but significantly lower, reactivities compared to fluorine.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination Reactants 2-Halo-5-nitrobenzoate + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate k1 (slow, rate-determining) Intermediate->Reactants k-1 Products Substituted Product + Halide Intermediate->Products k2 (fast)

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Experimental Data: A Comparative Look at Reactivity

Leaving Group (X in 1-X-2,4-dinitrobenzene)Relative Rate Constant (krel)
F3300
Cl4.5
Br2.4
I1.0

Data adapted from studies on the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol.[1]

As the data unequivocally shows, the fluoro-substituted substrate is orders of magnitude more reactive than its chloro, bromo, and iodo counterparts. This dramatic difference underscores the dominant role of the leaving group's electronegativity in stabilizing the rate-determining transition state.

Experimental Protocol: Kinetic Analysis via UV-Visible Spectroscopy

Researchers can quantify the reactivity of different 2-halo-5-nitrobenzoates by monitoring the reaction kinetics using UV-Visible spectroscopy. This technique is well-suited for SNAr reactions where the product has a different UV-Vis absorbance spectrum from the reactants.[5]

Objective: To determine the second-order rate constant for the reaction of a methyl 2-halo-5-nitrobenzoate with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • Methyl 2-fluoro-5-nitrobenzoate

  • Methyl 2-chloro-5-nitrobenzoate

  • Methyl 2-bromo-5-nitrobenzoate

  • Methyl 2-iodo-5-nitrobenzoate

  • Piperidine (or other desired nucleophile)

  • Acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each methyl 2-halo-5-nitrobenzoate (e.g., 1.0 x 10-2 M) in acetonitrile.

    • Prepare a series of stock solutions of piperidine in acetonitrile at concentrations significantly higher than the substrate (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) to ensure pseudo-first-order conditions.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the starting material (e.g., methyl 2-chloro-5-nitrobenzoate) in acetonitrile.

    • Record the UV-Vis spectrum of the expected product (can be synthesized and purified beforehand or generated in situ by allowing a reaction to go to completion) to identify a wavelength where the product absorbs strongly and the starting material absorbs weakly. This will be the analytical wavelength for monitoring the reaction.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, pipette a known volume of the substrate stock solution and dilute with acetonitrile.

    • Initiate the reaction by adding a known volume of a piperidine stock solution to the cuvette, quickly mix by inversion, and immediately start recording the absorbance at the predetermined analytical wavelength as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).

    • Repeat the kinetic run for each of the different piperidine concentrations.

    • Repeat the entire process for each of the 2-halo-5-nitrobenzoate substrates.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the reaction will follow first-order kinetics. The observed rate constant (kobs) can be obtained by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.

    • The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k2[Nucleophile].

Experimental_Workflow Start Start Prep Prepare Stock Solutions (Substrates and Nucleophile) Start->Prep Wavelength Determine Analytical Wavelength (λmax) of the Product Prep->Wavelength Kinetics Perform Kinetic Runs (Varying Nucleophile Concentration) Wavelength->Kinetics Analysis Data Analysis: Plot Absorbance vs. Time Kinetics->Analysis k_obs Calculate Pseudo-First-Order Rate Constants (k_obs) Analysis->k_obs k2 Plot k_obs vs. [Nucleophile] to Determine Second-Order Rate Constant (k2) k_obs->k2 End End k2->End

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion and Practical Implications

The choice of halogen as a leaving group in 2-halo-5-nitrobenzoates has a profound and predictable impact on the rate of nucleophilic aromatic substitution. The counterintuitive trend of F > Cl ≈ Br > I is a direct consequence of the SNAr mechanism, where the stabilization of the intermediate Meisenheimer complex by the highly electronegative fluorine atom is the rate-determining factor.

For drug development and process chemistry, this has significant practical implications:

  • Fluorinated aromatics are the substrates of choice for rapid and efficient SNAr reactions, often proceeding under milder conditions than their heavier halogen counterparts.

  • Chlorinated and brominated aromatics offer a balance between reactivity and cost, and are widely used in industrial applications.

  • Iodinated aromatics are the least reactive and are generally avoided for SNAr reactions unless other synthetic considerations are at play.

By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can make informed decisions in the design and optimization of synthetic routes involving 2-halo-5-nitrobenzoates, leading to more efficient and effective development of novel chemical entities.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Crampton, M. R. (2004). Nucleophilic Aromatic Substitution. In The Chemistry of Functional Groups, Supplement D2: The chemistry of halides, pseudo-halides and azides. John Wiley & Sons, Ltd. [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

  • Ross, S. D. (1959). The Nucleophilic Reactivity of the Halide Ions in Various Solvents. Journal of the American Chemical Society, 81(9), 2113–2117. [Link]

Sources

A Comparative Guide to the Validation of SNAr Product Formation from Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex aromatic molecules is a cornerstone of innovation. The formation of carbon-nitrogen (C-N) bonds in aromatic systems is a particularly critical transformation. This guide provides an in-depth technical analysis of the validation of products formed from the Nucleophilic Aromatic Substitution (SNAr) reaction of tert-butyl 2-fluoro-5-nitrobenzoate. We will objectively compare the performance of this reaction with established alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.

Introduction: The Significance of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely employed reaction in organic synthesis for the functionalization of aromatic rings.[1] This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.[1] The substrate, this compound, is an excellent candidate for SNAr reactions. The potent electron-withdrawing nitro group and the fluorine atom, a good leaving group, are positioned ortho and para to each other, respectively, maximizing the activation of the aromatic ring for nucleophilic attack.[1]

This guide will focus on the reaction of this compound with primary and secondary amines, a common transformation in the synthesis of pharmaceutical intermediates and other functional materials.

The SNAr Reaction of this compound: A Mechanistic Overview

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

Caption: SNAr mechanism of this compound.

The reaction is initiated by the nucleophilic attack of an amine on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. In the subsequent, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the desired substituted product.

Validation of the SNAr Product: A Multi-faceted Approach

Ensuring the identity and purity of the synthesized product is paramount. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive validation.

Experimental Protocol: SNAr Reaction with p-Toluidine

The following protocol outlines a representative SNAr reaction of this compound with p-toluidine.

Materials:

  • This compound (1.0 eq)

  • p-Toluidine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and anhydrous DMF.

  • Add p-toluidine and potassium carbonate to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Characterization Workflow

Validation_Workflow start Crude SNAr Product tlc Thin Layer Chromatography (TLC) (Purity Assessment) start->tlc column Column Chromatography (Purification) tlc->column purified Purified Product column->purified lcms LC-MS Analysis (Purity & Molecular Weight) purified->lcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) purified->nmr ftir FTIR Spectroscopy (Functional Group Analysis) purified->ftir final Validated Product Structure & Purity lcms->final nmr->final ftir->final

Caption: Workflow for SNAr product validation.

Spectroscopic and Chromatographic Data Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing the purity of the product and confirming its molecular weight. The LC chromatogram should ideally show a single major peak, and the mass spectrum should display the molecular ion peak corresponding to the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides detailed information about the structure of the molecule. Key diagnostic signals for the formation of the SNAr product include the disappearance of the fluorine coupling in the aromatic region and the appearance of signals corresponding to the protons of the newly introduced amine moiety.

  • ¹³C NMR: The carbon NMR spectrum complements the proton data, confirming the number of unique carbon environments and the successful formation of the C-N bond.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool to monitor the progress of the reaction. The disappearance of the signal corresponding to the starting material confirms the consumption of the fluoroaromatic substrate.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the molecule. The spectrum of the product should show characteristic absorption bands for the N-H bond (if a primary or secondary amine was used), the nitro group, and the ester carbonyl group.

Comparative Analysis: SNAr vs. Alternative C-N Bond Forming Reactions

While the SNAr reaction is a robust method, other synthetic strategies exist for the formation of C-N bonds. Here, we compare the SNAr approach with two prominent alternatives: the Ullmann Condensation and the Buchwald-Hartwig Amination.

FeatureSNAr ReactionUllmann CondensationBuchwald-Hartwig Amination
Catalyst Typically catalyst-freeCopper-based catalyst (often stoichiometric)[2]Palladium-based catalyst with a phosphine ligand[3][4]
Reaction Conditions Mild to moderate temperatures (RT to 120 °C)High temperatures (often >150 °C)[2]Mild to moderate temperatures (RT to 110 °C)
Substrate Scope Requires electron-deficient aryl halidesTolerates a broader range of aryl halidesBroad substrate scope, including electron-rich and -neutral aryl halides[4]
Functional Group Tolerance Good, but sensitive to strong basesCan be limited by harsh conditionsExcellent, tolerates a wide range of functional groups[5]
Cost & Green Chemistry Often more cost-effective and avoids transition metal contaminationUse of copper can be a concern for toxicity and removal[2]Palladium catalysts and ligands can be expensive[4]
When to Choose SNAr

The SNAr reaction is the preferred method when:

  • The aryl halide is highly activated with strong electron-withdrawing groups.

  • A simple, catalyst-free, and cost-effective synthesis is desired.

  • Avoiding transition metal contamination is a critical concern, particularly in pharmaceutical applications.

Scenarios Favoring Ullmann or Buchwald-Hartwig
  • Ullmann Condensation: This method can be considered when the aryl halide is not sufficiently activated for SNAr, although it often requires harsher conditions.[2]

  • Buchwald-Hartwig Amination: This is a highly versatile and powerful method with a broad substrate scope and excellent functional group tolerance.[4][5] It is particularly advantageous for the coupling of non-activated or electron-rich aryl halides.

Conclusion: A Versatile and Validated Synthetic Tool

The Nucleophilic Aromatic Substitution reaction of this compound offers an efficient and straightforward pathway for the synthesis of a variety of substituted nitroaromatic compounds. The validation of the resulting products can be rigorously achieved through a combination of chromatographic and spectroscopic techniques, ensuring high purity and structural integrity.

While alternative methods like the Ullmann Condensation and Buchwald-Hartwig Amination provide valuable options for C-N bond formation, the SNAr reaction stands out for its simplicity, cost-effectiveness, and avoidance of transition metal catalysts when dealing with activated substrates. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate synthetic strategy for their specific target molecules.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • RSC Publishing. (n.d.). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite. Retrieved from [Link]

  • Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][6][7]thiadiazole Series. Retrieved from [Link]

  • CoLab. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • SciELO. (2008). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from [Link]

  • ACS Publications. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • MDPI. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]

  • SpringerLink. (2003). SYNTHESIS OF 5-ARYLAMINO-5-tert-BUTYL-5-HYDROXY-2(5H)-FURANONES. Retrieved from [Link]

  • Semantic Scholar. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of BHT-Derived tert -Butyl Dendrons. Retrieved from [Link]

  • ResearchGate. (2021). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and styrene copolymerization of novel ring-monosubstituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl 2-Fluoro-4-nitrobenzoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl 2-Fluoro-4-nitrobenzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • GSC Online Press. (2022). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

Sources

A Comparative Guide to the Reaction Kinetics of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Activated Aryl Halides in Synthesis

Tert-butyl 2-fluoro-5-nitrobenzoate belongs to a class of compounds known as activated aryl halides. The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho and para to the fluorine atom significantly enhances the aromatic ring's susceptibility to nucleophilic aromatic substitution (SNAr). This heightened reactivity makes it a valuable precursor for the synthesis of complex molecules. The fluorine atom serves as an excellent leaving group in SNAr reactions, often exhibiting higher reactivity compared to other halogens.

The tert-butyl ester functionality provides steric bulk, which can influence reaction rates and offer a convenient protecting group that can be removed under specific acidic conditions. Understanding the kinetics of SNAr reactions involving this substrate is paramount for optimizing reaction conditions, controlling product formation, and scaling up synthetic processes in drug development and manufacturing.

Mechanistic Considerations: A Concerted or Stepwise Pathway?

Nucleophilic aromatic substitution reactions can proceed through either a stepwise (Meisenheimer complex) or a concerted mechanism. The operative pathway is influenced by the substrate, nucleophile, leaving group, and solvent. For highly activated systems with excellent leaving groups like fluoride, the reaction often proceeds through a stepwise mechanism involving the formation of a resonance-stabilized Meisenheimer intermediate. However, recent studies have shown that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted.

A kinetic isotope effect (KIE) study would be the definitive method to elucidate the precise mechanism for the reaction of this compound.

Comparative Kinetic Analysis: A Proposed Experimental Investigation

To thoroughly characterize the reaction kinetics of this compound, a comparative study is proposed. This investigation will benchmark its reactivity against a close structural analog, methyl 2-fluoro-5-nitrobenzoate, and explore the influence of different nucleophiles.

Selected Substrates for Comparison
Compound NameStructureKey Differentiating Feature
This compound Bulky tert-butyl ester group
Methyl 2-fluoro-5-nitrobenzoate Less sterically hindered methyl ester group

The primary difference between these two substrates is the steric bulk of the ester group. This allows for a direct assessment of the impact of steric hindrance on the rate of nucleophilic attack at the C-F carbon.

Proposed Nucleophiles

A selection of amines with varying nucleophilicity and steric bulk is proposed to probe the substrate's reactivity profile.

NucleophileStructureProperties
Piperidine A secondary amine, strong nucleophile, and moderate steric bulk.
Morpholine A secondary amine with lower basicity than piperidine due to the electron-withdrawing effect of the oxygen atom.
n-Butylamine A primary amine with good nucleophilicity and minimal steric hindrance.
Experimental Protocol: UV-Vis Spectrophotometric Kinetic Analysis

The following protocol outlines a robust method for determining the second-order rate constants for the reaction of the selected substrates with the proposed nucleophiles.

Objective: To determine the second-order rate constants (k₂) for the reaction of this compound and methyl 2-fluoro-5-nitrobenzoate with piperidine, morpholine, and n-butylamine in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • This compound

  • Methyl 2-fluoro-5-nitrobenzoate

  • Piperidine

  • Morpholine

  • n-Butylamine

  • Acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each aryl fluoride substrate in acetonitrile at a concentration of 1.0 x 10⁻³ M.

    • Prepare a series of stock solutions of each amine nucleophile in acetonitrile at concentrations ranging from 0.01 M to 0.1 M. A significant excess of the nucleophile is crucial to ensure pseudo-first-order kinetics.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the expected N-substituted product by allowing a reaction to go to completion and scanning the UV-Vis spectrum.

    • Set the spectrophotometer to this λmax and equilibrate the cell holder to the desired temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette a known volume of the substrate stock solution into a quartz cuvette.

    • Initiate the reaction by rapidly adding a known volume of the desired amine solution and mixing thoroughly.

    • Immediately begin recording the absorbance at λmax as a function of time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the amine nucleophile: k₂ = kobs / [Amine].

    • Repeat the experiment at different amine concentrations to verify the second-order nature of the reaction (a plot of kobs vs. [Amine] should be linear with a slope equal to k₂).

    • Conduct the experiments at several different temperatures (e.g., 25, 35, and 45 °C) to determine the activation parameters (Arrhenius equation).

Expected Results and Discussion

Based on established principles of organic chemistry, the following outcomes are anticipated from the proposed kinetic studies.

Influence of the Ester Group: Tert-butyl vs. Methyl

It is hypothesized that the reaction of methyl 2-fluoro-5-nitrobenzoate will proceed at a faster rate than that of this compound. The bulky tert-butyl group is expected to introduce steric hindrance, impeding the approach of the nucleophile to the electrophilic carbon atom attached to the fluorine. This will likely result in a higher activation energy and a lower second-order rate constant for the tert-butyl ester.

Table of Predicted Kinetic Data (Hypothetical)

SubstrateNucleophilePredicted Relative k₂Predicted Activation Energy (Ea)
This compound PiperidineLowerHigher
Methyl 2-fluoro-5-nitrobenzoate PiperidineHigherLower
This compound n-ButylamineLowerHigher
Methyl 2-fluoro-5-nitrobenzoate n-ButylamineHigherLower
Effect of the Nucleophile

The rate of reaction is expected to correlate with the nucleophilicity of the amine. Therefore, the anticipated order of reactivity for the nucleophiles is:

Piperidine > n-Butylamine > Morpholine

Piperidine is a stronger base and generally a better nucleophile than morpholine. While n-butylamine is a primary amine, its nucleophilicity is comparable to or slightly less than that of piperidine in SNAr reactions.

The Role of the Nitro Group Position

The position of the electron-withdrawing nitro group is critical in activating the aryl ring for SNAr. In this compound, the nitro group is para to the fluorine atom, which allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. An isomeric compound, such as tert-butyl 2-fluoro-4-nitrobenzoate, would have the nitro group in the meta position relative to the fluorine, resulting in significantly lower reactivity due to the lack of direct resonance stabilization.

Visualization of Concepts

Reaction Workflow

G sub Prepare Substrate Stock Solution mix Initiate Reaction in Thermostatted Cuvette sub->mix nuc Prepare Nucleophile Stock Solutions nuc->mix spec Determine Product λmax record Record Absorbance vs. Time spec->record mix->record analyze Analyze Data to Determine k_obs record->analyze calc Calculate k₂ analyze->calc arrhenius Repeat at Different Temperatures for Arrhenius Plot calc->arrhenius

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Meisenheimer Intermediate Stabilization

G sub Substrate ts1 Transition State 1 sub->ts1 + Nucleophile meisenheimer Meisenheimer Intermediate (Resonance Stabilized) ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 prod Product ts2->prod - Leaving Group

Caption: Energy profile for a stepwise SNAr reaction.

Conclusion

This guide provides a comprehensive framework for the analysis of the reaction kinetics of this compound. By proposing a detailed experimental protocol and discussing the expected outcomes based on established chemical principles, researchers and drug development professionals can gain valuable insights into the reactivity of this important synthetic intermediate. The comparative approach, pitting the title compound against its methyl ester analog and reacting it with a panel of nucleophiles, will allow for a nuanced understanding of the interplay between electronic and steric effects in nucleophilic aromatic substitution reactions. The methodologies and concepts presented herein are designed to be broadly applicable, empowering scientists to make informed decisions in the design and optimization of synthetic routes for novel therapeutics and other advanced materials.

References

A Senior Application Scientist's Guide to Benchmarking Tert-butyl 2-fluoro-5-nitrobenzoate Against Other Fluorinating Agents in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthesis. The unique properties imparted by fluorine can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. Among the array of reagents available for this purpose, Tert-butyl 2-fluoro-5-nitrobenzoate has emerged as a versatile building block, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.[1]

This guide provides an in-depth, objective comparison of this compound's performance against other common fluorinating agents in SNAr reactions. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Critical Role of Fluorine in SNAr Reactions: A Mechanistic Overview

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings.[2] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The rate-determining step is generally the initial nucleophilic attack on the aromatic ring.[3] Counterintuitively, in SNAr reactions, fluoride often serves as an excellent leaving group, and aryl fluorides can be more reactive than their chloro, bromo, or iodo counterparts.[4] This enhanced reactivity is not due to fluoride's leaving group ability but rather the high electronegativity of the fluorine atom. This potent inductive effect strongly stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[4] The presence of strong electron-withdrawing groups, such as the nitro group in this compound, further activates the ring towards nucleophilic attack.[2]

SNAr_Mechanism cluster_0 Reaction Pathway A Aryl Halide (e.g., this compound) B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Nucleophilic Attack (Rate-Determining Step) Nu Nucleophile (e.g., Amine, Alcohol) Nu->A C Substituted Product B->C Elimination LG Leaving Group (e.g., F⁻) B->LG

Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Benchmarking Performance: A Comparative Analysis

To provide a clear and quantitative comparison, we will consider the hypothetical fluorination of a common substrate, Tert-butyl 2-chloro-5-nitrobenzoate, to yield this compound. This allows us to directly compare the efficacy of various fluoride sources.

Fluorinating Agent/SystemNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
KF / 18-Crown-6 -Acetonitrile8224~46%[5]
CsF -DMSOElevated-Moderate to Good[6]
Tetrabutylammonium Fluoride (TBAF) -DMSORoom Temp-High to Excellent[7]

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct side-by-side comparative studies under identical conditions are limited in the literature. The yield for KF/18-Crown-6 is for a similar alkyl halide substitution, highlighting the general conditions and potential efficacy.

From this data, a clear trend in reactivity emerges. Anhydrous tetrabutylammonium fluoride (TBAF) is a highly effective fluorinating reagent for SNAr reactions, often allowing for reactions to proceed at room temperature with high yields.[7] Cesium fluoride (CsF) is also a competent fluoride source, though it often requires elevated temperatures.[6] Potassium fluoride (KF), while being the most economical option, generally exhibits lower reactivity and requires the use of phase-transfer catalysts like 18-crown-6 and higher temperatures to achieve reasonable yields.[5][6]

This compound itself is not a fluorinating agent in the traditional sense of providing a fluoride ion. Instead, it is a key building block where the fluorine atom is a reactive handle for nucleophilic displacement.[1] Its value lies in its pre-activated state, ready for SNAr with a wide range of nucleophiles.

In Focus: Alternative Fluorinating Agents

While this compound is an excellent substrate for introducing complex moieties via SNAr, it is important to understand the landscape of reagents used to install the fluorine atom in the first place or for other fluorination applications.

  • Potassium Fluoride (KF): As the most cost-effective fluoride source, KF is widely used in industrial applications. However, its high lattice energy and low solubility in organic solvents necessitate the use of phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) and often high reaction temperatures.[5][6]

  • Cesium Fluoride (CsF): CsF is more soluble and reactive than KF, often providing better yields under milder conditions. However, its higher cost can be a limiting factor for large-scale synthesis.[6]

  • Tetrabutylammonium Fluoride (TBAF): Available as a hydrate or in anhydrous form, TBAF is a highly soluble and reactive fluoride source. Anhydrous TBAF can effect fluorinations at room temperature, but it is hygroscopic and can be basic, leading to potential side reactions.[7]

  • Diethylaminosulfur Trifluoride (DAST): DAST is a versatile deoxofluorinating agent, primarily used to convert alcohols to alkyl fluorides and carbonyls to gem-difluorides. It is generally not used for SNAr reactions.

  • Selectfluor® (F-TEDA-BF4): This is an electrophilic fluorinating agent. It is used to fluorinate electron-rich species and is not suitable for nucleophilic aromatic substitution.

Reagent_Comparison cluster_0 Fluorinating Agents for SNAr cluster_1 Other Fluorinating Agents cluster_2 SNAr Substrate KF Potassium Fluoride (KF) + Phase Transfer Catalyst Target This compound KF->Target Introduces F via SNAr CsF Cesium Fluoride (CsF) CsF->Target Introduces F via SNAr TBAF Tetrabutylammonium Fluoride (TBAF) TBAF->Target Introduces F via SNAr DAST DAST (Deoxofluorination) Selectfluor Selectfluor® (Electrophilic Fluorination)

Caption: Categorization of fluorinating agents and the role of the target compound.

Experimental Protocols

The following are representative protocols for SNAr reactions. Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE). Reactions should be conducted in a well-ventilated fume hood.

Protocol 1: General Procedure for SNAr with this compound and an Amine Nucleophile

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fluorination of an Aryl Chloride using KF and 18-Crown-6

This protocol is a general representation of a "Halex" (halogen exchange) reaction.

Materials:

  • Aryl chloride (e.g., Tert-butyl 2-chloro-5-nitrobenzoate)

  • Potassium fluoride (KF), spray-dried or anhydrous (2.0 - 3.0 equivalents)

  • 18-Crown-6 (0.1 - 0.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl chloride (1.0 equivalent), anhydrous KF (2.0 - 3.0 equivalents), and 18-crown-6 (0.1 - 0.2 equivalents).

  • Add the anhydrous polar aprotic solvent.

  • Heat the mixture to 80-150 °C, with vigorous stirring.[6]

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture, filter to remove inorganic salts, and rinse the filter cake with a suitable solvent.

  • The filtrate is then subjected to an appropriate aqueous workup and extraction, followed by drying and purification.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile building block for the synthesis of complex molecules through nucleophilic aromatic substitution. Its pre-activated nature allows for efficient reactions with a broad range of nucleophiles under relatively mild conditions.

When considering the introduction of the fluorine atom itself, a trade-off between cost and reactivity is evident among the common fluoride sources. While KF is the most economical, it requires harsher conditions and the use of phase-transfer catalysts. CsF offers a balance of reactivity and cost, while anhydrous TBAF provides the highest reactivity, often at room temperature, but at a higher cost and with handling considerations.

The development of more efficient and cost-effective methods for nucleophilic fluorination remains an active area of research. Innovations in catalysis, including the use of novel phase-transfer catalysts and organocatalysts, continue to push the boundaries of what is possible in late-stage fluorination and the synthesis of complex fluorinated molecules.[8]

References

Sources

A Senior Application Scientist's Guide to the Characterization of Meisenheimer Intermediates in Tert-butyl 2-fluoro-5-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Reaction Products to Reaction Pathways

In the landscape of pharmaceutical and fine chemical synthesis, Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for forging carbon-heteroatom bonds on electron-deficient aromatic rings.[1][2] The substrate, tert-butyl 2-fluoro-5-nitrobenzoate, is a prime candidate for such transformations, featuring a potent nitro electron-withdrawing group and a highly electronegative fluorine leaving group, which activates the ring for nucleophilic attack.[3][4]

Traditionally, the SNAr mechanism is depicted as a two-step addition-elimination process, proceeding through a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7] This negatively charged species represents a critical juncture in the reaction coordinate, and its stability and structure dictate the overall reaction kinetics and outcome.[8][9] However, recent discourse in physical organic chemistry has brought forth compelling evidence for concerted pathways, where bond formation and cleavage occur in a single transition state, bypassing a stable intermediate entirely.[10][11][12]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond simple product analysis to provide a comparative framework for the definitive characterization of the Meisenheimer complex. We will explore the causality behind experimental choices, present detailed protocols for key analytical techniques, and contrast the classic stepwise mechanism with concerted alternatives, empowering you to build a comprehensive, evidence-based understanding of your reaction's intimate mechanism.

The Mechanistic Crossroads: Stepwise vs. Concerted Pathways

The central question in the SNAr reaction of this compound is whether the reaction proceeds through a tangible intermediate. The answer dictates how we optimize reaction conditions and control selectivity.

  • The Stepwise Addition-Elimination Pathway: This is the classical and most widely taught mechanism.[13] It involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine. This step breaks the ring's aromaticity and forms a tetrahedral, sp³-hybridized carbon, resulting in the anionic σ-complex, or Meisenheimer intermediate.[9] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group.[14][15] The subsequent, typically rapid, expulsion of the fluoride leaving group restores aromaticity and yields the final substituted product.[7]

  • The Concerted SNAr Pathway: An alternative, more recently explored mechanism posits that the nucleophile attacks and the leaving group departs in a single, synchronous step.[10][11] In this scenario, the Meisenheimer complex is not a stable intermediate but rather represents the structure of the transition state.[11][16] The choice between a stepwise and concerted mechanism is subtle and depends on the interplay between the nucleophile's strength, the leaving group's ability, solvent effects, and the substrate's electronic properties.[9]

The following workflow provides a strategic approach to investigating these possibilities.

G cluster_0 Investigation Workflow cluster_1 Mechanistic Interpretation prep Prepare Substrate Solution (this compound in aprotic solvent) acquire_initial Acquire Baseline Spectra (UV-Vis, NMR) prep->acquire_initial introduce_nuc Introduce Nucleophile (e.g., NaOCH3 in CH3OH) acquire_initial->introduce_nuc monitor Monitor Reaction & Acquire Data (Time-course or Low-Temp) introduce_nuc->monitor analysis Spectroscopic Data Analysis monitor->analysis observe_int Intermediate Observed? (e.g., New UV-Vis bands, distinct NMR signals) analysis->observe_int stepwise Conclusion: Stepwise Mechanism via Meisenheimer Complex observe_int->stepwise Yes concerted Conclusion: Likely Concerted Mechanism (or very short-lived intermediate) observe_int->concerted No

Caption: A logical workflow for the experimental investigation of the SNAr reaction mechanism.

Comparative Guide to Spectroscopic Characterization

UV-Visible Spectroscopy: The Sentinel of Conjugation Changes

Expertise & Experience: UV-Vis spectroscopy is an invaluable first-line technique for detecting Meisenheimer complexes. The formation of the complex involves the disruption of the benzene ring's aromaticity and the creation of a highly conjugated quinoid-like structure.[13][14] This extended π-system significantly lowers the energy gap for electronic transitions (π → π*), resulting in a dramatic bathochromic (red) shift in the absorption spectrum.[17][18] The appearance of new, intense absorption bands at longer wavelengths (often in the 400-600 nm range) is a hallmark signature of Meisenheimer complex formation, frequently producing intensely colored solutions.[13][19]

Experimental Protocol: UV-Vis Titration

  • Preparation: Prepare a stock solution of this compound in an aprotic solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 5 x 10⁻⁵ M). Prepare a stock solution of the nucleophile (e.g., 0.1 M sodium methoxide in methanol).

  • Baseline: Record the UV-Vis spectrum of the substrate solution from 250 nm to 700 nm. This is your T₀ spectrum.

  • Titration: Add a small, precise aliquot of the nucleophile solution to the cuvette. Mix thoroughly and immediately record the spectrum.

  • Monitoring: Continue adding aliquots of the nucleophile, recording the spectrum after each addition, until no further spectral changes are observed.

  • Data Analysis: Plot absorbance at the new λmax versus the molar ratio of nucleophile to substrate. Look for the appearance of one or more new absorption bands.

Scientist's Note: The choice of an aprotic polar solvent like DMSO is strategic. It effectively solvates the cation (e.g., Na⁺) but poorly solvates the anionic nucleophile (e.g., MeO⁻), thereby increasing the nucleophile's reactivity and often stabilizing the resulting anionic complex long enough for observation.[20]

Data Presentation: Expected UV-Vis Spectral Changes

SpeciesExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Rationale
Starting Material ~260-310 nm10,000 - 15,000π → π* transitions within the nitrobenzoate aromatic system.[17]
Meisenheimer Complex 450 nm and 550 nm25,000 - 40,000New, lower-energy π → π* transitions in the highly conjugated, non-aromatic intermediate.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: While UV-Vis signals the formation of a new electronic system, NMR provides the definitive structural proof. The most telling piece of evidence is the change in hybridization of the carbon atom undergoing attack (C2, the carbon bearing the fluorine). In the Meisenheimer complex, this carbon shifts from an sp²-hybridized state (~160 ppm in ¹³C NMR) to an sp³-hybridized state, resulting in a dramatic upfield shift to a more shielded region (~60-80 ppm).[21]

Simultaneously, the ¹H NMR spectrum will show a significant upfield shift of the remaining aromatic protons due to the loss of aromaticity and the increased electron density on the ring.[6][22] For this specific substrate, ¹⁹F NMR is also a powerful tool, where the disappearance of the signal corresponding to the aryl fluoride and the appearance of a new signal for the released fluoride ion can be monitored.

Experimental Protocol: In-situ NMR Monitoring

  • Preparation: Dissolve a precise amount of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆) in an NMR tube.

  • Baseline: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of the starting material.

  • Low-Temperature Setup: Cool the NMR probe to a low temperature (e.g., -50 °C). This is critical to slow down the reaction kinetics and increase the lifetime of the intermediate, making it more amenable to detection.

  • Nucleophile Addition: Prepare a concentrated solution of the nucleophile (e.g., potassium tert-butoxide in DMSO-d₆) and add a stoichiometric amount directly to the chilled NMR tube.

  • Acquisition: Immediately acquire a series of spectra to observe the disappearance of starting material signals and the appearance of new signals corresponding to the Meisenheimer complex.

Data Presentation: Comparison of Predicted NMR Chemical Shifts (in DMSO-d₆)

NucleusStarting Material (δ, ppm)Meisenheimer Complex (δ, ppm)Rationale for Shift
H3 ~8.2~6.5Loss of aromaticity and increased negative charge density on the ring.
H4 ~7.9~5.8Loss of aromaticity and increased negative charge density on the ring.
H6 ~8.5~7.2Less pronounced shift due to proximity to the remaining sp² carbons.
C2 ~160 (C-F)~75 (C-F, C-Nu)Change in hybridization from sp² to sp³, the most diagnostic signal.[21]
C4 ~140~125Shielding effect from delocalized negative charge.
C5 ~148 (C-NO₂)~130Significant shielding as the nitro group delocalizes the negative charge.
X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: X-ray crystallography provides the "gold standard" for molecular structure determination, offering unequivocal proof of the Meisenheimer complex's existence and geometry.[23][24] However, it is also the most challenging technique to apply, as it requires the intermediate to be stable enough to be isolated as a high-quality single crystal.[23] While this is difficult for simple acyclic adducts, researchers have successfully crystallized exceptionally stable spirocyclic Meisenheimer complexes, which serve as excellent models for the intermediate's structure.[14][25][26] These structures confirm the tetrahedral geometry at the site of nucleophilic attack and the significant bond length alterations within the cyclohexadienyl ring.[23][26]

Visualizing the Mechanistic Dichotomy

The choice between a stepwise or concerted mechanism is fundamental. The following diagram illustrates the key differences in their reaction energy profiles and the species present at each stage.

G cluster_stepwise Stepwise (Addition-Elimination) Pathway cluster_concerted Concerted Pathway sw_start Reactants sw_ts1 TS1 sw_start->sw_ts1 k1 (Addition) sw_int Meisenheimer Complex (Intermediate) sw_ts1->sw_int sw_ts2 TS2 sw_int->sw_ts2 k2 (Elimination) sw_prod Products sw_ts2->sw_prod c_start Reactants c_ts Single Transition State (Meisenheimer-like structure) c_start->c_ts k (Substitution) c_prod Products c_ts->c_prod

Caption: Comparison of the stepwise pathway with a stable intermediate vs. the concerted pathway.

Conclusion

The characterization of the Meisenheimer complex in the reactions of this compound requires a synergistic application of modern analytical techniques.

  • UV-Visible spectroscopy acts as the initial scout, rapidly detecting the formation of the highly colored, conjugated intermediate.

  • NMR spectroscopy provides the detailed structural map, confirming the loss of aromaticity and the critical sp²-to-sp³ carbon rehybridization.

  • X-ray crystallography , though challenging, offers the ultimate, unambiguous confirmation of the intermediate's structure.

By judiciously applying these methods, particularly low-temperature NMR, researchers can distinguish between a stepwise mechanism, where the Meisenheimer complex is an observable intermediate, and a concerted pathway, where it is a fleeting transition state. This detailed mechanistic insight is not merely an academic exercise; it is fundamental to the rational design of synthetic routes, the optimization of reaction yields, and the development of robust and predictable chemical processes in the pharmaceutical and agrochemical industries.

References

  • Klimov, O. V., et al. (2002). X-ray Diffraction and Ab Initio Quantum-Chemical Study of the Charge Density in the Crystals of Meisenheimer ComplexesDerivatives of 2,4,6-Trinitrobenzene and 5,7-Dinitroquinoline. The Journal of Physical Chemistry A. [Link]

  • Fiveable. (2025). Meisenheimer complex Definition. Organic Chemistry Key Term. [Link]

  • Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules. [Link]

  • Wikipedia. (2023). Meisenheimer complex. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Awa, R., & El-Banna, M. (2008). Stable Spirocyclic Meisenheimer Complexes. ResearchGate. [Link]

  • Klimov, O. V., et al. (2002). X-ray Diffraction and Ab Initio Quantum-Chemical Study of the Charge Density in the Crystals of Meisenheimer ComplexesDerivatives of 2,4,6-Trinitrobenzene and 5,7-Dinitroquinoline. ACS Publications. [Link]

  • Crampton, M. R., & Willison, M. J. (1976). The stabilities of Meisenheimer complexes. Part 16. Kinetic and equilibrium data for sodium isopropoxide addition to some aromatic nitro compounds in propan-2-ol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Gatilov, Y. V., & Ovcharenko, V. I. (2003). The first crystal structure of a Meisenheimer complex with organic cation. ResearchGate. [Link]

  • Crampton, M. R., & Gibson, B. (1979). The stabilities of Meisenheimer complexes. Part 26. The reactions of some aromatic nitro-compounds with base in t-butyl alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lennox, A. J. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition. [Link]

  • LibreTexts Chemistry. (2020). 17.1: Nucleophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]

  • Lennox, A. J. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. ResearchGate. [Link]

  • Wani, A. A. (2017). Nucleophilic Aromatic Substitution. Slideshare. [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for... [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have... [Link]

  • Chemistry Clinic. (2024). Inorganic Compound(Metal Complexes) Spectroscopy_Part A(UV-Visible Spectroscopy). YouTube. [Link]

  • ResearchGate. (2020). A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media. [Link]

  • Ormazábal-Toledo, R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Scribd. (n.d.). Meisenheimer Complex. [Link]

  • Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. MDPI. [Link]

  • LibreTexts Chemistry. (2020). 9.2.3: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. [Link]

  • University of Aveiro. (n.d.). UV-Vis spectroscopy. [Link]

  • Liu, R., et al. (n.d.). Hydride-Induced Meisenheimer Complex Formation Reflects Activity of Nitro Aromatic Anti-Tuberculosis Compounds. Royal Society of Chemistry. [Link]

  • Lennox, A. J. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. PubMed. [Link]

  • ResearchGate. (2007). Meisenheimer Complexes Positively Characterized as Stable Intermediates in the Gas Phase. [Link]

  • Lavery, P. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Crampton, M. R., & Stevens, J. A. (1989). The stabilities of Meisenheimer complexes. Part 33. Kinetic studies of the formation of isomeric σ-adducts from 2,4,6-trinitrobenzyl chloride and aliphatic amines in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

A Comparative Guide to HPLC Analysis of Tert-butyl 2-fluoro-5-nitrobenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and process development, rigorous analytical monitoring is paramount to ensuring product quality, purity, and consistency. Tert-butyl 2-fluoro-5-nitrobenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its reaction mixtures can be complex, containing the desired product, unreacted starting materials, intermediates, and potential byproducts. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for dissecting these mixtures, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive comparison of different reversed-phase HPLC methodologies for the analysis of this compound reaction mixtures. We will delve into the rationale behind key experimental choices, from stationary phase selection to mobile phase composition, supported by experimental data and authoritative references. Our aim is to equip you with the knowledge to develop and select the most appropriate HPLC method for your specific analytical challenges.

The Analytical Challenge: Resolving a Complex Matrix

The synthesis of this compound, often achieved through nucleophilic aromatic substitution (SNAr), can present several analytical hurdles. A typical reaction mixture may contain:

  • This compound (Product): The target analyte.

  • Starting Materials: e.g., 2,4-difluoronitrobenzene and a corresponding tert-butoxy source.

  • Positional Isomers: Such as tert-butyl 4-fluoro-2-nitrobenzoate, which can arise from non-regioselective reactions.

  • Hydrolysis Products: e.g., 2-fluoro-5-nitrobenzoic acid, if the tert-butyl ester is labile under the reaction or workup conditions.

  • Other Nucleophilic Substitution Byproducts: Arising from reactions with trace nucleophiles in the reaction medium.

An effective HPLC method must be able to resolve all these components to provide a clear picture of the reaction's progress and the purity of the final product.

Comparing HPLC Stationary Phases: C18 vs. Phenyl-Hexyl

The choice of stationary phase is a critical first step in HPLC method development. For aromatic and moderately polar compounds like this compound, C18 and Phenyl-Hexyl columns are two of the most common choices in reversed-phase chromatography.

C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of analytes. The primary retention mechanism is based on the hydrophobic interactions between the nonpolar C18 alkyl chains and the analyte.

Phenyl-Hexyl Columns: These columns have a phenyl ring connected to the silica surface via a hexyl linker. This provides a mixed-mode retention mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl ring of the stationary phase and aromatic analytes.[1][2] This can lead to unique selectivity for aromatic compounds.[1][3]

Experimental Comparison:

To illustrate the differences in selectivity, let's consider a hypothetical separation of a simplified reaction mixture containing this compound and a key positional isomer, tert-butyl 4-fluoro-2-nitrobenzoate.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-90% B in 15 min50-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Expected Results and Discussion:

While both columns would likely provide some separation, the Phenyl-Hexyl column is expected to offer superior resolution between the two isomers. The differing positions of the nitro and fluoro groups on the benzene ring will influence the electronic distribution and the potential for π-π interactions. The Phenyl-Hexyl phase can exploit these subtle electronic differences, leading to a greater separation factor (α). In contrast, the C18 column, relying primarily on hydrophobicity, may show less selectivity between these structurally similar isomers. A comparative assessment of C18 and phenyl-hexyl columns for the separation of other aromatic compounds has shown the superior separation efficiency of the phenyl-hexyl column due to these π-π interactions.[4][5]

The Mobile Phase: A Deep Dive into Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase significantly impacts selectivity, elution strength, and peak shape.[6][7][8] Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.

Acetonitrile (ACN):

  • Elution Strength: Generally a stronger eluent than methanol in reversed-phase HPLC, leading to shorter retention times.[6][7]

  • Selectivity: As a polar aprotic solvent, it interacts differently with analytes compared to the protic methanol.[9] For aromatic compounds on a phenyl-based stationary phase, ACN can sometimes disrupt π-π interactions, which can be either beneficial or detrimental to separation depending on the specific analytes.[10]

  • Viscosity: ACN-water mixtures have lower viscosity than MeOH-water mixtures, resulting in lower backpressure.[8]

  • UV Cutoff: Has a lower UV cutoff (around 190 nm) than methanol (around 205 nm), making it more suitable for detection at lower wavelengths.

Methanol (MeOH):

  • Elution Strength: Generally a weaker eluent than ACN.[7]

  • Selectivity: As a polar protic solvent, it can engage in hydrogen bonding with analytes, which can be advantageous for separating polar compounds and improving the peak shape of acidic or phenolic compounds.[6][9] When using a phenyl stationary phase, methanol can enhance π-π interactions, potentially increasing retention and altering selectivity for aromatic compounds.[1][10]

  • Viscosity: Higher viscosity leads to higher backpressure.[8]

  • Cost: Typically less expensive than acetonitrile.[6]

Experimental Comparison:

Using the superior Phenyl-Hexyl column from the previous comparison, we can now evaluate the effect of the organic modifier.

ParameterMethod B: AcetonitrileMethod C: Methanol
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50-90% B in 15 min60-100% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Note: The gradient for the methanol method is adjusted to account for its lower elution strength.

Expected Results and Discussion:

The choice between acetonitrile and methanol can lead to significant changes in elution order and resolution. For the separation of nitroaromatic compounds on a Phenyl-Hexyl column, methanol is often favored as it can enhance the π-π interactions between the analytes and the stationary phase, leading to increased retention and potentially better selectivity.[1][10] Acetonitrile, while a stronger eluent, might suppress these interactions. Therefore, Method C with methanol is predicted to provide a better overall separation of the reaction mixture components, although with longer analysis times.

The Role of Mobile Phase pH

The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds.[11][12][13][14] While this compound is a neutral molecule, potential impurities such as the hydrolysis product, 2-fluoro-5-nitrobenzoic acid, are ionizable. The pKa of this carboxylic acid will be in the acidic range.

By adjusting the mobile phase pH to be at least 2 pH units below the pKa of the acidic impurity (e.g., using 0.1% formic acid to achieve a pH of approximately 2.7), the carboxylic acid will be in its protonated, less polar form. This will increase its retention on the reversed-phase column, moving it away from the non-polar product and improving the resolution.[15]

Chiral Analysis: A Consideration for Drug Development

In drug development, it is often necessary to control the stereochemistry of chiral molecules. While this compound itself is not chiral, it may be used in the synthesis of chiral APIs. If any of the starting materials or reagents are chiral, or if a chiral center is introduced during the synthesis, it may be necessary to develop a chiral HPLC method to separate the enantiomers.

Chiral HPLC separations are typically achieved using a chiral stationary phase (CSP).[16] The development of a chiral method is often more empirical than for achiral separations.[17] A systematic screening approach using a variety of CSPs and mobile phases is generally the most effective strategy.[18][19] Common CSPs include those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and cyclodextrins.[18][20]

Recommended Analytical Workflow

Based on the comparisons above, a robust and reliable HPLC method for the analysis of this compound reaction mixtures can be developed using the following workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve reaction mixture in a suitable solvent (e.g., Acetonitrile) filter Filter through a 0.45 µm syringe filter prep->filter hplc Inject onto a Phenyl-Hexyl column filter->hplc gradient Run a gradient with a methanol/acidified water mobile phase hplc->gradient detect Detect at a suitable UV wavelength (e.g., 254 nm) gradient->detect quant Quantify components by peak area integration detect->quant

Caption: Recommended workflow for HPLC analysis of this compound reaction mixtures.

Detailed Experimental Protocol (Optimized Method)

This protocol represents a starting point for a robust HPLC method, based on the principles discussed. Further optimization may be required for specific reaction mixtures.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 100% B

    • 15-18 min: 100% B

    • 18.1-22 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh a representative sample of the reaction mixture.

  • Dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability:

  • Prepare a standard solution containing this compound and any known impurities.

  • Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak areas is less than 2.0%.

  • Ensure adequate resolution (Rs > 1.5) between the main peak and the closest eluting impurity.

Conclusion

The successful HPLC analysis of this compound reaction mixtures hinges on a methodical approach to method development. A Phenyl-Hexyl column often provides superior selectivity for the aromatic components compared to a standard C18 column. The choice of organic modifier, with methanol being a strong candidate for enhancing π-π interactions on a phenyl-based phase, can significantly impact the separation. Furthermore, controlling the mobile phase pH is crucial for ensuring the consistent retention and good peak shape of any ionizable impurities. By understanding the underlying chromatographic principles and systematically evaluating these key parameters, researchers can develop robust and reliable HPLC methods to support the synthesis and quality control of this important pharmaceutical intermediate.

References

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]

  • Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Welch Materials. [Link]

  • Acetonitrile and methanol. Pharmaguideline Forum. [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. [Link]

  • Comparative assessment of C18 and phenyl-hexyl column for separation of.... ResearchGate. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Chiral HPLC Method Development. I.B.S. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Knauer. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

A Comparative Guide to Base Selection for Nucleophilic Aromatic Substitution Reactions of Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of reagents is paramount to achieving optimal reaction outcomes. Tert-butyl 2-fluoro-5-nitrobenzoate is a valuable building block, particularly in the synthesis of kinase inhibitors and other pharmaceuticals, owing to its activated aromatic system primed for nucleophilic aromatic substitution (SNAr).[1][2] The success of this transformation is critically dependent on the choice of base. This guide provides an in-depth comparison of the efficacy of various bases in reactions involving this substrate, supported by mechanistic insights and experimental considerations to empower informed decision-making in your synthetic endeavors.

The Mechanism and the Crucial Role of the Base

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. The presence of a strong electron-withdrawing nitro group in the para position to the fluorine atom activates the aryl ring towards nucleophilic attack.[3] This attack forms a resonance-stabilized Meisenheimer complex, a key intermediate whose stability is crucial for the reaction to proceed.[3] The subsequent elimination of the highly electronegative fluoride leaving group restores the aromaticity of the ring, yielding the desired substituted product.[3]

The primary role of the base in this reaction is to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity and facilitating the initial attack on the electron-deficient aromatic ring. In cases where the nucleophile is an alcohol or a thiol, the base generates the more potent alkoxide or thiolate nucleophile. For amine nucleophiles, the base can serve to deprotonate the amine, or in some cases, act as a scavenger for the HF generated during the reaction. The choice of base can significantly influence reaction rates, yields, and the formation of byproducts.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Formation Nucleophile Nu-H Nucleophile->Substrate Nucleophilic Attack Base Base Base->Nucleophile Deprotonation Product Substituted Product Meisenheimer->Product Elimination of F- Byproduct [Base-H]+ F- Meisenheimer->Byproduct

Caption: Generalized workflow of the base-mediated SNAr reaction.

A Comparative Analysis of Common Bases

The selection of an appropriate base is contingent on several factors including the pKa of the nucleophile, the desired reaction temperature, and the solvent system. Bases for SNAr reactions can be broadly categorized into inorganic and organic bases.

Inorganic Bases

Inorganic bases are a popular choice due to their low cost, ready availability, and high efficacy.

BaseTypical ConditionsAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) 50-100 °C in polar aprotic solvents (e.g., DMF, DMSO)[3]Inexpensive, moderately strong, suitable for a wide range of nucleophiles.Can have limited solubility in some organic solvents.
Cesium Carbonate (Cs₂CO₃) Room temperature to elevated temperatures in solvents like dioxane or toluene.[4]More soluble and often more reactive than K₂CO₃, allowing for milder reaction conditions.Higher cost compared to other inorganic bases.
Potassium Phosphate (K₃PO₄) Often used in similar conditions to K₂CO₃.[4]Can offer advantages in specific substrate-nucleophile combinations.Less commonly cited for this specific transformation.
Sodium Hydride (NaH) 0 °C to room temperature in anhydrous THF or DMF.[3]Very strong base, effective for deprotonating weakly acidic nucleophiles like alcohols.[3]Highly reactive and moisture-sensitive, requiring inert atmosphere and careful handling.
Potassium Hydroxide (KOH) Can be used in DMSO at elevated temperatures.[5]Strong and inexpensive.Can promote hydrolysis of the ester functionality, especially at higher temperatures.

Expert Insight: For many standard SNAr reactions with amine or phenol nucleophiles, potassium carbonate often provides a good balance of reactivity and cost-effectiveness. When employing alcohol nucleophiles, stronger bases like sodium hydride are generally required to form the more reactive alkoxide.[3]

Organic Bases

Organic bases can offer advantages in terms of solubility in organic solvents and can sometimes lead to cleaner reactions.

BaseTypical ConditionsAdvantagesDisadvantages
Triethylamine (Et₃N) Room temperature or heated in solvents like THF or DMF.[3]Soluble in most organic solvents, acts as an effective acid scavenger.Generally less effective at deprotonating nucleophiles compared to inorganic bases.[4]
Pyridine Similar conditions to Et₃N.Can also act as a nucleophilic catalyst in some reactions.Often less effective than stronger bases and can be difficult to remove.[4]
Organic Superbases (e.g., t-Bu-P4) Can catalyze reactions even with electron-neutral fluoroarenes.[4]Highly reactive, can enable challenging transformations.High cost and limited commercial availability.

Expert Insight: While organic bases like triethylamine are commonly used as acid scavengers, they are often less effective than inorganic bases for promoting the initial deprotonation of the nucleophile in SNAr reactions.[4] Their use is generally reserved for situations where a milder, more soluble base is required.

Experimental Protocol: A Representative SNAr Reaction

The following protocol provides a general framework for the SNAr reaction of this compound with a generic amine nucleophile using potassium carbonate as the base.

Experimental_Workflow A 1. Reagent Preparation - Dissolve this compound (1.0 eq) and amine nucleophile (1.1 eq) in anhydrous DMF. B 2. Base Addition - Add K₂CO₃ (2.0 eq) to the reaction mixture. A->B C 3. Reaction - Stir the mixture at 80 °C under an inert atmosphere. - Monitor progress by TLC or LC-MS. B->C D 4. Workup - Cool the reaction mixture. - Quench with water and extract with ethyl acetate. C->D E 5. Purification - Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. - Purify the crude product by column chromatography. D->E

Caption: A typical experimental workflow for the SNAr reaction.

Conclusion and Recommendations

The choice of base is a critical parameter in optimizing the SNAr reaction of this compound. For most applications involving amine and phenol nucleophiles, inorganic bases such as potassium carbonate or cesium carbonate offer a reliable and efficient solution, with the latter being advantageous for reactions requiring milder conditions. For less acidic nucleophiles like aliphatic alcohols, a strong base such as sodium hydride is generally necessary. Organic bases like triethylamine are typically less effective for promoting the reaction but can serve as suitable acid scavengers.

It is always recommended to perform small-scale optimization experiments to identify the ideal base and reaction conditions for a specific nucleophile. Careful consideration of the nucleophile's pKa, desired reaction temperature, and potential side reactions will guide the researcher toward a successful and high-yielding synthesis.

References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

Sources

Safety Operating Guide

Proper Disposal of Tert-butyl 2-fluoro-5-nitrobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical intermediates like tert-butyl 2-fluoro-5-nitrobenzoate are routine. However, the safe and compliant disposal of such reagents is a critical, and often overlooked, aspect of the laboratory workflow. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles to ensure the safety of personnel and the protection of the environment.

Understanding the Compound: Hazard Profile and Reactivity

This compound is a halogenated nitroaromatic compound. Its chemical structure, featuring a fluorine atom and a nitro group on a benzene ring, along with a tert-butyl ester, dictates its reactivity and potential hazards. While specific toxicity data for this compound is not extensively published, the constituent functional groups suggest that it should be handled with care. Halogenated organic compounds can be persistent in the environment, and nitroaromatic compounds are often toxic and can be energetic (explosive) under certain conditions.

Key Safety Considerations:

  • Toxicity: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: It may cause skin and eye irritation.

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water.

A summary of the key physicochemical and safety data for this compound is provided in the table below.

PropertyValueSource
CAS Number 526218-22-4
Molecular Formula C₁₁H₁₂FNO₄
Molecular Weight 241.22 g/mol
Appearance Brown solid

The Disposal Workflow: A Step-by-Step Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service . This ensures complete destruction of the compound and its hazardous components.

Immediate In-Lab Handling and Segregation

Proper disposal begins at the point of use. Never dispose of this chemical down the drain or in regular trash.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles and a face shield

  • A flame-resistant laboratory coat

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a container designated for halogenated organic solvent waste.

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste, acids, bases, or oxidizers.[1]

Step 3: Labeling

Clearly label the waste container with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date of accumulation

Arranging for Professional Disposal

Step 4: Contact Your Institution's Environmental Health and Safety (EHS) Office

Your EHS office will provide guidance on the specific procedures for your institution and will have contracts with licensed hazardous waste disposal companies.

Step 5: Follow Professional Guidance for Incineration

The Safety Data Sheet for this compound explicitly states to "Burn in a chemical incinerator equipped with an afterburner and scrubber"[1]. This is for several important reasons:

  • High-Temperature Decomposition: Incineration at high temperatures ensures the complete breakdown of the aromatic ring and the destruction of the nitro group.

  • Afterburner: An afterburner is necessary to destroy any potentially harmful organic byproducts that may not have been fully combusted in the primary chamber.

  • Scrubber: A scrubber is essential to remove acidic gases, such as hydrogen fluoride (HF) and nitrogen oxides (NOx), that are formed during the combustion of fluorinated and nitrated compounds.

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste (Halogenated Organics) PPE->Segregate Label Label Waste Container Segregate->Label EHS Contact EHS Office Label->EHS Store in Designated Area Arrange Arrange for Professional Disposal EHS->Arrange Incinerate Incineration with Afterburner and Scrubber Arrange->Incinerate End Compliant Disposal Incinerate->End

Caption: Disposal workflow for this compound.

Scientific Rationale: Understanding the "Why"

The prescribed disposal method is based on the potential for this molecule to undergo several types of reactions under different conditions.

Hydrolysis

The tert-butyl ester group can be hydrolyzed, particularly under acidic or enzymatic conditions, to yield tert-butanol and 2-fluoro-5-nitrobenzoic acid[2][3][4][5][6]. While this may seem like a potential degradation pathway, the resulting fluoronitrobenzoic acid is still a hazardous and environmentally persistent compound.

Thermal Decomposition

The thermal decomposition of fluoronitroaromatic compounds can be complex and may produce a variety of hazardous byproducts[7]. Incomplete combustion could lead to the formation of smaller fluorinated organic compounds, which can be highly persistent and toxic. This is why controlled, high-temperature incineration with appropriate off-gas treatment is essential.

Environmental Fate

The environmental fate of fluoronitrobenzoates is not well-documented, but related compounds provide some insight. Fluorinated aromatic compounds can be resistant to biodegradation[8]. Nitroaromatic compounds can also persist in the environment and exhibit toxicity to aquatic life[9]. Therefore, preventing the release of this compound into the environment is a primary concern.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others and restrict access.

  • Don Appropriate PPE: This may include a higher level of respiratory protection.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect the Absorbed Material: Carefully sweep the material into a labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

By adhering to these scientifically-grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development and organic synthesis, our focus is often on the target molecule. However, the journey to that molecule is paved with intermediates, each with its own unique reactivity and safety profile. Tert-butyl 2-fluoro-5-nitrobenzoate (CAS No. 526218-22-4) is one such valuable building block, utilized for its enhanced reactivity stemming from its fluoro and nitro substituents.[1][2] This guide provides a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring that your primary focus—the science—is conducted with the highest degree of safety and integrity.

Part 1: Understanding the Hazard Profile

Before we can protect ourselves, we must understand the adversary. This compound is a brown solid[1] whose structure combines three key chemical motifs, each contributing to its overall hazard profile:

  • Aromatic Nitro Compound: Nitroaromatic compounds are often toxic and can be irritants. They possess the potential for absorption through the skin and may have other uninvestigated toxicological properties.[3][4]

  • Fluoro-Organic Compound: The presence of a fluorine atom necessitates careful handling. Many fluorinated compounds can be irritating or corrosive, and in the event of a fire, they can release highly toxic hydrogen fluoride gas.[5][6]

  • Ester Functionality: While esters are generally less reactive, the tert-butyl ester group can undergo hydrolysis, particularly under acidic or basic conditions, which could alter the compound's properties during a reaction or workup.

The available Safety Data Sheets (SDS) for this compound and its analogs indicate that it should be considered a skin and eye irritant and may cause respiratory irritation.[6][7] Given that full toxicological data is often unavailable for research chemicals, a conservative and cautious approach is always the most prudent course of action.[3][4]

Part 2: The Hierarchy of Controls: PPE as the Final Guardian

In laboratory safety, PPE is the last line of defense. Its selection and use are predicated on the assumption that other, more effective controls are already in place.

  • Engineering Controls: All manipulations of this compound, whether in its solid form or in solution, must be conducted within a properly functioning chemical fume hood.[3][5] This is the primary method for minimizing inhalation exposure.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[5] Avoid working alone when handling hazardous materials.[5] Ensure all personnel are trained on the specific risks and emergency procedures.

Only after these controls are implemented do we select PPE to mitigate the remaining residual risk.

Part 3: Detailed PPE Specifications and Protocols

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table outlines the recommended PPE based on the specific task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical safety gogglesDouble-gloving: Nitrile (inner), Neoprene or other chemically resistant glove (outer)Flame-resistant lab coatN95 dust mask or an air-purifying respirator with a particulate filter may be required if dust generation is likely, even within a fume hood.
Preparing Solutions / Running Reactions Chemical safety goggles and a face shieldDouble-gloving: Nitrile (inner), Neoprene or other chemically resistant glove (outer)Flame-resistant lab coat and a chemical-resistant apronNot typically required if conducted entirely within a certified fume hood.
Work-up / Purification Chemical safety goggles and a face shieldDouble-gloving: Nitrile (inner), Neoprene or other chemically resistant glove (outer)Flame-resistant lab coat and a chemical-resistant apronNot typically required if conducted entirely within a certified fume hood.
Handling Large Quantities (>50g) Chemical safety goggles and a face shieldDouble-gloving with robust outer gloves (e.g., Neoprene, Viton)Chemical-resistant suit or coveralls over a lab coatAssess need for an air-purifying respirator with organic vapor and particulate cartridges.
  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement to protect against splashes and incidental contact.[8] A full face shield is mandated over the goggles during procedures with a higher splash hazard (e.g., transfers, extractions) because the entire face is vulnerable.[8][9]

  • Hand Protection: Due to the potential for skin absorption by nitroaromatic compounds, robust hand protection is non-negotiable. Double-gloving provides an extra layer of security.[3] An inner nitrile glove offers dexterity and splash protection, while a thicker, more chemically resistant outer glove (like neoprene) provides a stronger barrier against the compound and its solvents.[3][9] Always inspect gloves for any signs of degradation before use and change them immediately upon contamination.[3]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the standard.[8][10] For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron provides an additional, impermeable barrier.[9]

  • Respiratory Protection: While a fume hood is the primary control, respiratory protection may be necessary if engineering controls are insufficient or during a spill cleanup.[5][8] For dusts, an N95 respirator is appropriate. For vapors from solutions, an air-purifying respirator with organic vapor cartridges would be required.[9][11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Specification Start Start: Task Involving This compound InHood Work in Fume Hood? Start->InHood IsSolid Handling Solid? BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Double Gloves (Nitrile/Neoprene) IsSolid->BasePPE No Dust Risk AddRespirator Consider Respirator (N95 for dust) IsSolid->AddRespirator Yes, Dust Risk IsSplashRisk Significant Splash Risk? IsSplashRisk->BasePPE No AddFaceShield Add Face Shield IsSplashRisk->AddFaceShield Yes InHood->IsSolid Yes InHood->IsSplashRisk No (Solution) AddApron Add Chemical Apron AddFaceShield->AddApron AddApron->BasePPE AddRespirator->BasePPE caption PPE selection is a risk-based process.

Caption: PPE selection is a risk-based process.

Part 4: Operational and Disposal Plans
  • Skin Contact: Immediately remove contaminated clothing.[10][12] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][10] Rinse the mouth with water and seek immediate medical attention.[12]

For a small spill within a fume hood:

  • Alert others in the area.

  • Wearing your full recommended PPE (including respirator if necessary), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.[10]

  • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[10]

  • Decontaminate the area with a suitable solvent and collect all cleaning materials as hazardous waste.[10]

Proper waste segregation is critical for both safety and cost-effectiveness.

  • Categorization: this compound is a halogenated organic compound .[10][13]

  • Segregation: All waste containing this compound, including contaminated solids (gloves, absorbent materials) and solutions, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[10][14][15]

  • Critical "Don'ts":

    • DO NOT mix halogenated waste with non-halogenated waste. This action can render a large volume of solvent unrecoverable and dramatically increase disposal costs.[10][14][15]

    • DO NOT mix with other waste streams like acids, bases, or oxidizers.[10]

  • Container Management: Keep waste containers closed at all times, except when adding waste.[10][14] Store the containers in a designated satellite accumulation area within secondary containment.

  • Disposal Request: Follow your institution's Environmental Health and Safety (EHS) procedures for hazardous waste pickup.

By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. BenchChem.
  • Safety and handling of fluorin
  • 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. Chem-Impex.
  • 2-FLUORO-5-NITRO-BENZOIC ACID TERT-BUTYL ESTER - Safety D
  • Essential Safety and Handling Protocols for Nitro-coronene. Benchchem.
  • Methyl 2-acetamido-3-nitrobenzo
  • 2-Fluoro-5-nitrobenzoic acid - Safety D
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzoic acid. Fisher Scientific.
  • Material Safety Data Sheet - Methyl 3-nitrobenzo
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • tert-Butyl 2-fluoro-4-nitrobenzo
  • Essential Chemical PPE. Trimaco.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Halogenated Solvents in Laboratories.
  • Hazardous Waste Reduction. Environmental Health and Safety, University of Missouri.
  • Methyl 5-fluoro-2-nitrobenzoate - Safety D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.